molecular formula C₂₀₀H₃₁₂N₆₂O₅₇S₆ B1574804 Psalmotoxin 1

Psalmotoxin 1

Cat. No.: B1574804
M. Wt: 4689.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psalmotoxin 1, a protein toxin from a tarantula, inhibits H+-gated acid-sensing ion channel (ASIC1a).

Properties

Molecular Formula

C₂₀₀H₃₁₂N₆₂O₅₇S₆

Molecular Weight

4689.41

sequence

One Letter Code: EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT (Disulfide bridge: Cys3-Cys18, Cys10-Arg28, Arg17-Ser33)

Synonym

PcTx1; Psalmopoeus cambridgei toxin-1

Origin of Product

United States

Foundational & Exploratory

The Origin and Profile of Psalmotoxin 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a potent and selective peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] This 40-amino acid peptide has garnered significant interest within the scientific community for its specific inhibition of the acid-sensing ion channel 1a (ASIC1a), a key player in a variety of physiological and pathological processes, including pain sensation, fear, and neuronal cell death following ischemia.[1][3][4] This technical guide provides a comprehensive overview of the origin, biochemical properties, and mechanism of action of this compound, with a focus on the experimental methodologies employed in its study.

Origin of this compound

This compound is a natural component of the venom produced by the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][5]

The Source Organism: Psalmopoeus cambridgei

Psalmopoeus cambridgei, a member of the Theraphosidae family, is a species of arboreal tarantula endemic to the tropical rainforests of Trinidad.[6][7] Unlike many New World tarantulas, it lacks urticating hairs and relies on its venom for both predation and defense.[8]

Physicochemical Properties and Structure

PcTx1 is a 40-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[1][2] This structural motif, common in spider venoms, is defined by three disulfide bridges that create a highly stable and compact core.[1][2]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
Amino Acid Sequence EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT[9]
Molecular Weight 4695 Da[9]
Number of Residues 40[1][2]
Disulfide Bridges Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[9]
3D Structure Compact core with a three-stranded antiparallel β-sheet[1][2]

Experimental Protocols

Venom Extraction and Toxin Purification

Venom Milking: Venom is typically extracted from P. cambridgei specimens through electrical stimulation of the chelicerae, inducing venom release.[10][11][12] The collected venom is then pooled and lyophilized for storage and subsequent purification.

Purification Protocol:

  • Crude Venom Solubilization: The lyophilized crude venom is dissolved in a solution of 0.1% trifluoroacetic acid (TFA) in water.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The solubilized venom is subjected to multiple rounds of RP-HPLC for fractionation and purification.

    • Initial Separation: A C18 semi-preparative column is often used with a linear gradient of acetonitrile in 0.1% TFA. Fractions are collected and screened for activity.

    • Further Purification: Active fractions are then subjected to further purification using different column chemistries (e.g., C8) and/or different gradient conditions to achieve a purity of ≥95%.[1][7]

  • Purity and Identity Confirmation: The purity and molecular weight of the final PcTx1 fraction are confirmed by analytical HPLC, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and electrospray ionization (ESI) mass spectrometry.[1][7]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The three-dimensional structure of this compound in solution is determined using 2D NMR spectroscopy.[6][13]

  • Sample Preparation: A concentrated solution of purified PcTx1 is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O).

  • NMR Data Acquisition: A series of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to obtain through-bond and through-space proton-proton correlations.

  • Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in computational software to calculate a family of 3D structures that are consistent with the experimental data.

Pharmacological Characterization

Electrophysiology: The functional effects of PcTx1 on ASIC1a channels are primarily studied using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes or whole-cell patch-clamp recordings in mammalian cells expressing the channel.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired ASIC subunit(s).

  • Recording Solutions:

    • Bath Solution (Normal pH): Contains (in mM): 140 NaCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4.

    • Acidic Solution (to activate ASICs): HEPES is replaced with MES, and the pH is lowered to the desired value (e.g., 6.0).

  • Experimental Procedure:

    • Oocytes or cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

    • A baseline ASIC current is established by rapidly perfusing the cell with the acidic solution.

    • PcTx1 is then applied in the bath solution at various concentrations.

    • The effect of the toxin on the acid-evoked current is measured.

  • Data Analysis: The inhibition of the peak current amplitude by PcTx1 is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀).[14][15]

Calcium Imaging: This technique can be used to visualize the influx of Ca²⁺ through ASIC1a channels and its modulation by PcTx1.

  • Cell Preparation: Cells expressing ASIC1a are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16][17]

  • Imaging Setup: A fluorescence microscope equipped with a fast-switching light source and a sensitive camera is used to capture changes in intracellular calcium concentration.

  • Experimental Protocol:

    • Baseline fluorescence is recorded in a normal pH buffer.

    • The cells are then stimulated with an acidic buffer to activate ASIC1a channels, leading to an increase in intracellular calcium and a corresponding change in fluorescence.

    • After a washout period, the cells are pre-incubated with PcTx1 before being re-stimulated with the acidic buffer.

    • The change in the fluorescence signal in the presence and absence of the toxin is compared to determine the inhibitory effect of PcTx1 on calcium influx.[16]

Animal Models of Pain: The analgesic properties of PcTx1 are evaluated in various rodent models of pain.[3][9]

  • Inflammatory Pain (Formalin Test): A dilute formalin solution is injected into the paw of a rodent, and the time spent licking or flinching the paw is measured. PcTx1 is typically administered via intrathecal injection prior to the formalin challenge.[1]

  • Neuropathic Pain (Chronic Constriction Injury - CCI): The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia. PcTx1 is administered (e.g., intrathecally) after the establishment of neuropathic pain, and its effect on paw withdrawal thresholds to mechanical or thermal stimuli is assessed.[1][13]

  • Administration Routes: PcTx1 can be administered via various routes, including intrathecal (i.t.), intracerebroventricular (i.c.v.), and systemic (e.g., intraperitoneal or intravenous) injections, depending on the specific research question.[1][13]

Mechanism of Action

This compound selectively inhibits homomeric ASIC1a channels.[6] Its mechanism of action is unique among known ion channel blockers. Instead of physically occluding the pore, PcTx1 acts as a gating modifier.[4][8] It binds to the extracellular domain of the ASIC1a channel and increases its affinity for protons (H⁺).[4][5][8] This increased proton sensitivity leads to a stabilization of the desensitized state of the channel at physiological pH (7.4), effectively preventing its activation by acidic stimuli.[4][5][8]

Data Presentation: Inhibitory Concentrations (IC₅₀) of this compound
Channel SubtypeSpeciesExpression SystemIC₅₀Reference
ASIC1a RatXenopus oocytes~1 nM[6]
ASIC1a RatCHO cells3.7 nM[14]
ASIC1a HumanXenopus oocytes0.9 nM
ASIC1b RatXenopus oocytesNo significant inhibition[15]
ASIC2a RatXenopus oocytesNo significant inhibition
ASIC3 RatXenopus oocytesNo significant inhibition
ASIC1a/2b MouseXenopus oocytes2.64 nM

Signaling Pathways and Logical Relationships

PcTx1 Inhibition of ASIC1a

The binding of PcTx1 to the extracellular domain of the ASIC1a channel triggers a conformational change that increases the channel's affinity for protons. This leads to the channel entering a desensitized state at resting pH, thereby inhibiting its activation by a drop in extracellular pH.

PcTx1_ASIC1a_Inhibition PcTx1 This compound ASIC1a ASIC1a Channel (Resting State) PcTx1->ASIC1a Binds to extracellular domain Desensitized_ASIC1a ASIC1a Channel (Desensitized State) ASIC1a->Desensitized_ASIC1a Increases H⁺ affinity, stabilizes desensitized state Proton H⁺ (Protons) Proton->ASIC1a Normally activates at low pH No_Activation Channel Inhibition (No Na⁺/Ca²⁺ Influx) Desensitized_ASIC1a->No_Activation

Caption: PcTx1 binding to ASIC1a increases proton affinity, leading to channel desensitization and inhibition.

Experimental Workflow for PcTx1 Purification and Characterization

This workflow outlines the key steps from venom extraction to the functional characterization of this compound.

PcTx1_Workflow cluster_0 Purification cluster_1 Characterization Venom Crude Venom from P. cambridgei HPLC1 Initial RP-HPLC (C18 column) Venom->HPLC1 HPLC2 Further RP-HPLC (e.g., C8 column) HPLC1->HPLC2 Pure_PcTx1 Pure PcTx1 (≥95%) HPLC2->Pure_PcTx1 MassSpec Mass Spectrometry (MALDI-TOF/ESI) Pure_PcTx1->MassSpec Verify Mass NMR 2D NMR Spectroscopy Pure_PcTx1->NMR Determine 3D Structure Electrophys Electrophysiology (TEVC/Patch-Clamp) Pure_PcTx1->Electrophys Assess Functional Activity

Caption: Workflow for the purification and characterization of this compound from crude tarantula venom.

Signaling Pathway of PcTx1-Induced Analgesia

The analgesic effect of this compound is mediated by its inhibition of ASIC1a in nociceptive neurons, which in turn leads to the activation of the endogenous opioid system.

PcTx1_Analgesia_Pathway PcTx1 This compound ASIC1a ASIC1a in Nociceptive Neuron PcTx1->ASIC1a Blocks Inhibition Inhibition of ASIC1a Activation ASIC1a->Inhibition Enkephalin Activation of Endogenous Enkephalin Pathway Inhibition->Enkephalin Opioid_Receptors Activation of μ and δ Opioid Receptors Enkephalin->Opioid_Receptors Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia

Caption: Signaling pathway of this compound-induced analgesia via ASIC1a inhibition and opioid system activation.

Conclusion

This compound, originating from the venom of the tarantula Psalmopoeus cambridgei, is a highly specific and potent inhibitor of the ASIC1a channel. Its unique mechanism of action as a gating modifier has made it an invaluable tool for dissecting the physiological and pathological roles of ASIC1a. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating toxin and its potential as a therapeutic lead for a range of neurological disorders, including chronic pain and ischemic stroke.

References

The Discovery and Characterization of Psalmotoxin 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Potent and Selective ASIC1a Inhibitor from Psalmopoeus cambridgei Venom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structure, and mechanism of action of Psalmotoxin 1 (PcTx1), a key peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. PcTx1 has emerged as an invaluable pharmacological tool due to its potent and selective inhibition of the acid-sensing ion channel 1a (ASIC1a), a critical player in pain perception, synaptic plasticity, and neuronal cell death associated with ischemic events like stroke.[1][2] This document details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format for ease of reference.

Executive Summary

This compound is a 40-amino acid peptide characterized by an inhibitor cystine knot (ICK) structural motif, which confers significant stability.[1][2] It selectively blocks the homomeric ASIC1a channel, a proton-gated sodium channel, with high potency.[2][3] The toxin's unique mechanism of action does not involve direct pore obstruction but rather functions as a gating modifier.[4] PcTx1 increases the apparent proton affinity of the ASIC1a channel, leading to its desensitization at physiological pH (7.4).[2][5][6] This effectively inhibits channel activation by subsequent acidic stimuli. Its high specificity for ASIC1a over other ASIC subtypes and ion channels makes it a crucial tool for dissecting the physiological and pathological roles of these channels.[7] Furthermore, the neuroprotective and analgesic properties demonstrated by PcTx1 in preclinical models highlight its therapeutic potential.[3][4]

Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT[1]
Molecular Weight 4689.41 Da[1]
Number of Residues 40[1][2]
Disulfide Bridges Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[1]
Structure Inhibitor Cystine Knot (ICK), triple-stranded antiparallel β-sheet[1][2][8]

Table 2: Pharmacological Activity of this compound

Target ChannelEffectIC₅₀ / EC₅₀Reference
homomeric ASIC1a Inhibition~0.9 nM - 1 nM[3][7][9]
ASIC1b Potentiation / Agonist~50 nM (for inhibition)[9][10][11]
ASIC2a No effect up to 100 nM[7][9]
ASIC3 No effect up to 100 nM[7][9]
Heteromeric ASIC channels No effect up to 100 nM[7]
ENaC, Kᵥ channels No effect up to 100 nM[7]
Malignant Glioma Na⁺ channels Inhibition36 ± 2 pM[3]

Experimental Protocols

This section details the methodologies used for the isolation, characterization, and functional analysis of this compound.

Toxin Isolation and Purification

The purification of PcTx1 from the crude venom of Psalmopoeus cambridgei involves a multi-step chromatographic process.

  • Venom Milking: Venom is obtained from mature tarantulas, typically through electrical stimulation, and is then lyophilized and stored.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Initial Separation: Crude venom is reconstituted in a solution of 0.1% trifluoroacetic acid (TFA) in water.[12]

    • Column: A C18 analytical column is commonly used.[12]

    • Gradient: A linear gradient of acetonitrile in 0.1% aqueous TFA is applied to separate the venom components.[12] Fractions are collected and screened for activity.

  • Cation Exchange Chromatography:

    • Further Purification: The active fraction from RP-HPLC (containing PcTx1) is subjected to cation exchange chromatography.[12]

    • Gradient: A linear gradient of ammonium acetate (e.g., 20 mM to 2 M) is used to elute the bound peptides.[12]

  • Purity Analysis: The purity of the final PcTx1 fraction is confirmed by analytical RP-HPLC and mass spectrometry.

Structural Elucidation

The three-dimensional structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy.

  • Sample Preparation: Recombinantly expressed or purified native PcTx1 is dissolved in a suitable buffer.

  • NMR Spectroscopy: ¹H 2D NMR spectroscopy is performed to obtain through-bond and through-space correlations between protons.[1][8]

  • Structure Calculation: The distance restraints derived from the NMR data are used to calculate a family of 3D structures that are consistent with the experimental data. The final structure represents a compact, well-defined fold stabilized by the three disulfide bonds forming the ICK motif.[1][8]

Electrophysiological Characterization

The functional effects of PcTx1 on ASIC channels are primarily assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.[5][13]

  • Oocyte Preparation:

    • Stage V–VI oocytes are harvested from female Xenopus laevis frogs.

    • The oocytes are defolliculated to allow for stable recordings.

  • cRNA Injection: Capped complementary RNA (cRNA) encoding the desired ASIC subunit (e.g., ASIC1a) is injected into the oocytes.[5][13] The oocytes are then incubated for 1-3 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Solutions: The oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., containing 140 mM NaCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES, pH 7.4).[5] Acidic test solutions (e.g., pH 5.0) are buffered with MES.[5]

    • Voltage Clamp: The oocyte membrane potential is clamped at a holding potential, typically -70 mV.[5]

    • Channel Activation: ASIC currents are elicited by rapidly switching the perfusion solution from a resting pH (e.g., 7.4) to an acidic pH (e.g., 5.0).

    • Toxin Application: PcTx1 is applied in the bath solution during the conditioning period at a specific pH (e.g., 7.4) to assess its effect on the subsequent acid-evoked current.[5]

  • Data Analysis: The peak amplitude of the current in the presence and absence of the toxin is measured to determine the degree of inhibition. Dose-response curves are constructed by applying various concentrations of PcTx1 to calculate the IC₅₀ value using the Hill equation.[1][5]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization.

PcTx1_Mechanism cluster_channel ASIC1a Channel States cluster_stimulus Stimuli Closed_Resting Closed State (pH 7.4) Closed_Protonated H+-Bound Closed State Closed_Resting->Closed_Protonated Open Open State (Ion Influx) Closed_Protonated->Open Activation Desensitized Desensitized State (Inactive) Closed_Protonated->Desensitized Desensitization Open->Desensitized Inactivation Protons Extracellular Protons (H+) Protons->Closed_Resting Acidification PcTx1 This compound (PcTx1) PcTx1->Closed_Resting Binds to Channel PcTx1->Closed_Protonated PcTx1->Desensitized annotation PcTx1 increases the apparent H+ affinity, shifting the equilibrium towards the H+-Bound and Desensitized states at pH 7.4. PcTx1->annotation

Caption: Mechanism of this compound inhibition of the ASIC1a channel.

Toxin_Characterization_Workflow cluster_discovery Discovery & Isolation cluster_data Data Output Venom Crude P. cambridgei Venom RPHPLC Reversed-Phase HPLC Venom->RPHPLC CationExchange Cation Exchange Chromatography RPHPLC->CationExchange PureToxin Pure this compound CationExchange->PureToxin MassSpec Mass Spectrometry (Molecular Weight) PureToxin->MassSpec NMR NMR Spectroscopy (3D Structure) PureToxin->NMR Electrophys Electrophysiology (TEVC) (Functional Activity) PureToxin->Electrophys MW Molecular Weight MassSpec->MW Structure 3D Structure (ICK Motif) NMR->Structure IC50 IC50 & Selectivity Electrophys->IC50 MOA Mechanism of Action Electrophys->MOA

Caption: General workflow for the discovery and characterization of this compound.

Conclusion

This compound, discovered from the venom of Psalmopoeus cambridgei, stands out as a highly potent and selective inhibitor of the ASIC1a channel.[1][3] Its unique mechanism as a gating modifier, which stabilizes the desensitized state of the channel at physiological pH, has been thoroughly characterized through detailed electrophysiological and structural studies.[4][5] The comprehensive data and methodologies presented in this guide underscore the importance of PcTx1 as a fundamental research tool for investigating the roles of ASIC1a in health and disease. Its demonstrated efficacy in preclinical models of pain and stroke provides a strong foundation for the future development of novel therapeutics targeting acid-sensing ion channels.[2][4]

References

The Architect of Inhibition: A Technical Guide to the Psalmotoxin 1 Inhibitor Cystine Knot Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, stands as a pivotal tool in the study of acid-sensing ion channels (ASICs).[1][2] Its high potency and remarkable selectivity for the ASIC1a subtype have cemented its status as an indispensable pharmacological probe for dissecting the physiological and pathological roles of these channels.[1][3] This technical guide provides an in-depth exploration of the inhibitor cystine knot (ICK) structure of PcTx1, its mechanism of action, and the experimental methodologies employed in its characterization.

The Inhibitor Cystine Knot (ICK) Motif: A Scaffold of Stability and Function

The structural foundation of this compound is the inhibitor cystine knot (ICK) motif, a feature common to many spider, snail, and scorpion venom toxins.[2][3] This motif is characterized by a compact, disulfide-bonded core from which several loops and the N- and C-termini emerge.[2] The defining feature of the ICK is a "knot" formed by three disulfide bridges. In PcTx1, these bridges connect Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33.[1][4] This intricate network of disulfide bonds confers exceptional thermal, chemical, and enzymatic stability to the peptide. The core structural element of PcTx1 is a three-stranded antiparallel β-sheet.[2] The solution structure of PcTx1 has been determined by proton two-dimensional nuclear magnetic resonance (¹H 2D NMR) spectroscopy and is available in the Protein Data Bank under the accession code 1LMM.[5]

Physicochemical Properties of this compound
PropertyValueReference
Amino Acid Sequence EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT[1][4]
Molecular Weight 4689.41 Da[1]
Number of Residues 40[1][2]
Disulfide Bridges Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[1][4][6]

Mechanism of Action: A Unique Mode of Inhibition

This compound exerts its inhibitory effect on ASIC1a through a unique and elegant mechanism. Rather than physically occluding the ion pore, PcTx1 acts as a gating modifier.[2][7] It binds to the extracellular domain of the ASIC1a channel, specifically within the "acidic pocket" at the interface between subunits.[6] This binding event increases the apparent affinity of the channel for protons (H⁺).[7][8] Consequently, at a physiological resting pH of ~7.4, the channel is shifted into a desensitized state, rendering it unable to be activated by subsequent drops in pH.[2][7] This modulation of proton sensitivity is the cornerstone of PcTx1's inhibitory action.

Signaling Pathway of PcTx1 Inhibition of ASIC1a

PcTx1_Inhibition_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound ASIC1a_resting ASIC1a (Resting/Closed State) PcTx1->ASIC1a_resting Binds to extracellular domain ASIC1a_bound PcTx1-ASIC1a Complex ASIC1a_resting->ASIC1a_bound ASIC1a_desensitized ASIC1a (Desensitized State) ASIC1a_bound->ASIC1a_desensitized Promotes Desensitization H_ion H⁺ H_ion->ASIC1a_bound Increased H⁺ Affinity No_Influx No Na⁺ Influx ASIC1a_desensitized->No_Influx

Caption: PcTx1 binds to the resting state of ASIC1a, increasing its proton affinity and promoting a shift to the desensitized state, thereby preventing ion influx.

Quantitative Analysis of PcTx1 Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value is highly dependent on the specific ASIC subtype and the experimental conditions, particularly the conditioning pH.

Inhibitory and Potentiating Effects of PcTx1 on ASIC Subtypes
ASIC SubtypeSpeciesExpression SystemEffectIC₅₀ / EC₅₀ (nM)Reference
ASIC1a Rat, Mouse, HumanXenopus oocytes / Mammalian cellsInhibition0.35 - 3.7[4][6][9]
ASIC1b RatXenopus oocytesPotentiation~101 (EC₅₀)[10]
ASIC1b RatXenopus oocytesInhibition>500 (at pH 7.1)[3]
ASIC1a/2a Rat, MouseXenopus oocytesNo effect-[6]
ASIC1a/2b RatXenopus oocytesInhibition3[10]
ASIC1a/3 RatXenopus oocytesNo effect-[6]
ASIC2a --No effect>50[4]
ASIC3 --No effect>50[4]
pH Dependence of PcTx1 Inhibition on ASIC1a

The inhibitory effect of PcTx1 on ASIC1a is exquisitely sensitive to the conditioning pH. The toxin is most potent at pH values where the channel is beginning to enter the steady-state desensitized state.

ParameterConditionValue (pH)Reference
pH₅₀ of steady-state desensitization Without PcTx17.19[9]
pH₅₀ of steady-state desensitization With 30 nM PcTx17.46[9]
pH₅₀ of activation Without PcTx16.56[7]
pH₅₀ of activation With 30 nM PcTx16.66[7]

Experimental Protocols

Recombinant Production and Purification of this compound

The production of recombinant PcTx1, which is structurally and functionally identical to the native toxin, is crucial for detailed research.[11] A common method involves expression in Drosophila S2 cells.[12]

  • Gene Synthesis and Cloning : A synthetic gene encoding the mature PcTx1 sequence is cloned into a suitable expression vector, often with a secretion signal peptide.[12]

  • Cell Culture and Transfection : Drosophila S2 cells are cultured and then transfected with the expression vector.[11]

  • Expression and Harvesting : Protein expression is induced, and the secreted recombinant PcTx1 is harvested from the culture medium.[11]

  • Purification : The supernatant is subjected to a multi-step purification process, typically involving cation-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Characterization : The purity and identity of the recombinant toxin are confirmed by techniques such as MALDI-TOF mass spectrometry and co-elution with native PcTx1 on HPLC.[11]

Structure Determination by NMR Spectroscopy

The three-dimensional structure of PcTx1 in solution was determined using ¹H 2D NMR spectroscopy.[1][12]

  • Sample Preparation : Purified PcTx1 is dissolved in a suitable buffer, typically a mixture of H₂O and D₂O.[1]

  • NMR Data Acquisition : A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.[1]

  • Resonance Assignment : The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of PcTx1.[1]

  • Structural Calculations : Distance restraints derived from NOESY data are used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data.[1]

  • Structure Validation : The quality of the calculated structures is assessed using various validation tools.[1]

Functional Characterization by Two-Electrode Voltage Clamp (TEVC)

TEVC is a widely used electrophysiological technique to study the effect of PcTx1 on ASIC activity in Xenopus laevis oocytes.[13][14]

TEVC_Workflow A Harvest and Prepare Xenopus Oocytes B Inject ASIC cRNA A->B C Incubate for Channel Expression (2-5 days) B->C D Place Oocyte in Recording Chamber C->D E Impale with Two Microelectrodes (Voltage and Current) D->E F Voltage Clamp at Holding Potential E->F G Perfuse with Control Solution (e.g., pH 7.4) F->G H Activate ASICs with Low pH Solution (e.g., pH 6.0) G->H I Record Baseline Current H->I J Perfuse with PcTx1-containing Solution I->J K Activate ASICs with Low pH Solution J->K L Record Inhibited Current K->L M Data Analysis: Compare Currents, Generate Dose-Response Curve, Calculate IC₅₀ L->M

Caption: A typical workflow for assessing the inhibitory effect of this compound on ASIC1a expressed in Xenopus oocytes using the Two-Electrode Voltage Clamp technique.

  • Oocyte Preparation : Stage V-VI oocytes are harvested from a female Xenopus laevis and injected with cRNA encoding the desired ASIC subunit. The oocytes are then incubated for 2-5 days to allow for channel expression.[13]

  • Electrophysiological Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).[13]

  • Channel Activation and Inhibition : The oocyte is perfused with a recording solution. ASIC currents are activated by a rapid drop in the extracellular pH. To test the effect of PcTx1, the toxin is included in the perfusion solution prior to the acid stimulus.[13]

  • Data Analysis : The peak current amplitude in the presence and absence of the toxin is measured and compared to determine the extent of inhibition. Dose-response curves are generated by applying a range of toxin concentrations to calculate the IC₅₀ value.[1]

Conclusion

This compound, with its stable inhibitor cystine knot framework and unique modulatory mechanism, remains a cornerstone for the investigation of acid-sensing ion channels. Its high affinity and selectivity for ASIC1a have not only illuminated the function of this specific channel but have also provided a valuable template for the design of novel therapeutics targeting pain, ischemic stroke, and other neurological disorders. A thorough understanding of its structure, mechanism, and the experimental protocols used for its study is essential for any researcher or drug development professional working in this field.

References

Psalmotoxin 1 (PcTx1): A Comprehensive Technical Guide on its Primary Amino acid Sequence and Functional Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a potent and selective peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, has emerged as an invaluable pharmacological tool for studying acid-sensing ion channels (ASICs).[1] Specifically, it is a high-affinity inhibitor of the ASIC1a subtype, a key player in neuronal signaling and various pathophysiological processes, including pain and ischemic cell death. This technical guide provides an in-depth overview of the primary amino acid sequence of PcTx1, the experimental methodologies employed for its determination and synthesis, its mechanism of action, and its effects on ASIC-mediated signaling pathways. Quantitative data are presented in a structured format to facilitate comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Primary Amino Acid Sequence of this compound

This compound is a 40-amino acid polypeptide. Its primary structure is characterized by a high content of basic and hydrophobic residues and contains six cysteine residues that form three disulfide bridges. These disulfide bonds are crucial for its three-dimensional structure and biological activity.

Single-Letter Code: EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT

Three-Letter Code: Glu-Asp-Cys-Ile-Pro-Lys-Trp-Lys-Gly-Cys-Val-Asn-Arg-His-Gly-Asp-Cys-Cys-Glu-Gly-Leu-Glu-Cys-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys-Val-Pro-Lys-Thr-Pro-Lys-Thr

Disulfide Bridges:

  • Cys3 - Cys18

  • Cys10 - Cys23

  • Cys17 - Cys33

Physicochemical Properties

PropertyValue
Molecular Weight ~4689.4 Da
Number of Residues 40
Isoelectric Point (pI) High (predicted basic peptide)
Extinction Coefficient High (due to Trp residues)

Experimental Protocols

Determination of the Primary Amino Acid Sequence

The primary amino acid sequence of this compound was originally determined using a combination of techniques, including purification from the native venom, Edman degradation, and mass spectrometry. Modern approaches often rely on recombinant expression or solid-phase synthesis followed by mass spectrometric verification.

3.1.1. Toxin Purification from Venom

  • Source: Crude venom from the tarantula Psalmopoeus cambridgei.

  • Methodology:

    • Solubilization: The lyophilized crude venom is dissolved in an appropriate aqueous buffer (e.g., 0.1% trifluoroacetic acid, TFA).

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The solubilized venom is subjected to multiple rounds of RP-HPLC for fractionation.

      • Column: A C18 column is typically used.

      • Gradient: A linear gradient of an organic solvent like acetonitrile in water, both containing an ion-pairing agent such as 0.1% TFA, is used for elution.

      • Detection: Elution of peptides is monitored by UV absorbance at 220 nm and 280 nm.

    • Fraction Collection and Analysis: Fractions corresponding to distinct peaks are collected, and their purity and molecular weight are assessed by mass spectrometry (MALDI-TOF or ESI-MS).

3.1.2. Amino Acid Sequencing

  • Edman Degradation: This classical method involves the stepwise removal and identification of amino acids from the N-terminus of the purified peptide.

    • Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically anhydrous trifluoroacetic acid (TFA).

    • Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

    • Cycling: The process is repeated for the shortened peptide to determine the sequence in a stepwise manner.

  • Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful technique for de novo peptide sequencing.

    • Ionization: The purified peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ion is determined.

    • Fragmentation: The selected peptide ion is subjected to collision-induced dissociation (CID) or other fragmentation methods, which breaks the peptide bonds at predictable locations.

    • Second Mass Analysis (MS2): The m/z values of the resulting fragment ions are measured.

    • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum.

Synthesis and Folding of this compound

Due to the small quantities of toxin obtainable from venom, chemical synthesis is a common method for producing PcTx1 for research purposes.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin and Protection Strategy: The synthesis is typically performed on a solid support (resin) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy.

    • Chain Elongation: Amino acids are added sequentially to the growing peptide chain through a cycle of deprotection and coupling steps.

      • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, such as piperidine in dimethylformamide (DMF).

      • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the deprotected N-terminus.

    • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers).

    • Purification: The crude synthetic peptide is purified by RP-HPLC.

  • Oxidative Folding:

    • Reduction: The linear, reduced peptide is dissolved in a buffer under reducing conditions to ensure all cysteine residues are in their free thiol form.

    • Folding: The peptide is then diluted into a folding buffer containing a redox system (e.g., reduced and oxidized glutathione) at a slightly alkaline pH to facilitate the correct formation of the three disulfide bridges.

    • Purification: The correctly folded and active PcTx1 is purified from misfolded isomers by RP-HPLC.

Quantitative Data on Biological Activity

This compound exhibits high potency and selectivity for the ASIC1a channel subtype. Its activity is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Target ChannelSpeciesExperimental SystemParameterValue (nM)Reference
ASIC1a RatXenopus oocytesIC500.3 - 3.7[2]
ASIC1a HumanXenopus oocytesIC5013[2]
ASIC1b RatXenopus oocytesPotentiationEC50 ~100[3]
ASIC1a/2a RatCHO cellsInhibition (at pH 7.0)IC50 = 2.9[4]
ASIC1a/2a RatCHO cellsPotentiationEC50 = 56.1[4]
ASIC1a/2b RatXenopus oocytesInhibition-[2]
ASIC2a RatXenopus oocytesNo significant effect>100
ASIC3 RatXenopus oocytesNo significant effect>100

Mechanism of Action and Signaling Pathway

This compound does not block the pore of the ASIC1a channel directly. Instead, it acts as a gating modifier.[1] It binds to the extracellular domain of the channel and increases its apparent affinity for protons (H+).[5] This enhanced proton sensitivity causes the channel to enter a desensitized state at physiological pH, thereby preventing its activation by subsequent drops in pH.[5][6]

Functional Characterization by Electrophysiology

The effects of PcTx1 on ASIC channels are primarily studied using electrophysiological techniques.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes:

    • Expression: Oocytes are injected with cRNA encoding the desired ASIC subunit(s) and incubated to allow for channel expression on the cell membrane.

    • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential and record the current.

    • Channel Activation: The oocyte is perfused with a solution at a low pH to activate the ASIC channels, resulting in an inward current.

    • Toxin Application: PcTx1 is added to the perfusion solution to assess its effect on the acid-evoked currents.

  • Patch-Clamp of Cultured Neurons or Heterologous Expression Systems:

    • Cell Preparation: Neurons are cultured, or a cell line (e.g., CHO, HEK293) is transfected with the gene for the ASIC subunit of interest.

    • Recording Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the recording of currents from the entire cell (whole-cell) or from a small patch of the membrane.

    • Data Acquisition: The effect of PcTx1 on the amplitude, kinetics, and pH-dependence of the ASIC currents is measured.

Visualizations

Experimental Workflow for PcTx1 Synthesis and Characterization

G cluster_synthesis Peptide Synthesis & Folding cluster_characterization Sequence & Functional Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification (Crude) Cleavage->Purification1 Folding Oxidative Folding Purification1->Folding Purification2 RP-HPLC Purification (Folded) Folding->Purification2 MS Mass Spectrometry (Verification) Purification2->MS Electrophysiology Electrophysiology (Functional Assay) Purification2->Electrophysiology TEVC TEVC (Xenopus oocytes) Electrophysiology->TEVC PatchClamp Patch-Clamp (Neurons/Cell Lines) Electrophysiology->PatchClamp

Caption: Workflow for the synthesis and functional characterization of this compound.

Signaling Pathway of PcTx1 Inhibition of ASIC1a

cluster_channel ASIC1a Channel States Resting Resting/Closed State (Physiological pH ~7.4) Open Open State (Acidic pH < 7.0) Resting->Open Desensitized Desensitized State Resting->Desensitized Shifts Equilibrium (Increased H+ Affinity) Open->Desensitized Inactivates Ion_Influx Na+/Ca2+ Influx Open->Ion_Influx Desensitized->Resting Recovers No_Influx No Ion Influx Desensitized->No_Influx PcTx1 This compound PcTx1->Resting Binds to Extracellular Domain Protons_low Low [H+] Protons_high High [H+] Protons_high->Resting Activates

References

The Gating Modifier: A Technical Guide to the Mechanism of Action of Psalmotoxin 1 on ASIC1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a key player in the neuronal response to acidosis and is implicated in various pathological conditions, including ischemic stroke and pain. PcTx1's unique mechanism of action, which involves modifying the channel's gating properties rather than direct pore blockage, makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of ASIC1a. This technical guide provides an in-depth exploration of the molecular mechanism of PcTx1's action on ASIC1a, detailing the binding site, the induced conformational changes, and the subsequent effects on channel function. Furthermore, this guide outlines the key experimental protocols used to elucidate this mechanism and presents quantitative data in a structured format for ease of comparison.

Mechanism of Action: A Unique Gating Modification

The primary mechanism by which PcTx1 inhibits ASIC1a is not through direct occlusion of the ion pore, but rather by acting as a gating modifier. It binds to the extracellular domain of the channel and increases its apparent affinity for protons (H⁺).[1][2][3] This heightened proton sensitivity causes the channel to enter a desensitized state at physiological resting pH (typically around 7.4), rendering it unresponsive to subsequent activating acidic stimuli.[1][3][4]

The binding of PcTx1 to the acidic pocket at the interface between ASIC1a subunits is a critical initial step.[4][5] This interaction induces a conformational change in the channel's extracellular domain, which allosterically modulates the proton-sensing and gating machinery.[6][7] The toxin essentially "tricks" the channel into a state that mimics proton-bound desensitization, even in the absence of a significant drop in extracellular pH.

Binding Site

Biochemical and structural studies have pinpointed the binding site of PcTx1 to the "acidic pocket" of ASIC1a, a region located at the interface between adjacent subunits in the trimeric channel.[8][9] This binding site is distinct from the pore-lining regions and the binding site of the pore blocker amiloride.[8][9] Chimeric studies involving different ASIC subtypes have revealed that the cysteine-rich domains (CRDI and CRDII) within the large extracellular loop of ASIC1a are the principal regions for PcTx1 binding.[8][9]

Conformational Changes and Channel Gating

Upon binding, PcTx1 stabilizes the desensitized state of the ASIC1a channel.[3][4] Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided insights into the structural rearrangements induced by the toxin.[7][10] The binding of PcTx1 to the subunit interfaces is thought to trigger a conformational cascade that propagates from the extracellular domain to the transmembrane domains, ultimately leading to the stabilization of the desensitized conformation.[6][7]

This mechanism is characterized by a significant alkaline shift in the pH dependence of steady-state desensitization.[3][11] For instance, in the presence of PcTx1, the pH at which half of the channels are desensitized (pH₅₀) shifts to a more alkaline value.[3] This means that at a physiological pH of 7.4, a substantial population of ASIC1a channels will be in the desensitized state and thus unable to be activated by a decrease in pH.[3]

The kinetics of PcTx1 inhibition are relatively slow, with the onset of complete inhibition taking tens of seconds.[3] This is partly attributed to the inherently slow kinetics of ASIC1a steady-state desensitization.[3]

Quantitative Data on the PcTx1-ASIC1a Interaction

The interaction between PcTx1 and ASIC1a has been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays. The following tables summarize the key binding affinity (Kd) and inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Binding Affinities (Kd) of PcTx1 for ASIC1a
Preparation Radioligand Kd (pM)
Rat Brain Membranes¹²⁵I-PcTx1YN371 ± 48
ASIC1a-transfected CHO cell lysates¹²⁵I-PcTx1YN213 ± 35
Table 2: Inhibitory Concentrations (IC₅₀) of PcTx1 on ASIC1a Currents
Channel Type Expression System Method IC₅₀ Conditioning pH
Rat ASIC1aXenopus oocytesElectrophysiology1.17 ± 0.11 nM7.4
Rat ASIC1a (tyrosine variant PcTx1YN)Xenopus oocytesElectrophysiology1.98 ± 0.24 nM7.4
Rat ASIC1aXenopus oocytesElectrophysiology3.7 nM7.4
Human ASIC1aXenopus oocytesElectrophysiology~3 nMNot specified
Human ASIC1aXenopus oocytesElectrophysiology3.2 nM7.45
Homomeric ASIC1aNot SpecifiedElectrophysiology0.9 nMNot specified
Heteromeric ASIC1a/2bNot SpecifiedElectrophysiology3 nMNot specified
Table 3: Kinetic Parameters of PcTx1 Interaction with ASIC1a
Parameter Value Experimental Conditions
Onset of inhibition (time constant)52 s30 nM PcTx1 at pH 7.4
pH₅₀ of steady-state desensitization (Control)7.19 ± 0.01Xenopus oocytes
pH₅₀ of steady-state desensitization (+ 30 nM PcTx1)7.46 ± 0.02Xenopus oocytes
Shift in pH₅₀ of steady-state desensitization0.27 pH units30 nM PcTx1

Signaling Pathways and Experimental Workflows

The inhibitory action of PcTx1 on ASIC1a has been shown to have downstream signaling consequences, particularly in the context of pain modulation. The diagrams below, generated using the DOT language, illustrate the mechanism of action, a typical experimental workflow for its characterization, and the implicated signaling pathway.

PcTx1_Mechanism_of_Action cluster_ASIC1a ASIC1a Channel States Closed Closed State (pH 7.4) Open Open State (Acidic pH) Closed->Open Desensitized Desensitized State Closed->Desensitized Stabilizes Desensitized State Open->Desensitized Desensitizes IonFlow Na⁺/Ca²⁺ Influx Open->IonFlow NoIonFlow No Ion Influx Desensitized->NoIonFlow PcTx1 This compound PcTx1->Closed Binds Protons H⁺ (Acidosis) Protons->Closed Activates Inhibition Channel Inhibition

Figure 1: Mechanism of PcTx1 action on ASIC1a.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellPrep Cell Preparation (e.g., Xenopus oocytes or CHO cells) Transfection ASIC1a cRNA/cDNA Injection/Transfection CellPrep->Transfection Patch Whole-Cell Patch Clamp or TEVC Transfection->Patch Baseline Establish Baseline Current (Acidic pH pulses) Patch->Baseline PcTx1App PcTx1 Application (Pre-incubation at resting pH) Baseline->PcTx1App TestPulse Test Pulse (Acidic pH) in presence of PcTx1 PcTx1App->TestPulse Washout Washout of PcTx1 TestPulse->Washout Inhibition Calculate % Inhibition Washout->Inhibition DoseResponse Construct Dose-Response Curve Inhibition->DoseResponse IC50 Determine IC₅₀ DoseResponse->IC50

Figure 2: Experimental workflow for electrophysiological characterization.

Pain_Signaling_Pathway PcTx1 This compound ASIC1a ASIC1a in Nociceptive Neurons PcTx1->ASIC1a Blocks Inhibition Inhibition of ASIC1a Activity PcTx1->Inhibition Enkephalin Activation of Endogenous Enkephalin Pathway Inhibition->Enkephalin Opioid Activation of μ and δ-Opioid Receptors Enkephalin->Opioid Analgesia Analgesia (Pain Relief) Opioid->Analgesia

Figure 3: Signaling pathway of PcTx1-induced analgesia.

Experimental Protocols

The elucidation of PcTx1's mechanism of action has relied on a combination of sophisticated experimental techniques. Detailed below are the methodologies for the key experiments cited.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

    • Inject oocytes with cRNA encoding the desired ASIC1a subunit (e.g., 0.01 ng).[1]

    • Incubate the injected oocytes for 2-4 days at 19°C in ND96 solution to allow for channel expression.[12]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96, pH 7.4).

    • Impale the oocyte with two microelectrodes (0.5-2.5 MΩ resistance) filled with 3 M KCl, one for voltage sensing and one for current injection.[12][13]

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[1]

    • Activate ASIC1a currents by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0).

    • To test the effect of PcTx1, pre-incubate the oocyte with a solution containing the desired concentration of the toxin at a conditioning pH (e.g., pH 7.4) for a defined period (e.g., 120-150 seconds) before the acidic stimulus.[1][3]

  • Data Analysis:

    • Record the resulting ionic currents using an amplifier and digitizer.

    • Measure the peak current amplitude in the absence and presence of PcTx1.

    • Calculate the percentage of inhibition.

    • Construct concentration-response curves and fit the data to the Hill equation to determine the IC₅₀.[3]

Whole-Cell Patch Clamp on Mammalian Cells

This technique allows for high-resolution recording of ion channel currents from single cells.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells).

    • Transiently transfect the cells with a plasmid containing the cDNA for the desired ASIC1a subunit. Co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.[14]

    • Plate the transfected cells onto glass coverslips 24-48 hours post-transfection.[14]

  • Electrophysiological Recording:

    • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (pH 7.4).

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.[14]

    • Approach a transfected cell and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.[14]

    • Apply an acidic external solution (e.g., pH 6.0) for a brief duration (e.g., 2-5 seconds) to elicit an ASIC1a current.

    • To test the effect of PcTx1, pre-apply the toxin in the external solution (pH 7.4) for a defined period before the acidic challenge.[14]

  • Data Analysis:

    • Record and analyze the current amplitude and kinetics in the absence and presence of PcTx1.

    • Determine the percentage of inhibition and construct dose-response curves to calculate the IC₅₀.

Radioligand Binding Assay

This assay is used to directly measure the binding of a radiolabeled ligand to its receptor.

  • Membrane Preparation:

    • Homogenize rat brains or cultured cells expressing ASIC1a in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membranes in a suitable binding buffer.[8]

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled version of PcTx1 (e.g., ¹²⁵I-PcTx1).[8]

    • For saturation binding experiments, use increasing concentrations of the radioligand.

    • For competition binding experiments, use a fixed concentration of the radioligand and increasing concentrations of unlabeled PcTx1.

    • Incubate the reaction mixture to allow for binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • For saturation binding, plot specific binding against the radioligand concentration and fit the data to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀, which can be converted to a Ki.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the toxin-channel interaction.

  • Mutagenesis:

    • Introduce point mutations into the cDNA of ASIC1a at residues hypothesized to be part of the PcTx1 binding site.

    • Use PCR-based methods with primers containing the desired mutation.[1]

  • Functional Analysis:

    • Express the mutant ASIC1a channels in a suitable system (e.g., Xenopus oocytes or mammalian cells).

    • Perform electrophysiological recordings to assess the effect of PcTx1 on the mutant channels.

    • A significant reduction in the inhibitory effect of PcTx1 on a mutant channel indicates that the mutated residue is important for the interaction.

Conclusion

This compound is a highly specific and potent modulator of ASIC1a, exerting its inhibitory effect through a sophisticated mechanism of gating modification. By increasing the channel's apparent proton affinity, PcTx1 stabilizes the desensitized state, thereby preventing its activation by acidosis. This unique mechanism, coupled with its high selectivity, has established PcTx1 as an indispensable tool for investigating the diverse roles of ASIC1a in health and disease. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for future research and the potential development of novel therapeutics targeting ASIC1a for conditions such as stroke and chronic pain.

References

The Analgesic Potential of Psalmotoxin 1: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Potent ASIC1a Inhibitor for Pain Therapeutics

Introduction

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, has emerged as a powerful pharmacological tool and a promising therapeutic lead for the management of pain.[1][2] This technical guide provides a comprehensive overview of the analgesic properties of PcTx1, intended for researchers, scientists, and drug development professionals. We delve into its precise mechanism of action, present quantitative data on its efficacy, detail established experimental protocols for its evaluation, and visualize the key signaling pathways implicated in its analgesic effects.

PcTx1 exerts its potent analgesic effects through the selective inhibition of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel implicated in a variety of physiological and pathophysiological processes, including pain perception.[3][4] Its high affinity and specificity for ASIC1a make it an invaluable molecular probe for dissecting the role of this channel in nociception and a foundation for the development of novel, non-opioid analgesics.[1][2]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various experimental paradigms, from in vitro electrophysiological recordings to in vivo behavioral pain models. The following tables summarize the key quantitative data, providing a clear comparison of its potency and analgesic effects.

Table 1: In Vitro Affinity and Potency of this compound
ParameterValueExperimental SystemSpeciespHSource(s)
IC₅₀ ~1 nMHomomeric ASIC1aNot SpecifiedNot Specified[3]
IC₅₀ 0.3 - 3.7 nMCloned rASIC1aRat7.4[4]
IC₅₀ 1.17 ± 0.11 nMASIC1a in Xenopus oocytesNot SpecifiedNot Specified[5]
IC₅₀ 1.98 ± 0.24 nMTyrosine variant PcTx1YN in Xenopus oocytesNot SpecifiedNot Specified[5]
IC₅₀ 3.7 nMSynthetic PcTx1 on ASIC1aNot Specified7.4[6]
IC₅₀ 13 nMhASIC1aHuman6.0[4]
IC₅₀ 2.9 nMHeteromeric ASIC1a/2aNot Specified7.0[7]
K_d 213 ± 35 pMASIC1a/CHO cell lysatesNot SpecifiedNot Specified[5]
K_d 371 ± 48 pMRat brain membranesRatNot Specified[5]
Table 2: In Vivo Analgesic Efficacy of this compound
Pain ModelSpeciesPcTx1 Dose & RouteAssayOutcome MeasureResultSource(s)
Formalin Test (Phase I - acute)Mouse0.1 nanomols, intrathecalNocifensive BehaviorLicking/biting timeSignificant reduction[1]
Formalin Test (Phase II - inflammatory)Mouse0.1 nanomols, intrathecalNocifensive BehaviorLicking/biting timeSignificant reduction[1]
Neuropathic Pain (Chronic Constriction Injury)Mouse10 pmol, intrathecalVon Frey TestPaw Withdrawal Threshold (g)Significant increase[3]
Neuropathic Pain (Chronic Constriction Injury)Mouse100 pmol, intrathecalVon Frey TestPaw Withdrawal Threshold (g)Maximal and sustained increase[3]
Inflammatory Pain (Formalin-induced)Mouse10 pmol, intrathecalHot Plate TestPaw Withdrawal Latency (s)Significant increase[3]

Signaling Pathways and Mechanism of Action

The analgesic effect of this compound is primarily mediated through its interaction with ASIC1a channels in the central nervous system. This interaction initiates a downstream signaling cascade that ultimately dampens pain perception.

Mechanism of ASIC1a Inhibition

PcTx1 does not act as a simple pore blocker. Instead, it functions as a gating modifier. It binds to the acidic pocket of the ASIC1a channel, which increases the channel's apparent affinity for protons.[6][8] This stabilization of the proton-bound state shifts the channel into a desensitized state at physiological pH, rendering it unable to open in response to acidic stimuli that would normally trigger a pain signal.[6][8]

Mechanism of PcTx1 Inhibition of ASIC1a PcTx1 This compound AcidicPocket Binds to Acidic Pocket PcTx1->AcidicPocket ASIC1a ASIC1a Channel (Resting State) ProtonAffinity Increases Apparent H+ Affinity ASIC1a->ProtonAffinity PcTx1 Binding AcidicPocket->ASIC1a DesensitizedState ASIC1a Channel (Desensitized State) ProtonAffinity->DesensitizedState Shifts Equilibrium NoActivation Inhibition of Channel Activation DesensitizedState->NoActivation Prevents Opening

Mechanism of PcTx1 action on the ASIC1a channel.
Downstream Analgesic Signaling

The inhibition of ASIC1a in the spinal cord by PcTx1 triggers the activation of the endogenous opioid system.[2][9] This leads to the release of enkephalins, which then act on mu and delta-opioid receptors to produce analgesia.[2][9] The analgesic effects of PcTx1 can be blocked by opioid receptor antagonists, confirming the crucial role of this downstream pathway.[2][9]

Furthermore, in certain pain states, the activation of ASIC1a can lead to the phosphorylation of extracellular signal-regulated kinase (pERK), a key molecule in pain processing.[10][11] By inhibiting ASIC1a, PcTx1 can effectively reduce the levels of pERK in dorsal horn neurons, further contributing to its analgesic effect.

Analgesic Signaling Pathway of PcTx1 PcTx1 This compound ASIC1a ASIC1a Inhibition (Spinal Cord) PcTx1->ASIC1a Enkephalin Activation of Enkephalin Pathway ASIC1a->Enkephalin pERK Reduced pERK Levels in Dorsal Horn ASIC1a->pERK OpioidReceptors Activation of µ and δ Opioid Receptors Enkephalin->OpioidReceptors Analgesia Analgesia OpioidReceptors->Analgesia pERK->Analgesia

Downstream signaling cascade of PcTx1-mediated analgesia.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the investigation of this compound's analgesic properties.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of PcTx1 on heterologously expressed ASIC1a channels.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., CHO or HEK293 cells) in appropriate media.
  • Transfect cells with a plasmid encoding the desired ASIC1a subunit using a standard transfection reagent.
  • Allow 24-48 hours for channel expression.

2. Solutions:

  • External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.
  • Activating Solution (pH 6.0): Same as the external solution, but with 10 mM MES as the buffer, adjusted to pH 6.0 with HCl.
  • PcTx1 Stock Solution: Prepare a high concentration stock (e.g., 10 µM) in external solution containing 0.1% BSA to prevent adhesion. Prepare serial dilutions in the external solution immediately before use.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a transfected cell.
  • Clamp the membrane potential at -60 mV.
  • Use a rapid solution exchange system to apply solutions.
  • To elicit a baseline current, rapidly switch the perfusion from the pH 7.4 external solution to the pH 6.0 activating solution for 2-5 seconds.
  • Return to the pH 7.4 solution to allow for channel recovery. Repeat until a stable baseline is achieved.
  • To determine the effect of PcTx1, pre-incubate the cell with a specific concentration of PcTx1 in the pH 7.4 solution for 1-2 minutes.
  • Following pre-incubation, activate the channel with the pH 6.0 solution.
  • Wash the cell with the pH 7.4 solution to measure recovery.
  • Repeat this procedure for a range of PcTx1 concentrations.

4. Data Analysis:

  • Measure the peak amplitude of the acid-evoked current in the presence and absence of PcTx1.
  • Calculate the percentage of inhibition for each concentration.
  • Plot the percentage of inhibition against the logarithm of the PcTx1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellPrep [label="Cell Culture &\nTransfection (ASIC1a)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Patch [label="Establish Whole-Cell\nPatch Clamp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Record Baseline\nCurrent (pH 6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; PcTx1App [label="Apply PcTx1\n(Varying Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record [label="Record Inhibited\nCurrent (pH 6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; Washout [label="Washout", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> CellPrep [color="#5F6368"]; CellPrep -> Patch [color="#5F6368"]; Patch -> Baseline [color="#5F6368"]; Baseline -> PcTx1App [color="#5F6368"]; PcTx1App -> Record [color="#5F6368"]; Record -> Washout [color="#5F6368"]; Washout -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }

Workflow for determining the IC₅₀ of PcTx1.
Protocol 2: In Vivo Analgesia Assessment - Intrathecal Injection and Behavioral Testing

This section details the procedures for administering PcTx1 intrathecally to rodents and subsequently assessing its analgesic effects using behavioral assays.

1. Intrathecal (i.t.) Injection:

  • Animal Preparation: Anesthetize the mouse or rat (e.g., with isoflurane). Shave the fur over the lumbar region.
  • Injection Site: Palpate the iliac crests to locate the intervertebral space between the L5 and L6 vertebrae.
  • Injection: Gently insert a 30-gauge needle connected to a Hamilton syringe into the identified space. A characteristic tail-flick confirms entry into the intrathecal space.
  • Administration: Slowly inject the desired volume (typically 5-10 µL for mice) of the PcTx1 solution or vehicle.
  • Recovery: Withdraw the needle and allow the animal to recover from anesthesia.

2. Behavioral Assays:

Workflow for In Vivo Analgesia Assessment Start Start AnimalPrep Animal Acclimatization Start->AnimalPrep IT_Injection Intrathecal Injection (PcTx1 or Vehicle) AnimalPrep->IT_Injection BehavioralAssay Behavioral Pain Assay IT_Injection->BehavioralAssay Formalin Formalin Test BehavioralAssay->Formalin HotPlate Hot Plate Test BehavioralAssay->HotPlate VonFrey Von Frey Test BehavioralAssay->VonFrey DataCollection Data Collection (Licking time, Latency, Threshold) Formalin->DataCollection HotPlate->DataCollection VonFrey->DataCollection Analysis Statistical Analysis DataCollection->Analysis End End Analysis->End

General workflow for in vivo evaluation of PcTx1.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the ASIC1a channel, demonstrating significant analgesic properties in a range of preclinical pain models.[1][2][3] Its unique mechanism of action, which involves the modulation of channel gating and the subsequent activation of the endogenous opioid system, presents a compelling avenue for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.[2][9] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of PcTx1 and other ASIC1a modulators. Continued investigation into the structure-activity relationship of PcTx1 and the development of small molecule mimetics could pave the way for a new generation of analgesic drugs.

References

The Potential of Psalmotoxin 1 in Ischemic Stroke: A Technical Guide to a Novel Neuroprotective Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. A critical event in the pathophysiology of ischemic stroke is the development of tissue acidosis, which leads to the activation of acid-sensing ion channels (ASICs), particularly the ASIC1a subtype. The subsequent influx of calcium ions (Ca²⁺) through these channels is a major contributor to neuronal cell death. Psalmotoxin 1 (PcTx1), a peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), has emerged as a potent and selective inhibitor of ASIC1a. This technical guide provides a comprehensive overview of the therapeutic potential of PcTx1 in stroke, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Introduction: The Role of ASIC1a in Ischemic Neuronal Injury

During cerebral ischemia, the interruption of blood flow leads to a rapid switch to anaerobic glycolysis, resulting in the accumulation of lactic acid and a decrease in extracellular pH, a condition known as tissue acidosis.[1][2] This drop in pH, often to 6.5 or lower, activates ASIC1a, a proton-gated cation channel highly expressed in the brain.[1][2][3] The activation of Ca²⁺-permeable ASIC1a channels triggers a significant influx of calcium, initiating a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases and lipases, and ultimately, neuronal death.[4][5] This process of acidosis-mediated neuronal injury is independent of the well-known glutamate excitotoxicity pathway, presenting a distinct and promising therapeutic target.[2][6]

This compound (PcTx1): A Selective ASIC1a Antagonist

This compound is a 40-amino acid peptide that acts as a highly specific and potent inhibitor of homomeric ASIC1a channels.[4][7] Its mechanism of action is unique; PcTx1 increases the apparent affinity of ASIC1a for protons (H⁺).[5][8] This heightened sensitivity causes the channel to enter a desensitized state at physiological pH, effectively preventing its activation even in the presence of acidic conditions characteristic of ischemia.[5][7][8] The high selectivity of PcTx1 for ASIC1a minimizes off-target effects, making it an attractive candidate for therapeutic development.[3][9]

Preclinical Efficacy of PcTx1 in Stroke Models

Numerous preclinical studies have demonstrated the neuroprotective effects of PcTx1 in various animal models of ischemic stroke. Administration of PcTx1 has been shown to significantly reduce infarct volume and improve neurological outcomes.

Quantitative Data on Neuroprotection

The following tables summarize the key quantitative findings from studies investigating the efficacy of PcTx1 in rodent models of stroke.

Table 1: Effect of PcTx1 on Infarct Volume

Animal ModelPcTx1 Dose and Administration RouteTime of AdministrationInfarct Volume Reduction (%) vs. ControlReference
Conscious Spontaneously Hypertensive Rat (MCAO)1 ng/kg (intracerebroventricular)2 hours post-strokeMarked reduction in cortical and striatal infarcts[9]
Mouse (MCAO)1 µM (50 µl, intranasal)30 minutes post-MCAO~60%[10]
Rat (MCAO)1 ng/kg (intracerebroventricular)2 hours post-MCAO~70% (cortical)[11]
ASIC1a-/- Mouse (MCAO)N/A (Genetic Knockout)N/A~51%[1]

Table 2: Effect of PcTx1 on Neurological and Functional Outcomes

Animal ModelPcTx1 Dose and Administration RouteOutcome MeasureImprovement vs. ControlReference
Conscious Spontaneously Hypertensive Rat (MCAO)1 ng/kg (intracerebroventricular)Neurological score and motor functionSignificant improvement[9]
Mouse (MCAO)1 µM (50 µl, intranasal)Focal and general neurological deficitsFaster recovery (significant deficits for 3 days vs. 7 days in controls)[10]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the therapeutic potential of PcTx1 in stroke.

Animal Models of Stroke
  • Middle Cerebral Artery Occlusion (MCAO): This is the most common model to induce focal cerebral ischemia.

    • Filament Model: A surgical suture is introduced into the internal carotid artery to block the origin of the middle cerebral artery. The duration of occlusion can be transient (e.g., 30-60 minutes) followed by reperfusion, or permanent.[10]

    • Endothelin-1 (ET-1) Model: ET-1, a potent vasoconstrictor, is administered to the middle cerebral artery to induce a focal ischemic lesion in conscious animals, which can be particularly useful for studying stroke in the context of pre-existing conditions like hypertension.[9]

Drug Administration
  • Intracerebroventricular (i.c.v.) Injection: PcTx1 is directly administered into the cerebral ventricles, bypassing the blood-brain barrier to ensure direct central nervous system exposure.[9][11] A cannula is stereotactically implanted into the lateral ventricle of the animals prior to the experiment.

  • Intranasal (i.n.) Administration: This non-invasive method allows for the delivery of therapeutic agents to the brain along the olfactory and trigeminal neural pathways. PcTx1 solution is administered in small drops to the nostrils of the animal.[10]

Assessment of Stroke Outcomes
  • Infarct Volume Quantification: At a predetermined time point after stroke induction (e.g., 24-72 hours), animals are euthanized, and their brains are removed. The brains are then sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted tissue remains unstained (white). The area of infarction in each slice is measured, and the total infarct volume is calculated.[1][10]

  • Neurological Scoring: A battery of behavioral tests is used to assess neurological deficits. These tests can include:

    • General Deficit Scale: Evaluates overall sickness behaviors.[10]

    • Focal Deficit Scale: Assesses specific motor and sensory impairments, such as limb flexion and whisker stimulation response.[10]

    • Ledged Beam Test: Measures motor coordination and balance.[9]

Visualizing the Molecular Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the therapeutic rationale for using PcTx1 in stroke.

Signaling Pathway of ASIC1a in Ischemic Stroke

ASIC1a_Pathway cluster_Ischemia Ischemic Cascade cluster_ASIC1a ASIC1a Activation cluster_CellDeath Neuronal Injury Cerebral Ischemia Cerebral Ischemia Anaerobic Glycolysis Anaerobic Glycolysis Cerebral Ischemia->Anaerobic Glycolysis Lactic Acidosis Lactic Acidosis Anaerobic Glycolysis->Lactic Acidosis Extracellular pH Drop Extracellular pH Drop Lactic Acidosis->Extracellular pH Drop ASIC1a Channel ASIC1a Channel Extracellular pH Drop->ASIC1a Channel Activates Ca2+ Influx Ca2+ Influx ASIC1a Channel->Ca2+ Influx Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Enzyme Activation Enzyme Activation Ca2+ Influx->Enzyme Activation Neuronal Death Neuronal Death Mitochondrial Dysfunction->Neuronal Death Enzyme Activation->Neuronal Death

Caption: Signaling pathway of ASIC1a-mediated neuronal death in ischemic stroke.

Experimental Workflow for Preclinical Testing of PcTx1

PcTx1_Workflow Animal Model Selection Animal Model Selection Stroke Induction (MCAO) Stroke Induction (MCAO) Animal Model Selection->Stroke Induction (MCAO) Randomization Randomization Stroke Induction (MCAO)->Randomization PcTx1 Treatment PcTx1 Treatment Randomization->PcTx1 Treatment Vehicle Control Vehicle Control Randomization->Vehicle Control Behavioral Assessment Behavioral Assessment PcTx1 Treatment->Behavioral Assessment Vehicle Control->Behavioral Assessment Histological Analysis Histological Analysis Behavioral Assessment->Histological Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis

Caption: Experimental workflow for evaluating the neuroprotective effects of PcTx1.

Logical Relationship of PcTx1's Therapeutic Action

PcTx1_Logic Ischemic Stroke Ischemic Stroke Tissue Acidosis Tissue Acidosis Ischemic Stroke->Tissue Acidosis ASIC1a Activation ASIC1a Activation Tissue Acidosis->ASIC1a Activation Neuronal Death Neuronal Death ASIC1a Activation->Neuronal Death PcTx1 PcTx1 ASIC1a Inhibition ASIC1a Inhibition PcTx1->ASIC1a Inhibition Causes ASIC1a Inhibition->ASIC1a Activation Blocks Neuroprotection Neuroprotection ASIC1a Inhibition->Neuroprotection Leads to

Caption: Logical model of the neuroprotective mechanism of this compound in stroke.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in the treatment of ischemic stroke. Its selective inhibition of ASIC1a offers a targeted approach to mitigate acidosis-induced neuronal injury, a key pathological event that is distinct from glutamate-mediated excitotoxicity. The significant reduction in infarct volume and improvement in neurological function observed in animal models highlight the promise of this therapeutic strategy.

Future research should focus on optimizing the delivery of PcTx1 to the brain, potentially through the development of brain-penetrant analogues or advanced drug delivery systems, to enhance its clinical translatability. Further studies are also warranted to explore the therapeutic window of PcTx1 in more detail and to evaluate its efficacy in combination with existing stroke therapies. The continued investigation of PcTx1 and other ASIC1a inhibitors could pave the way for a new class of neuroprotective agents for stroke patients.

References

The Inhibitory Effect of Psalmotoxin 1 on Cancer Cell Migration and Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the process of cancer cell dissemination from a primary tumor to distant sites, is the primary cause of cancer-related mortality. A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. The tumor microenvironment is often characterized by acidic conditions, which can promote cancer progression. Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel, is activated by extracellular acidosis and has been implicated in the pathogenesis of several cancers, including breast cancer and glioma.[1][2] Psalmotoxin 1 (PcTx1), a peptide toxin isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of ASIC1a.[1] This technical guide provides an in-depth overview of the current understanding of PcTx1's effect on cancer cell migration and invasion, focusing on its mechanism of action, quantitative effects, and the underlying signaling pathways.

Mechanism of Action of this compound

PcTx1 exerts its inhibitory effect by modulating the function of ASIC1a. It binds to the extracellular domain of the ASIC1a channel and increases its affinity for protons (H⁺). This heightened affinity causes the channel to enter a desensitized state at physiological pH, effectively blocking its activation by acidic conditions in the tumor microenvironment. By inhibiting ASIC1a, PcTx1 disrupts the downstream signaling cascades that promote cancer cell motility and invasion.

Quantitative Analysis of PcTx1's Effect on Cancer Cell Migration and Invasion

Studies have demonstrated that the inhibition of ASIC1a by PcTx1 significantly reduces the migratory and invasive potential of various cancer cell lines. The following tables summarize the quantitative data from key in vitro experiments.

Table 1: Effect of this compound on Breast Cancer Cell Migration (Wound Healing Assay)

Cell LineTreatmentConcentrationObservation Time% Wound Closure (Relative to Control)Reference
MDA-MB-231PcTx1100 ng/mL24 hData not explicitly quantified as %[1]
MCF-7PcTx1100 ng/mL24 hData not explicitly quantified as %[1]

Note: While the study demonstrated a significant weakening of migration, specific percentage of wound closure was not provided.

Table 2: Effect of this compound on Breast Cancer Cell Invasion (Transwell Invasion Assay)

Cell LineTreatmentConcentrationObservation Time% Invasion (Relative to Control)Reference
MDA-MB-231PcTx1100 ng/mL24 hData not explicitly quantified as %[1]
MCF-7PcTx1100 ng/mL24 hData not explicitly quantified as %[1]

Note: The study reported a significant reduction in the number of invading cells, but a direct percentage of inhibition was not detailed.

Signaling Pathways Modulated by this compound

The inhibition of ASIC1a by PcTx1 disrupts key signaling pathways that are crucial for cancer cell migration and invasion. In breast cancer cells, ASIC1a activation under acidic conditions has been shown to trigger an influx of Ca²⁺, leading to the production of Reactive Oxygen Species (ROS). This, in turn, activates the PI3K/AKT and NF-κB signaling pathways, which are known to promote cell survival, proliferation, and motility.[1]

ASIC1a Downstream Signaling in Breast Cancer Cell Migration

ASIC1a_Signaling_Pathway Acidosis Acidic Tumor Microenvironment (Low pH) ASIC1a ASIC1a Acidosis->ASIC1a Activates Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx Mediates PcTx1 This compound (PcTx1) PcTx1->ASIC1a Inhibits ROS Reactive Oxygen Species (ROS) Production Ca_influx->ROS AKT AKT Activation ROS->AKT NFkB NF-κB Activation AKT->NFkB Migration_Invasion Cell Migration & Invasion NFkB->Migration_Invasion Promotes

Caption: PcTx1 inhibits the ASIC1a-mediated signaling cascade that promotes cancer cell migration and invasion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on cancer cell migration and invasion.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration in vitro.

Wound_Healing_Workflow start Seed cells to form a confluent monolayer scratch Create a 'scratch' in the monolayer with a pipette tip start->scratch wash Wash with PBS to remove detached cells scratch->wash treat Add medium containing PcTx1 or vehicle control wash->treat image_t0 Image the scratch at Time 0 treat->image_t0 incubate Incubate for 24-48 hours image_t0->incubate image_tx Image the scratch at various time points (e.g., 24h) incubate->image_tx analyze Measure the wound area and calculate the percentage of closure image_tx->analyze

Caption: Workflow for the wound healing (scratch) assay to measure cell migration.

Protocol Details:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 6-well plates and culture until they form a confluent monolayer.

  • Scratching: Create a linear scratch in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentration of PcTx1 (e.g., 100 ng/mL) or a vehicle control to the respective wells.

  • Imaging: Capture images of the scratch at the beginning of the experiment (Time 0) and at subsequent time points (e.g., 24 hours) using a microscope equipped with a camera.

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100

Transwell Invasion Assay

This assay is used to evaluate the invasive potential of cancer cells through an extracellular matrix barrier.

Transwell_Invasion_Workflow start Coat Transwell insert membrane with Matrigel hydrate Hydrate the Matrigel-coated membrane start->hydrate chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber hydrate->chemoattractant cells Seed serum-starved cells with PcTx1 or control in the upper chamber chemoattractant->cells incubate Incubate for 24-48 hours cells->incubate remove Remove non-invading cells from the upper surface incubate->remove fix_stain Fix and stain the invading cells on the lower surface of the membrane remove->fix_stain count Count the number of invaded cells per field fix_stain->count

Caption: Workflow for the Transwell invasion assay to measure cancer cell invasion.

Protocol Details:

  • Insert Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture breast cancer cells and serum-starve them for several hours before the assay.

  • Assay Setup: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing either PcTx1 (e.g., 100 ng/mL) or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results are often expressed as the average number of invaded cells per field or as a percentage relative to the control group.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of cancer cell migration and invasion by targeting the ASIC1a channel. The disruption of the ASIC1a-mediated ROS-AKT-NF-κB signaling pathway appears to be a key mechanism underlying its anti-metastatic effects. While current research provides a strong foundation, further studies are warranted to establish a more detailed quantitative understanding of PcTx1's efficacy across a broader range of cancer types and at various concentrations. Elucidating the full spectrum of downstream effectors of ASIC1a in cancer metastasis will be crucial for the development of novel therapeutic strategies targeting this ion channel. The detailed protocols provided herein offer a standardized framework for conducting such investigations.

References

The role of Psalmotoxin 1 in pain pathway modulation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Psalmotoxin 1 in Pain Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, is a highly potent and selective modulator of the acid-sensing ion channel 1a (ASIC1a).[1][2] ASICs are proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and neuronal injury following ischemia.[1] PcTx1's specificity for the ASIC1a subtype makes it an invaluable pharmacological tool for dissecting the role of this channel in neuronal signaling and a promising lead compound for the development of novel analgesics.[1][3] This guide provides a comprehensive overview of PcTx1's mechanism of action, its role in modulating pain pathways, quantitative data on its activity, and detailed protocols for key experimental procedures.

Mechanism of Action: A Gating Modifier of ASIC1a

PcTx1 exerts its function not by blocking the channel pore, but by acting as a gating modifier.[4] It binds to the extracellular domain of the ASIC1a channel, specifically within a region known as the acidic pocket.[4] The core mechanism of PcTx1-mediated inhibition is a significant increase in the apparent proton (H+) affinity of the ASIC1a channel.[5][6][7][8]

This heightened affinity for protons causes the channel to shift into a desensitized state at a normal physiological pH of 7.4.[4][5][7][9] In this desensitized state, the channel is bound to its ligand (H+) but is non-conductive, rendering it unavailable for activation by subsequent acidic stimuli.[7][9] This stabilization of the desensitized state is the primary mechanism behind PcTx1's potent inhibition of homomeric ASIC1a channels.[4] The interaction is highly pH-dependent; the inhibitory effect is most pronounced at a conditioning pH of around 7.4 and is reduced at more alkaline pH values.[4][8]

Mechanism of PcTx1 Inhibition of ASIC1a PcTx1 This compound (PcTx1) ASIC1a_Bound PcTx1-Bound ASIC1a PcTx1->ASIC1a_Bound Binds to Extracellular Domain ASIC1a_Resting ASIC1a Channel (Resting State, pH 7.4) Activation Channel Activation (Na⁺/Ca²⁺ Influx) ASIC1a_Resting->Activation ASIC1a_Desensitized ASIC1a Channel (Desensitized State) ASIC1a_Bound->ASIC1a_Desensitized Increases H⁺ Affinity & Stabilizes No_Activation Activation Blocked ASIC1a_Desensitized->No_Activation Protons Extracellular Protons (H⁺) Protons->ASIC1a_Resting Activates at Low pH (<7.0)

Caption: PcTx1 binds to ASIC1a, increasing its proton affinity and stabilizing a non-conductive, desensitized state.

Role in Pain Pathway Modulation

ASIC1a channels are highly expressed in neurons of the central and peripheral nervous systems that are critical for pain sensation.[9] Their activation by tissue acidosis, a common feature of inflammation and injury, contributes to nociceptive signaling. PcTx1 has demonstrated potent analgesic properties against a wide range of pain types in rodent models, including thermal, mechanical, chemical, inflammatory, and neuropathic pain.[10][11][12]

The analgesic effect of PcTx1 is mediated by two primary downstream mechanisms:

  • Direct Inhibition of Nociceptive Signaling : By inhibiting ASIC1a channels on nociceptive neurons, PcTx1 prevents the influx of cations (Na⁺ and Ca²⁺) that would otherwise lead to depolarization and the propagation of pain signals. This action can also reduce the levels of phosphorylated extracellular signal-regulated kinase (pERK), a key molecule in central pain processing, in dorsal horn neurons.[2]

  • Activation of Endogenous Opioid System : The blockade of ASIC1a channels in the central nervous system by PcTx1 results in the activation of the endogenous enkephalin pathway.[10][11][13] This leads to the release of endogenous opioids, which then act on mu- and delta-opioid receptors to produce a powerful analgesic effect.[2][10] Consequently, the analgesic properties of PcTx1 can be suppressed by opioid antagonists like naloxone and are absent in mice lacking the preproenkephalin gene.[10][11]

Signaling Pathway of PcTx1-Mediated Analgesia cluster_PcTx1 PcTx1 Action cluster_Neuron Nociceptive Neuron cluster_Opioid CNS Effect PcTx1 PcTx1 ASIC1a ASIC1a Channel PcTx1->ASIC1a Inhibits Neuronal_Activation Neuronal Activation (Pain Signal) ASIC1a->Neuronal_Activation Reduces Enkephalin ↑ Endogenous Enkephalin (Opioid) Release ASIC1a->Enkephalin Leads to Analgesia Analgesia (Pain Relief) Neuronal_Activation->Analgesia Opioid_Receptors μ/δ Opioid Receptors Enkephalin->Opioid_Receptors Activates Opioid_Receptors->Analgesia

Caption: PcTx1 inhibits ASIC1a, reducing pain signals and activating the endogenous opioid system to produce analgesia.

Quantitative Data Summary

The efficacy of PcTx1 has been quantified through various in vitro and in vivo studies. The tables below summarize key data regarding its binding affinity, inhibitory concentration, and analgesic effects.

Table 1: In Vitro Potency of PcTx1 on ASIC1a Channels

Parameter Species/System Value Reference(s)
IC₅₀ Rat ASIC1a (Xenopus Oocytes) ~0.5 nM - 1.98 nM [3][14]
IC₅₀ Human ASIC1a (QPatch) 2.96 nM [15]
IC₅₀ General ~1 nM [12][16]
K_d Synthetic PcTx1 (Xenopus Oocytes) 3.7 nM [8]
K_d ¹²⁵I-PcTx1 on Rat Brain Membranes 371 ± 48 pM [14]

| K_d | ¹²⁵I-PcTx1 on Recombinant ASIC1a | 213 ± 35 pM |[14] |

Table 2: In Vivo Analgesic Efficacy of PcTx1 in Rodent Models

Pain Model Assay Species PcTx1 Dose (Route) Outcome Reference(s)
Neuropathic Pain (CCI¹) Von Frey Test Mouse 10 pmol (i.t.²) Significant increase in paw withdrawal threshold [17]
Neuropathic Pain (CCI¹) Von Frey Test Mouse 100 pmol (i.t.²) Maximal and sustained increase in withdrawal threshold [17]
Inflammatory Pain (Formalin) Hot Plate Test Rat 10 pmol (i.t.²) Significant increase in paw withdrawal latency [17]
Inflammatory Pain (Formalin) Licking Time Mouse 0.1 nmol (i.t.²) Reduced licking time in both early and late phases [18]
Neuropathic Pain (Vincristine) Paw Pressure Test Rat 10 pmol (i.t.²) Completely abolished mechanical hyperalgesia [11]

¹ Chronic Constriction Injury; ² Intrathecal

Key Experimental Protocols

The characterization of PcTx1's effects on pain pathways relies on a combination of electrophysiological and behavioral assays.

Protocol 1: Whole-Cell Patch-Clamp Recording of PcTx1 Effects on ASIC1a

This technique is used to measure ion currents through ASIC1a channels expressed in a cell line (e.g., CHO or HEK cells) and to quantify the inhibitory effect of PcTx1.

1. Cell Preparation:

  • Culture cells expressing the ASIC1a channel on glass coverslips. Transfect cells 24-48 hours prior to the experiment.[19]

2. Solutions and Reagents:

  • External Solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4.[19]

  • Activating Solution (e.g., pH 6.0): Same as external solution, but with MES instead of HEPES, and pH adjusted to 6.0.

  • Internal (Pipette) Solution: Comprised of components like KCl, MgCl₂, HEPES, and a Ca²⁺ chelator (e.g., EGTA), adjusted to pH 7.2.

  • PcTx1 Stock Solution: Prepare a concentrated stock in water with 0.1% Bovine Serum Albumin (BSA) and store at -20°C. Dilute to the final concentration in the external solution on the day of the experiment.[19]

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).[19]

  • Pull patch pipettes from borosilicate glass to a resistance of 4-8 MΩ.[19]

  • Form a gigaohm seal (>1 GΩ) with a target cell and rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.[19]

4. Experimental Procedure:

  • Establish a stable baseline current at pH 7.4.

  • Activate ASIC1a by rapidly switching the perfusion to the pH 6.0 solution for several seconds until the current peaks and begins to desensitize.[19]

  • Wash with the pH 7.4 solution until the current returns to baseline. Repeat 2-3 times to ensure a stable control response.[19]

  • Pre-incubate the cell with the desired concentration of PcTx1 in the pH 7.4 external solution for 1-2 minutes.[19]

  • While still in the presence of PcTx1, apply the pH 6.0 activating solution and record the current.

  • Analyze the reduction in peak current amplitude to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC₅₀ value.[20]

Workflow for Electrophysiological Characterization of PcTx1 A Cell Culture (ASIC1a-expressing cells) B Whole-Cell Patch Clamp Configuration A->B C Record Control Current (Activate with pH 6.0) B->C D Pre-incubate with PcTx1 (at pH 7.4) C->D E Record Test Current (Activate with pH 6.0 + PcTx1) D->E F Data Analysis E->F G Calculate % Inhibition & Determine IC₅₀ F->G

Caption: A typical workflow for quantifying the inhibitory effect of PcTx1 on ASIC1a channels using patch-clamp electrophysiology.
Protocol 2: Behavioral Assay for Mechanical Allodynia (Von Frey Test)

This assay assesses mechanical sensitivity in rodent models of neuropathic or inflammatory pain to evaluate the analgesic effect of compounds like PcTx1.[17]

1. Animal Acclimatization:

  • Acclimate animals to the testing environment and apparatus (e.g., elevated mesh platform with individual enclosures) for several days before testing to reduce stress-induced variability.[1]

2. Baseline Measurement:

  • Using calibrated Von Frey filaments of increasing stiffness, apply the filament to the plantar surface of the hind paw.

  • Determine the 50% paw withdrawal threshold (in grams) using a method like the up-down method of Dixon. This establishes the baseline mechanical sensitivity before injury or treatment.

3. Pain Model Induction & Drug Administration:

  • Induce the pain model (e.g., Chronic Constriction Injury of the sciatic nerve for neuropathic pain).[17]

  • After the pain state is established (typically days to weeks), administer PcTx1 or vehicle control via the desired route (e.g., intrathecal injection for central nervous system targets).[1][17]

4. Post-Treatment Testing:

  • At defined time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal threshold using the Von Frey filaments.

  • An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates a reduction in mechanical allodynia, signifying an analgesic effect.[17]

5. Data Analysis:

  • Plot the paw withdrawal threshold (g) over time for each treatment group.

  • Compare the treatment groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine significance.

Conclusion

This compound is a powerful and specific inhibitor of the ASIC1a channel, acting as a gating modifier to stabilize the channel in a desensitized state. This mechanism of action underlies its potent analgesic effects, which are demonstrated across multiple preclinical pain models.[2] The dual action of PcTx1—directly reducing nociceptive input and activating the endogenous opioid system—makes it a compelling subject for pain research and a promising scaffold for the development of a new class of non-opioid analgesics.[2][17] The detailed protocols and quantitative data provided herein serve as a technical resource for scientists and researchers aiming to further explore the therapeutic potential of modulating the ASIC1a pathway for pain management.

References

Psalmotoxin 1: A Selective Blocker of Homomeric ASIC1a Channels - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] It has emerged as a highly potent and selective inhibitor of homomeric acid-sensing ion channel 1a (ASIC1a).[2][3] ASIC1a channels are proton-gated cation channels extensively expressed in the central and peripheral nervous systems.[4][5] They are implicated in a range of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, fear conditioning, and neuronal injury following ischemic events such as stroke.[6][7]

The unique mechanism of action and high selectivity of PcTx1 make it an invaluable pharmacological tool for elucidating the roles of ASIC1a.[2] This technical guide provides a comprehensive overview of PcTx1, focusing on its mechanism of action, quantitative data regarding its interaction with ASIC channels, detailed experimental protocols for its study, and visualizations of relevant pathways and workflows.

Mechanism of Action: A Gating Modifier

Unlike classical channel blockers that physically occlude the ion pore, PcTx1 acts as a gating modifier.[1][6] Its inhibitory effect stems from its ability to increase the apparent affinity of the ASIC1a channel for protons (H⁺).[8][9] This heightened proton sensitivity shifts the channel's steady-state desensitization curve to a more alkaline pH.[9][10] Consequently, at a physiological resting pH of 7.4, PcTx1 stabilizes the channel in a desensitized, non-conducting state, thereby preventing its activation by subsequent drops in extracellular pH.[4][8][9]

The binding site for PcTx1 on ASIC1a is located in the extracellular domain, specifically involving the cysteine-rich domains.[4][11] The interaction is pH-dependent, with inhibition being more pronounced at conditioning pH values closer to the channel's half-maximal steady-state desensitization.[1]

Data Presentation: Quantitative Effects of PcTx1

The following tables summarize the quantitative data on the interaction of PcTx1 with various ASIC subtypes, highlighting its potency and selectivity for homomeric ASIC1a channels.

Table 1: Inhibitory Potency (IC₅₀) of PcTx1 on ASIC Subtypes

Channel SubtypeSpeciesExpression SystemIC₅₀ (nM)Reference(s)
ASIC1a RatXenopus oocytes~1[12]
ASIC1a RatXenopus oocytes3.7[9][13]
ASIC1a HumanXenopus oocytes3.2[14]
ASIC1a Rat, Mouse, HumanVarious0.35 - 3.7[10]
ASIC1a/2b MouseNot specified2.64[10]
ASIC1b RatXenopus oocytes>500[15]
ASIC2a RatXenopus oocytes>100[15]
ASIC3 RatXenopus oocytes>100[15]

Table 2: Effects of PcTx1 on ASIC1a Channel Gating Properties

ParameterConditionValueReference(s)
pH₅₀ of Steady-State Desensitization Control (no PcTx1)7.19 ± 0.01[9]
With 30 nM PcTx17.46 ± 0.02[9]
pH₅₀ of Activation Control (no PcTx1)6.56 ± 0.04[9][16]
With 30 nM PcTx16.66 ± 0.04[9][16]
Binding Affinity (Kd) Synthetic PcTx1 on ASIC1a at pH 7.43.7 nM[9]
Binding Affinity (IC₅₀) ¹²⁵I-PcTx1YN on ASIC1a128 pM[11][17]

Signaling Pathways and Experimental Workflows

ASIC1a Signaling Pathway and PcTx1 Inhibition

Activation of ASIC1a channels by extracellular protons leads to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺.[5][18] This cation influx results in membrane depolarization and, in neurons, can trigger downstream signaling cascades. The increase in intracellular Ca²⁺ can activate Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway, which are involved in synaptic plasticity and other cellular responses.[19] PcTx1 inhibits the initial step of this pathway by preventing the channel from opening in response to acidosis.

ASIC1a_Signaling_Pathway ASIC1a Signaling and PcTx1 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Protons ASIC1a ASIC1a Channel (Closed State) Protons->ASIC1a Activates PcTx1 PcTx1 ASIC1a_Desensitized ASIC1a Channel (Desensitized State) PcTx1->ASIC1a_Desensitized Binds and Stabilizes ASIC1a->ASIC1a_Desensitized Shifts equilibrium Na_Ca_Influx Na⁺/Ca²⁺ Influx ASIC1a->Na_Ca_Influx Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII_ERK CaMKII/ERK Pathway Activation Na_Ca_Influx->CaMKII_ERK Ca²⁺ activates Depolarization->CaMKII_ERK Cellular_Response Synaptic Plasticity, Cell Death, etc. CaMKII_ERK->Cellular_Response

Caption: PcTx1 binds to ASIC1a, increasing its proton affinity and causing desensitization.

Experimental Workflow: Electrophysiological Characterization of PcTx1

The inhibitory effects of PcTx1 on ASIC1a are typically characterized using electrophysiological techniques such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on mammalian cells expressing the channel.[9][20]

Electrophysiology_Workflow Electrophysiology Workflow for PcTx1 Analysis cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Oocyte injection with ASIC1a cRNA or cell transfection) Incubation Incubation (2-5 days for channel expression) Cell_Prep->Incubation Setup Electrophysiology Setup (TEVC or Patch-Clamp) Baseline Establish Baseline Current (Activate with pH drop, e.g., to 6.0) Setup->Baseline Toxin_App PcTx1 Application (Pre-incubate at resting pH, e.g., 7.4) Baseline->Toxin_App Post_Toxin Post-Toxin Activation (Activate with pH drop) Toxin_App->Post_Toxin Washout Washout Post_Toxin->Washout Data_Acq Data Acquisition (Measure peak current amplitude) Inhibition_Calc Calculate % Inhibition Data_Acq->Inhibition_Calc Dose_Response Construct Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Det Determine IC₅₀ Dose_Response->IC50_Det

Caption: Workflow for determining the inhibitory potency of PcTx1 on ASIC1a channels.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is adapted from methodologies described for studying ASIC channels.[9][21]

a. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution.

  • Inject each oocyte with cRNA encoding the desired ASIC subunit (e.g., rat ASIC1a).

  • Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium (e.g., OR-2) to allow for channel protein expression.[9]

b. Solutions:

  • Recording Solution (pH 7.4): Comprising (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4.

  • Activating Solution (pH 6.0): Same composition as the recording solution, but with MES instead of HEPES, and pH adjusted to 6.0.

  • PcTx1 Stock Solution: Prepare a high-concentration stock of PcTx1 in a suitable buffer and store at -20°C or -80°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment. Solutions containing PcTx1 should be supplemented with 0.05% BSA to prevent absorption to tubing.[9]

c. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.[21]

  • To establish a baseline, rapidly switch the perfusion to the activating solution (pH 6.0) for a few seconds to elicit an inward current, then return to the recording solution (pH 7.4) to allow for recovery. Repeat until a stable current amplitude is observed.

  • To test the effect of PcTx1, pre-incubate the oocyte in the recording solution containing the desired concentration of PcTx1 for a defined period (e.g., 125 seconds) before the acid stimulus.[9]

  • Following pre-incubation, activate the channel with the pH 6.0 solution.

  • Record the peak amplitude of the inward current.

  • To generate a dose-response curve, repeat steps 5 and 6 with varying concentrations of PcTx1.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is suitable for mammalian cell lines (e.g., CHO or HEK293) heterologously expressing ASIC1a.[6][20][22]

a. Cell Culture and Transfection:

  • Culture CHO or HEK293 cells in appropriate media.

  • Transfect the cells with a plasmid encoding the ASIC1a subunit using a suitable transfection reagent.

  • Allow 24-48 hours for channel expression before recording.

b. Solutions:

  • External Solution (pH 7.4): Comprising (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Internal (Pipette) Solution: Comprising (in mM): 110 KCl, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2.

  • Activating and PcTx1 solutions are prepared similarly to the TEVC protocol.

c. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[6]

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Clamp the cell membrane potential at -60 mV.[20]

  • Use a rapid solution exchange system for fast application of different solutions.

  • Obtain a stable baseline ASIC1a current by brief applications of the activating solution (pH 6.0).

  • Apply PcTx1 by perfusing the cell with the external solution containing the toxin for 1-2 minutes.[6]

  • Activate the channel with the pH 6.0 solution in the continued presence or absence of PcTx1 to measure the inhibited current.

  • Analyze the data by comparing the current amplitude before and after PcTx1 application to determine the percentage of inhibition.

Conclusion

This compound is a powerful and selective pharmacological probe for studying homomeric ASIC1a channels. Its unique mechanism of action, involving the stabilization of the desensitized state, distinguishes it from conventional ion channel blockers. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PcTx1 in their investigations into the physiological and pathological roles of ASIC1a, and as a potential lead for the development of novel therapeutics for conditions such as ischemic stroke and pain.[7][23]

References

Methodological & Application

Application Notes and Protocols for Patch Clamp Recording with Psalmotoxin 1 (PcTx1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2][3] It is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][4] ASIC1a is a proton-gated cation channel that plays a significant role in neuronal responses to acidosis and is implicated in various pathological conditions, including ischemic stroke and pain.[1][2] PcTx1 functions as a gating modifier, stabilizing the desensitized state of the ASIC1a channel and thereby preventing its activation by a decrease in extracellular pH.[1][2] Its high affinity and selectivity for ASIC1a make it an invaluable pharmacological tool for investigating the physiological and pathological functions of this channel.[1] These application notes provide detailed protocols for the use of PcTx1 in electrophysiology patch-clamp experiments to characterize ASIC1a currents.

Mechanism of Action

PcTx1 inhibits homomeric ASIC1a and heteromeric ASIC1a/2b channels by binding to the channel's acidic pocket.[1] This binding event increases the apparent proton affinity of the channel.[1][5][6] Consequently, the channel's steady-state desensitization curve is shifted to a more alkaline pH. At a physiological resting pH of 7.4, this shift leads to the stabilization of the desensitized state, which prevents the channel from opening upon a subsequent drop in pH.[1][2] The inhibitory effect of PcTx1 is highly dependent on the conditioning pH; inhibition is more pronounced at pH values closer to the channel's half-maximal steady-state desensitization.[1] At more alkaline pH levels, where the channel is predominantly in the closed resting state, PcTx1 exhibits a lower affinity, and its inhibitory effect is diminished.[1]

PcTx1_Mechanism cluster_channel_states ASIC1a Channel States cluster_PcTx1_action PcTx1 Interaction Closed Closed State (Resting) (pH 7.4) Open Open State (Activated) (pH < 7.0) Closed->Open ↓ pH (Protons) PcTx1_Bound PcTx1-Bound Desensitized State (Stabilized at pH 7.4) Closed->PcTx1_Bound PcTx1 Binding Desensitized Desensitized State (Sustained low pH) Open->Desensitized Sustained ↓ pH Desensitized->Closed Return to pH 7.4 PcTx1 This compound (PcTx1) PcTx1_Bound->Open Activation Blocked

Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

Data Presentation: Quantitative Effects of PcTx1

The following table summarizes key quantitative data regarding the interaction of PcTx1 with various ASIC subtypes. This information is crucial for designing and interpreting electrophysiological experiments.

ParameterChannel SubtypeSpeciesValueConditionsReference
IC₅₀ (Inhibition) ASIC1aRat0.9 nMpH 7.4[1][4]
ASIC1a/2bRat3 nMpH 7.4[1]
ASIC1bRat> 100 nMpH 7.4[4]
ASIC2aRat> 100 nMpH 7.4[4]
ASIC3Rat> 100 nMpH 7.4[4]
pH₅₀ (Activation) ASIC1aRat6.56 ± 0.04No PcTx1[6]
ASIC1aRat6.66 ± 0.0430 nM PcTx1[6]
pH₅₀ (Desensitization) ASIC1aRat7.19 ± 0.01No PcTx1[6]
ASIC1aRat7.46 ± 0.0230 nM PcTx1[6]

Experimental Protocols

Preparation of Solutions
  • PcTx1 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 µM) of synthetic PcTx1 in a buffer containing 0.1% bovine serum albumin (BSA) to prevent adsorption to surfaces.[7] Aliquot and store at -20°C or -80°C.[7]

  • Working PcTx1 Solutions: On the day of the experiment, prepare serial dilutions of the PcTx1 stock solution in the external recording solution (pH 7.4) to the desired final concentrations.[7]

  • External Solution (pH 7.4):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

  • Activating Solution (pH 6.0):

    • Same composition as the external solution, but with MES replacing HEPES.

    • Adjust pH to 6.0 with HCl.

  • Internal Solution:

    • 130 mM KCl

    • 5 mM NaCl

    • 1 mM MgCl₂

    • 0.4 mM CaCl₂

    • 10 mM HEPES

    • 11 mM EGTA

    • Adjust pH to 7.3 with KOH.

Cell Culture and Transfection

This protocol is suitable for cell lines such as CHO, HEK293, or COS-7 cells.[7][8]

  • Culture cells in the appropriate medium and conditions.

  • Seed cells onto glass coverslips in 35-mm petri dishes.[8]

  • Transfect cells with a plasmid encoding the desired ASIC1a subunit using a suitable transfection reagent. Co-transfection with a marker gene (e.g., GFP or CD8) can aid in identifying transfected cells.[8]

  • Allow 24-48 hours for channel expression before performing patch-clamp recordings.[8]

Whole-Cell Patch Clamp Recording

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Prep Cell Preparation & Transfection with ASIC1a Patch Establish Whole-Cell Configuration Cell_Prep->Patch Sol_Prep Solution Preparation (External, Internal, PcTx1) Sol_Prep->Patch Clamp Voltage Clamp at -60 mV Patch->Clamp Baseline Establish Stable Baseline (Activate with pH 6.0) Clamp->Baseline PcTx1_App Pre-incubate with PcTx1 (at pH 7.4) Baseline->PcTx1_App Test_Pulse Activate with pH 6.0 (Post-PcTx1) PcTx1_App->Test_Pulse Washout Washout PcTx1 (Optional) Test_Pulse->Washout Measure Measure Peak Current Amplitude Test_Pulse->Measure Washout->Measure Analyze Calculate % Inhibition & Generate Dose-Response Curve Measure->Analyze

Caption: Experimental workflow for patch clamp recording with PcTx1.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[7]

  • Establish Whole-Cell Configuration: Transfer a coverslip with transfected cells to the recording chamber on the microscope stage. Continuously perfuse with the external solution (pH 7.4). Identify a transfected cell and form a gigaohm seal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.[2][7]

  • Baseline Recordings: Use a rapid solution exchange system to apply solutions to the cell.[7] To elicit a baseline ASIC1a current, rapidly switch the perfusion from the pH 7.4 external solution to the pH 6.0 activating solution for 2-5 seconds.[7] Return to the pH 7.4 solution to allow the channel to recover from desensitization.[7] Repeat this procedure until a stable baseline current is achieved.

  • PcTx1 Application: To determine the effect of PcTx1, pre-incubate the cell with a specific concentration of PcTx1 (in the pH 7.4 external solution) for 1-2 minutes to allow for toxin binding.[7]

  • Test Pulse: Following the pre-incubation with PcTx1, activate the channel by perfusing with the pH 6.0 solution.[7]

  • Data Acquisition and Analysis: Record the current responses before and after the application of PcTx1. Measure the peak amplitude of the inward current. The percentage of inhibition can be calculated for each PcTx1 concentration to generate a dose-response curve and determine the IC₅₀ value.

References

Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Analysis of Psalmotoxin 1 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel involved in a variety of physiological and pathological processes, including pain sensation, fear conditioning, and neuronal injury following ischemia.[1][2][3] The unique mechanism of action of PcTx1, which involves modifying the channel's gating properties rather than direct pore blockage, makes it an invaluable tool for studying ASIC1a function and a potential lead compound for therapeutic development.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of PcTx1 on ion channels, primarily ASICs, using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

Mechanism of Action of this compound

PcTx1 exhibits a state-dependent interaction with ASICs. Its primary mechanism of inhibition on homomeric ASIC1a channels is not through direct pore occlusion but by increasing the apparent affinity of the channel for protons (H⁺).[4][5][7] This heightened proton sensitivity causes the channel to enter a desensitized (inactivated) state at or near physiological resting pH (typically pH 7.4), thereby preventing its activation by subsequent acidic stimuli.[4][5]

Interestingly, the effect of PcTx1 is highly dependent on the subtype of the ASIC channel and the experimental conditions, such as the conditioning and activating pH. For instance, while it potently inhibits ASIC1a, it has been shown to promote the opening of ASIC1b.[7][8] Furthermore, on heteromeric ASIC1a/2a channels, PcTx1 can act as either an inhibitor or a potentiator, depending on the pH conditions.[9][10]

Quantitative Analysis of this compound Effects

The following tables summarize the quantitative data on the effects of PcTx1 on various ASIC subtypes as determined by TEVC and other electrophysiological methods.

Table 1: Inhibitory and Potentiating Effects of PcTx1 on ASIC Subtypes

Channel SubtypeEffectIC50 / EC50Key ConditionsReference
Homomeric ASIC1aInhibition~0.9 - 1.2 nMConditioning pH 7.4[1][6]
Homomeric ASIC1aInhibition3.4 nMConditioning pH 7.1[11]
Homomeric ASIC1bPotentiationEC50 ~100 nMSubmaximal activation (pH 6.8-5.8)[8]
Heteromeric ASIC1a/2aInhibitionIC50 = 2.9 nMConditioning pH 7.0[9][10]
Heteromeric ASIC1a/2aPotentiationEC50 = 56.1 nMPhysiological pH[9][10]

Table 2: PcTx1-Induced Shifts in ASIC1a Gating Properties

ParameterConditionShift ValueReference
pH₅₀ of Steady-State Desensitization30 nM PcTx1Shifted by +0.27 pH units (from 7.19 to 7.46)[4]
pH₅₀ of Activation (C166 mutant)100 nM PcTx1Shifted by +0.33 pH units (from 6.07 to 6.40)[11]

Experimental Protocols

Protocol 1: Preparation of Xenopus laevis Oocytes and cRNA Injection

This protocol describes the preparation of oocytes for the expression of target ion channels.

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type II

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Ca²⁺-free ND96 solution

  • cDNA encoding the ASIC subunit of interest cloned into an appropriate expression vector (e.g., pNB1)

  • mMessage mMachine™ cRNA synthesis kit

  • Nanoliter injector

Procedure:

  • Oocyte Harvesting: Anesthetize a female Xenopus laevis and surgically remove a portion of the ovary.

  • Defolliculation: Incubate the ovarian lobes in Ca²⁺-free ND96 solution containing collagenase Type II (1-2 mg/mL) for 1-2 hours with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually select stage V-VI oocytes and wash them thoroughly with ND96 solution.

  • Incubation: Incubate the selected oocytes in ND96 solution supplemented with antibiotics at 16-18°C overnight to allow for recovery.

  • cRNA Synthesis: Linearize the plasmid DNA containing the gene of interest and synthesize capped cRNA using an in vitro transcription kit.

  • cRNA Injection: Inject each oocyte with 50 nL of cRNA solution (typically 10-50 ng) using a nanoliter injector.

  • Post-injection Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording

This protocol details the procedure for recording ionic currents from oocytes expressing ASIC channels in the presence and absence of PcTx1.

Materials:

  • TEVC setup (amplifier, headstage, micromanipulators, perfusion system)

  • Glass capillaries for pulling electrodes

  • 3 M KCl for filling electrodes

  • Recording chamber

  • Recording solution (ND96)

  • Test solutions with varying pH (e.g., pH 7.4, 7.0, 6.0, 5.0) buffered with HEPES or MES

  • This compound (synthetic or purified)

  • Data acquisition software (e.g., pCLAMP)

Procedure:

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place an oocyte in the recording chamber and continuously perfuse with the recording solution (ND96, pH 7.4).

  • Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamping: Clamp the oocyte membrane potential to a holding potential of -60 mV to -70 mV.

  • Establishing a Baseline: Record stable baseline currents by activating the channel with a brief application of an acidic test solution (e.g., pH 6.0 for 5-10 seconds) followed by a washout with the resting pH solution (e.g., pH 7.4) until the current returns to baseline. Repeat this several times to ensure a stable response.

  • Application of PcTx1: To assess the inhibitory effect, pre-apply PcTx1 at the desired concentration in the resting pH solution for a defined period (e.g., 1-5 minutes) before co-applying it with the acidic test solution.

  • Data Acquisition: Record the peak inward current in response to the acidic stimulus in the absence and presence of PcTx1.

  • Dose-Response Analysis: To determine the IC50, apply a range of PcTx1 concentrations and normalize the peak current at each concentration to the control current. Fit the data to a Hill equation.

  • Washout: To test for reversibility, perfuse the oocyte with the control recording solution to wash out the toxin and observe the recovery of the current.

Visualizations

Signaling Pathway of PcTx1 Inhibition of ASIC1a

PcTx1_Inhibition_Pathway cluster_channel ASIC1a Channel States Closed Closed State (Resting pH 7.4) Open Open State (Acidic pH) Closed->Open H⁺ Application Desensitized Desensitized State Closed->Desensitized Shift in Equilibrium (at Resting pH) Open->Desensitized Sustained H⁺ Desensitized->Closed Return to Resting pH PcTx1 This compound PcTx1->Closed Binds to Channel Effect Increased Apparent H⁺ Affinity

Caption: PcTx1 binds to ASIC1a, increasing its H⁺ affinity and promoting desensitization.

Experimental Workflow for TEVC Analysis of PcTx1

TEVC_Workflow cluster_prep Preparation cluster_rec TEVC Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes cRNA_Inject Inject ASIC cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate (2-5 days) cRNA_Inject->Incubate Mount_Oocyte Mount Oocyte & Impale Incubate->Mount_Oocyte Baseline Establish Baseline Current (Acidic Pulses) Mount_Oocyte->Baseline Apply_PcTx1 Apply PcTx1 at Resting pH Baseline->Apply_PcTx1 Test_Pulse Co-apply PcTx1 with Acidic Stimulus Apply_PcTx1->Test_Pulse Washout Washout PcTx1 Test_Pulse->Washout Record_Current Record Peak Current Test_Pulse->Record_Current Dose_Response Generate Dose-Response Curve Record_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for TEVC analysis of PcTx1 effects on ASIC channels in Xenopus oocytes.

Logical Relationship of PcTx1's Dual Effects

PcTx1_Dual_Effects cluster_conditions Experimental Conditions cluster_outcomes Observed Effects Start PcTx1 Application Channel_Subtype ASIC Subtype Start->Channel_Subtype pH_Condition pH Condition Channel_Subtype->pH_Condition Inhibition Inhibition pH_Condition->Inhibition e.g., ASIC1a, Conditioning pH 7.4 pH_Condition->Inhibition e.g., ASIC1a/2a, Conditioning pH 7.0 Potentiation Potentiation pH_Condition->Potentiation e.g., ASIC1b, Submaximal Activation pH_Condition->Potentiation e.g., ASIC1a/2a, Physiological pH No_Effect No Significant Effect

References

Application Notes and Protocols for In Vivo Administration of Psalmotoxin 1 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a).[1][2] With an IC50 of approximately 0.9 nM, PcTx1 offers a powerful tool for investigating the pathophysiology of ischemic neuronal injury.[3] During cerebral ischemia, tissue acidosis leads to the activation of ASIC1a, triggering a cascade of events including calcium influx, which culminates in neuronal death.[2][4] By blocking this channel, PcTx1 has demonstrated significant neuroprotective effects in various preclinical models of stroke and other ischemic conditions, making it a promising candidate for therapeutic development.[5][6][7]

These application notes provide detailed protocols for the in vivo administration of PcTx1 in rodent models of neuroprotection, summarize key quantitative findings from published studies, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

PcTx1 does not act as a classic pore blocker. Instead, it functions as a gating modifier of ASIC1a.[3] It binds to the channel and shifts the pH dependence of its steady-state desensitization to a more alkaline pH.[3][8] This effectively keeps the channel in a desensitized, non-conducting state at the physiological pH of 7.4, thereby preventing its activation by acidosis.[3][8] This mechanism prevents the detrimental influx of calcium ions that is initiated by the activation of ASIC1a channels during ischemic events.[3]

Data Presentation: Quantitative Neuroprotective Effects of PcTx1

The neuroprotective efficacy of PcTx1 has been quantified across different animal models, administration routes, and time points. The following table summarizes key findings:

Animal Model & Ischemia TypeAdministration RouteDosageTime of AdministrationKey Quantitative ResultsReference
Rat (Spontaneously Hypertensive) - Focal Reperfusion Stroke (Endothelin-1)Intracerebroventricular (i.c.v.)1 ng/kg2 hours post-strokeMarked reduction in cortical and striatal infarct volumes at 72h.[5][9]
Rat - Middle Cerebral Artery Occlusion (MCAO)Intracerebroventricular (i.c.v.)1 ng/kg2 hours post-MCAO~70% reduction in cortical infarct volume.[1]
Mouse - Transient MCAO (30 min)IntranasalNot specified (pure PcTx1)30 minutes post-MCAOInfarct volume reduced to 8.28 ± 2.7% compared to 20.94 ± 3.3% in vehicle-treated mice at 24h.[6]
Mouse - MCAOIntranasal (whole venom)Not specified2-4 hours post-MCAO~50% reduction in infarct volume.[1]
Newborn Piglet - Hypoxia-IschemiaDirect InjectionNot specified20 minutes before hypoxiaPartial protection of striatonigral and striatopallidal neurons in the putamen.[10][11]
Mouse - Retinal Ischemia/ReperfusionIntravitreal Injection1 µg2 days before I/RIncreased survival of retinal ganglion cells (47% survival vs. 36% in I/R-PBS group).[12]

Signaling Pathway of PcTx1-Mediated Neuroprotection

During an ischemic event, the local tissue environment becomes acidic, leading to the activation of ASIC1a channels on neurons. This initiates a cascade of neurotoxic events. PcTx1 intervenes at a critical early step in this pathway.

PcTx1_Signaling_Pathway Ischemia Cerebral Ischemia Acidosis Tissue Acidosis (↓ pH) Ischemia->Acidosis ASIC1a ASIC1a Activation Acidosis->ASIC1a Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx PKA_NMDA ↑ PKA-dependent phosphorylation of NMDA Receptor Ca_Influx->PKA_NMDA Calpain Calpain Activation Ca_Influx->Calpain Oxidative_Stress Nitrative & Oxidative Stress Ca_Influx->Oxidative_Stress Neuronal_Death Neuronal Death PKA_NMDA->Neuronal_Death Calpain->Neuronal_Death Oxidative_Stress->Neuronal_Death PcTx1 This compound (PcTx1) PcTx1->ASIC1a Inhibits

Caption: PcTx1 signaling pathway in neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of PcTx1 for neuroprotection studies.

Protocol 1: Intranasal Administration in a Mouse Model of Transient MCAO

This protocol is adapted from studies demonstrating the efficacy of non-invasive intranasal delivery of PcTx1.[6][13]

Materials:

  • This compound (PcTx1)

  • Sterile saline

  • Adult male mice (e.g., C57BL/6)

  • Isoflurane anesthesia

  • Surgical microscope

  • Suture for Middle Cerebral Artery Occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

  • Behavioral testing apparatus (e.g., corner turn test, neurological scoring sheet)

Procedure:

  • Animal Model Induction: Induce 30 minutes of transient MCAO in adult mice using the intraluminal suture method.

  • PcTx1 Preparation: Prepare the PcTx1 solution in sterile saline at the desired concentration.

  • PcTx1 Administration:

    • At 30 minutes after the onset of MCAO, briefly anesthetize the mouse with isoflurane.

    • Place the mouse in a supine position.

    • Administer a total volume of 6 µL (3 µL per nostril) of the PcTx1 solution. Deliver the solution in alternating 1 µL drops to each nostril every 2 minutes to allow for absorption.[13]

  • Reperfusion: After the 30-minute occlusion period, withdraw the suture to allow for reperfusion.

  • Post-Operative Care: Monitor the animal's recovery, providing hydration and warmth as needed.

  • Infarct Volume Assessment (24 hours post-MCAO):

    • Anesthetize the mice and perfuse transcardially with saline.

    • Remove the brain and section it into 2 mm coronal slices.

    • Stain the slices with a 2% TTC solution for 30 minutes at 37°C.[13][14] Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Neurological and Behavioral Testing: Perform neurological scoring and behavioral tests (e.g., corner turn test) at baseline and specified time points post-MCAO to assess functional recovery.[15]

Protocol 2: Intracerebroventricular (i.c.v.) Administration in a Rat Model of Stroke

This protocol is based on studies using direct central administration of PcTx1.[1][5]

Materials:

  • This compound (PcTx1)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Adult male spontaneously hypertensive rats (SHR)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Cannula and microinjection pump

  • Endothelin-1 for stroke induction

  • TTC staining solution

  • Ledged beam and other apparatus for motor function tests

Procedure:

  • Surgical Preparation: Surgically implant a guide cannula directed at the cerebral ventricles of the rat under anesthesia using a stereotaxic frame. Allow for a recovery period.

  • Animal Model Induction: Induce a focal reperfusion model of stroke by administering endothelin-1 to the middle cerebral artery via the implanted cannula in the conscious rat.[5][9]

  • PcTx1 Administration:

    • Two hours after stroke induction, administer a single i.c.v. dose of PcTx1 (e.g., 1 ng/kg) or vehicle through the implanted cannula using a microinjection pump.[5][16]

  • Functional Assessment: Use ledged beam and neurological tests to assess the severity of symptomatic changes at various time points (e.g., 1, 3, and 7 days post-stroke).[5]

  • Infarct Volume Assessment (72 hours post-stroke):

    • Anesthetize the rats and perfuse with saline followed by a fixative.

    • Remove the brain and section it.

    • Stain with TTC to measure cortical and striatal infarct volumes.[5]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo neuroprotection study using PcTx1.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Baseline Baseline Behavioral & Neurological Testing Ischemia Induce Ischemia (e.g., MCAO) Baseline->Ischemia Treatment Administer PcTx1 or Vehicle (e.g., Intranasal, i.c.v.) Ischemia->Treatment Post_Behavior Post-Ischemia Behavioral & Neurological Testing (Multiple Time Points) Treatment->Post_Behavior Terminal Terminal Endpoint (e.g., 24h, 72h) Post_Behavior->Terminal Analysis Histological Analysis (e.g., TTC Staining for Infarct Volume) Terminal->Analysis

Caption: General experimental workflow for PcTx1 in vivo studies.

References

Application Notes and Protocols for Intracerebroventricular Injection of Psalmotoxin 1 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intracerebroventricular (ICV) administration of Psalmotoxin 1 (PcTx1) in rodent models. This document outlines the mechanism of action of PcTx1, detailed protocols for its use in preclinical studies of stroke, pain, and epilepsy, and summarizes key quantitative data from published research.

Introduction to this compound and its Target: Acid-Sensing Ion Channel 1a (ASIC1a)

This compound (PcTx1) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel belonging to the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily. ASIC1a channels are widely expressed in the central nervous system (CNS) and are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neuronal injury following ischemia.[1][2]

Under acidic conditions, such as those that occur during cerebral ischemia or inflammation, ASIC1a channels open, leading to an influx of cations, including Ca2+, into neurons. This calcium influx can trigger downstream signaling cascades that contribute to excitotoxicity and cell death.[3] PcTx1 exerts its inhibitory effect by binding to the acidic pocket of the ASIC1a channel, which increases the channel's apparent affinity for H+. This stabilizes the channel in a desensitized state, preventing its activation by protons and thereby blocking the detrimental influx of ions.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PcTx1's interaction with ASIC1a and its effects in various rodent models.

Table 1: In Vitro Efficacy of this compound on ASIC1a Channels

ParameterSpeciesValueExperimental SystemReference(s)
IC₅₀ (Inhibition) Rat1.17 ± 0.11 nMXenopus Oocytes[6]
Rat3.7 nMXenopus Oocytes[4]
Human3.2 nMXenopus Oocytes[2]
Kd (Binding Affinity) Rat Brain Membranes371 ± 48 pMRadioligand Binding Assay[6]
pH₅₀ (Activation) RatShift from 6.56 to 6.66 with 30 nM PcTx1Electrophysiology[4]
pH₅₀ (Steady-State Desensitization) RatShift from 7.19 to 7.46 with 30 nM PcTx1Electrophysiology[4]

Table 2: In Vivo Effects of Intracerebroventricular (ICV) or Intrathecal (i.t.) this compound in Rodent Models

ApplicationAnimal ModelAdministration Route & DoseKey FindingsReference(s)
Neuroprotection (Stroke) Spontaneously Hypertensive Rat (MCAO model)ICV, 1 ng/kgMarked reduction in cortical and striatal infarct volumes at 72h post-stroke.[1][7]
Newborn Piglet (Hypoxia-Ischemia model)ICV, 1 µgPartial protection of putamen neurons.[8]
Analgesia (Pain) Rat (Formalin Test)i.t., 10 pmolSignificant reduction in both phases of formalin-induced flinching.[9]
Mouse (Neuropathic Pain)i.t., 10-100 pmolDose-dependent increase in paw withdrawal threshold in the von Frey test.[10]
Anxiolytic Effects Mouse (Acute Pain Model)Intra-CeA, 15 µMReduced anxiety-like behaviors.[4]
Epilepsy In vitro cell culture modelBath applicationSignificantly inhibited the increase of neuronal firing and sustained membrane depolarization.[2]

Experimental Protocols

Protocol 1: Intracerebroventricular Cannulation and Injection in Rodents

This protocol describes the surgical implantation of a guide cannula for chronic, repeatable ICV injections in rats or mice.

Materials:

  • Rodent (Rat or Mouse)

  • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill with a small burr bit

  • Guide cannula and dummy cannula (sized appropriately for the species)

  • Internal injector cannula

  • Microinjection pump and syringe

  • Anchor screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution and sterile saline

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level by checking the alignment of bregma and lambda. Shave the scalp and clean the surgical area with an antiseptic solution.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Gently scrape away the periosteum to visualize the cranial sutures, particularly bregma.

  • Drilling: Based on the stereotaxic atlas for the specific rodent strain, identify the coordinates for the lateral ventricle.

    • Rat (Sprague-Dawley): AP: -0.8 to -1.0 mm from bregma; ML: ±1.5 mm from midline.

    • Mouse (C57BL/6): AP: -0.3 to -0.5 mm from bregma; ML: ±1.0 mm from midline. Carefully drill a small hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.

  • Anchor Screw Placement: Drill 2-3 additional small holes for anchor screws in other areas of the skull, avoiding sutures and major blood vessels. Insert the screws, ensuring they do not penetrate the dura.

  • Cannula Implantation: Lower the guide cannula through the drilled hole to the appropriate depth (DV) from the skull surface.

    • Rat: DV: -3.5 to -4.0 mm.

    • Mouse: DV: -2.0 to -2.5 mm.

  • Fixation: Apply dental cement around the base of the cannula and the anchor screws, creating a secure headcap.

  • Dummy Cannula and Recovery: Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision around the headcap. Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal's health for several days post-surgery.

  • ICV Injection: At the time of the experiment, gently restrain the conscious animal. Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula. Connect the injector to a microinjection pump and infuse the PcTx1 solution at a slow rate (e.g., 0.5-1.0 µL/min). After infusion, leave the injector in place for an additional minute to allow for diffusion before withdrawing it and replacing the dummy cannula.

Experimental Workflow for ICV Cannulation and Injection

G cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative cluster_injection ICV Injection anesthesia Anesthetize Animal stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic prep Surgical Site Preparation stereotaxic->prep incision Scalp Incision prep->incision drill_cannula Drill Cannula Hole incision->drill_cannula drill_screws Drill Anchor Screw Holes incision->drill_screws implant_cannula Implant Guide Cannula drill_cannula->implant_cannula implant_screws Insert Anchor Screws drill_screws->implant_screws cement Apply Dental Cement implant_cannula->cement implant_screws->cement dummy Insert Dummy Cannula cement->dummy suture Suture Incision dummy->suture recovery Recovery & Analgesia suture->recovery remove_dummy Remove Dummy Cannula recovery->remove_dummy insert_injector Insert Injector Cannula remove_dummy->insert_injector infuse Infuse PcTx1 Solution insert_injector->infuse replace_dummy Replace Dummy Cannula infuse->replace_dummy G stroke Induce MCAO in Conscious Rat treatment ICV Injection of PcTx1 (1 ng/kg) or Vehicle (2h post-MCAO) stroke->treatment behavior Behavioral Testing (Ledged Beam Test) (24, 48, 72h post-stroke) treatment->behavior infarct Infarct Volume Analysis (TTC Staining) (72h post-stroke) behavior->infarct G it_injection Intrathecal Injection of PcTx1 or Vehicle formalin Formalin Injection into Hind Paw (30 min post-i.t. injection) it_injection->formalin observe Behavioral Observation (Flinching/Licking Time) (0-60 min post-formalin) formalin->observe analysis Data Analysis (Phase 1 and Phase 2) observe->analysis G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound ASIC1a ASIC1a PcTx1->ASIC1a Inhibits H H⁺ (Acidosis) H->ASIC1a Activates Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx Allows Calpain Calpain Activation Ca_influx->Calpain Apoptosis Apoptosis & Neuronal Death Calpain->Apoptosis

References

Recombinant Expression of Psalmotoxin 1 in Drosophila S2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), is a valuable research tool and a promising candidate for therapeutic development.[1] This document provides detailed application notes and protocols for the recombinant expression of PcTx1 in the Drosophila melanogaster Schneider 2 (S2) cell expression system. The S2 system offers advantages for producing complex, disulfide-bonded proteins like PcTx1, ensuring proper folding and biological activity.[2] These protocols cover the entire workflow, from cell culture and transfection to protein purification and quantification, enabling researchers to produce high-quality, bioactive recombinant PcTx1 for a range of applications.

Introduction

This compound (PcTx1) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[3] It exhibits high affinity and selectivity for the ASIC1a channel, a proton-gated cation channel implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, fear, and neuronal injury following ischemia.[1][3][4] The specific inhibitory action of PcTx1 on ASIC1a makes it an invaluable molecular probe for studying the function of this channel and a potential therapeutic agent for conditions such as chronic pain and stroke.[1][5][6][7]

The production of sufficient quantities of bioactive PcTx1 is crucial for research and preclinical development. The Drosophila S2 expression system has been successfully utilized for the recombinant production of PcTx1, yielding a toxin that is structurally and functionally identical to the native peptide.[2] S2 cells are advantageous due to their ability to perform complex post-translational modifications, including the correct formation of disulfide bonds, which are critical for the structure and function of toxins like PcTx1. Furthermore, S2 cells can be grown in suspension to high densities, facilitating scale-up production, and often secrete recombinant proteins into the culture medium, simplifying purification.[8]

These application notes provide a comprehensive guide for the expression and purification of recombinant PcTx1 using Drosophila S2 cells.

Signaling Pathway of this compound

PcTx1 exerts its biological effects by binding to and inhibiting the ASIC1a channel. ASIC1a is a trimeric channel that opens in response to a drop in extracellular pH. The binding of PcTx1 to the extracellular domain of ASIC1a increases the channel's apparent affinity for protons, which paradoxically leads to its inhibition by promoting a desensitized state.[4][7] This blockade of ion influx, primarily of sodium and calcium ions, prevents the depolarization of the cell membrane and subsequent downstream signaling events.

PcTx1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Protons ASIC1a ASIC1a Protons->ASIC1a Activates PcTx1 PcTx1 PcTx1->ASIC1a Inhibits by increasing H+ affinity Ion_Influx Na+/Ca2+ Influx ASIC1a->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream Cellular_Response Cellular Response (e.g., Pain Signal) Downstream->Cellular_Response

Caption: this compound (PcTx1) signaling pathway.

Experimental Workflow for Recombinant PcTx1 Expression

The overall workflow for producing recombinant PcTx1 in Drosophila S2 cells involves several key stages, from the initial cloning of the PcTx1 gene to the final purification and characterization of the active toxin.

PcTx1_Expression_Workflow Gene_Synthesis PcTx1 Gene Synthesis (Codon Optimized for Drosophila) Cloning Cloning into Drosophila Expression Vector (e.g., pMT/BiP/V5-His) Gene_Synthesis->Cloning Transfection Co-transfection of S2 Cells with Expression and Selection Plasmids Cloning->Transfection Selection Selection of Stable Transfectants (e.g., with Hygromycin B) Transfection->Selection Expansion Expansion of Stable Cell Line Selection->Expansion Induction Induction of PcTx1 Expression (e.g., with Copper Sulfate) Expansion->Induction Harvesting Harvesting of Culture Supernatant Induction->Harvesting Purification Purification of Recombinant PcTx1 (e.g., Affinity Chromatography) Harvesting->Purification QC Quality Control (SDS-PAGE, Western Blot, Mass Spec) Purification->QC Activity_Assay Biological Activity Assay (e.g., Electrophysiology on ASIC1a) QC->Activity_Assay

Caption: Experimental workflow for recombinant PcTx1 expression.

Detailed Experimental Protocols

S2 Cell Culture
  • Media: Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).

  • Culture Conditions: Grow cells in non-vented, screw-cap flasks at 25-28°C without CO2.[8] Cells can be grown as a semi-adherent monolayer or in suspension culture with gentle agitation (120-140 rpm).[9]

  • Subculturing: Maintain cell density between 1 x 10^6 and 5 x 10^6 cells/mL. Split cultures every 3-4 days at a 1:4 or 1:5 dilution.[10]

Generation of a Stable S2 Cell Line Expressing PcTx1
  • Vector Construction: Synthesize the gene encoding PcTx1 with codon optimization for Drosophila melanogaster. Clone the gene into a suitable Drosophila expression vector, such as pMT/BiP/V5-His A, which contains an inducible metallothionein promoter and an N-terminal BiP secretion signal.

  • Co-transfection: Co-transfect S2 cells with the PcTx1 expression vector and a selection vector (e.g., pCoHygro) at a 19:1 ratio using the calcium phosphate transfection method.[11]

  • Selection: Two days post-transfection, begin selection by adding Hygromycin B to the culture medium (typically 200-300 µg/mL).

  • Establishment of Stable Line: Maintain the cells under selection for 3-4 weeks, replacing the medium with fresh selection medium weekly. Once a stable, polyclonal cell line is established, expand the culture.

Induction and Harvesting of Recombinant PcTx1
  • Cell Seeding: Seed the stable S2-PcTx1 cells at a density of 1-2 x 10^6 cells/mL in fresh medium.

  • Induction: Induce protein expression by adding copper sulfate (CuSO4) to a final concentration of 0.5-1.0 mM.

  • Incubation: Incubate the induced culture for 3-5 days at 25-28°C with agitation.

  • Harvesting: Pellet the cells by centrifugation at 1000 x g for 10 minutes. Collect the supernatant, which contains the secreted recombinant PcTx1.

Purification of Recombinant PcTx1
  • Clarification: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Affinity Chromatography: If using a vector with a His-tag (e.g., pMT/BiP/V5-His), equilibrate a Ni-NTA affinity column with a suitable binding buffer. Load the clarified supernatant onto the column.

  • Washing: Wash the column with the binding buffer containing a low concentration of imidazole (e.g., 5-20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound recombinant PcTx1 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the eluted fractions to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Quality Control and Quantification
  • SDS-PAGE and Western Blot: Analyze the purified protein by SDS-PAGE to assess purity and molecular weight. Confirm the identity of the protein by Western blot using an anti-V5 or anti-His antibody.

  • Mass Spectrometry: Determine the precise molecular mass of the purified PcTx1 to confirm its identity and the correct formation of disulfide bonds.

  • Quantification: Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant PcTx1
ParameterExpected ValueMethod of Analysis
Expression Level1-5 mg/L of cultureSDS-PAGE, Western Blot
Purity after Affinity Chromatography>95%Densitometry of Coomassie-stained SDS-PAGE
Final Yield after Purification0.5-2.5 mg/L of cultureBCA or Bradford Assay
Table 2: Biological Activity of Recombinant PcTx1
ParameterExpected ValueMethod of Analysis
IC50 for ASIC1a Inhibition~1 nM[1]Whole-cell patch-clamp electrophysiology
Purity>95%HPLC
Molecular Mass (monoisotopic)~4686.18 Da[2]Mass Spectrometry

Applications in Drug Development

Recombinant PcTx1 produced in S2 cells is a valuable tool for various stages of drug discovery and development:

  • Target Validation: Use as a specific pharmacological tool to investigate the role of ASIC1a in different disease models.

  • High-Throughput Screening: Employ in binding or functional assays to screen for small molecule modulators of the PcTx1-ASIC1a interaction.

  • Lead Optimization: Serve as a benchmark for the development of novel analgesic and neuroprotective agents targeting ASIC1a.

  • Preclinical Studies: Use in in vivo models of pain and stroke to evaluate the therapeutic potential of targeting ASIC1a.[1][5]

The robust and scalable production of bioactive recombinant PcTx1 in Drosophila S2 cells, as outlined in these protocols, will facilitate further research into the function of ASIC1a and accelerate the development of new therapeutics targeting this important ion channel.

References

Application Notes and Protocols for the Expression and Purification of Recombinant Psalmotoxin 1 in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), with an IC₅₀ in the low nanomolar range.[1] This specificity makes recombinant PcTx1 an invaluable tool for studying the physiological and pathological roles of ASIC1a, which is implicated in pain perception, ischemic neurodegeneration, and psychiatric disorders.

Producing correctly folded and biologically active PcTx1 is crucial for its use in research and drug development. While various expression systems exist, Escherichia coli remains a popular choice due to its cost-effectiveness, rapid growth, and high expression levels. However, expressing cysteine-rich peptides like PcTx1, which contains three disulfide bonds forming an inhibitor cystine knot (ICK) motif, often leads to the formation of insoluble and inactive inclusion bodies in E. coli.[2]

These application notes provide a comprehensive, generalized protocol for the expression of recombinant PcTx1 in E. coli as a fusion protein, followed by purification, refolding, and validation of its biological activity. The presented workflow utilizes a dual His₆-SUMO (Small Ubiquitin-like Modifier) tag to enhance expression, facilitate purification, and enable the generation of the native PcTx1 sequence. It should be noted that this protocol is a starting point and may require optimization for specific laboratory conditions and expression constructs.

Data Presentation

The following table presents hypothetical yet realistic quantitative data for the purification of 1 liter of E. coli culture expressing His₆-SUMO-PcTx1. These values serve as a benchmark for a successful purification process.

Purification StepTotal Protein (mg)His₆-SUMO-PcTx1 (mg)Purity (%)Yield (%)
Crude Cell Lysate25001004100
Solubilized Inclusion Bodies4009022.590
IMAC (Eluate)85809480
On-Column Cleavage & Elution9.58.589.58.5
RP-HPLC6.05.8>985.8

Experimental Workflow

The overall workflow for the production of recombinant PcTx1 is depicted below. It involves cloning the gene into a SUMO-fusion vector, expressing the fusion protein in E. coli, isolating and solubilizing inclusion bodies, purifying and refolding the protein on an IMAC column, cleaving the fusion tag, and finally, polishing the native PcTx1 using RP-HPLC.

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression & Lysis cluster_purification Purification & Refolding cluster_validation Validation gene PcTx1 Gene Synthesis (Codon Optimized for E. coli) ligation Ligation gene->ligation vector pET-SUMO Vector vector->ligation transformation Transformation into E. coli BL21(DE3) ligation->transformation culture Large-Scale Culture transformation->culture induction IPTG Induction culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis ib_isolation Inclusion Body Isolation lysis->ib_isolation solubilization Inclusion Body Solubilization (8M Urea) ib_isolation->solubilization imac_binding IMAC Binding (Denaturing) solubilization->imac_binding refolding On-Column Refolding (Urea Gradient) imac_binding->refolding cleavage On-Column SUMO Protease Cleavage refolding->cleavage rphplc RP-HPLC Purification cleavage->rphplc cleavage->rphplc sds_page SDS-PAGE & Mass Spectrometry rphplc->sds_page activity_assay Activity Assay (Electrophysiology) rphplc->activity_assay

Caption: Experimental workflow for recombinant PcTx1 production.

Experimental Protocols

Gene Synthesis and Cloning
  • Gene Synthesis: Synthesize the gene encoding for this compound, with codon optimization for E. coli expression. Flank the gene with appropriate restriction sites (e.g., BamHI and XhoI) for cloning into a pET-SUMO vector.

  • Vector Preparation: Digest the pET-SUMO vector and the synthesized gene with the selected restriction enzymes.

  • Ligation: Ligate the digested gene into the linearized pET-SUMO vector to create the pET-SUMO-PcTx1 expression construct.

  • Transformation: Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid amplification and sequence verification. Isolate the confirmed plasmid and transform it into an expression strain such as E. coli BL21(DE3).

Expression and Inclusion Body Isolation
  • Starter Culture: Inoculate a single colony of BL21(DE3) harboring the pET-SUMO-PcTx1 plasmid into 50 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin). Incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 25°C and continue to incubate for 4-6 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate on ice until the suspension is no longer viscous.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies. Wash the pellet twice with a wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins and other contaminants.

Purification and On-Column Refolding
  • Solubilization: Solubilize the washed inclusion bodies in 20 mL of denaturing binding buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM imidazole, 8 M urea). Stir for 1 hour at room temperature.[3] Clarify the solution by centrifugation at 20,000 x g for 30 minutes.

  • IMAC Binding: Equilibrate a Ni-NTA affinity column with denaturing binding buffer. Load the solubilized protein onto the column.

  • Wash: Wash the column with 10 column volumes of denaturing wash buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole, 8 M urea) to remove weakly bound proteins.

  • On-Column Refolding: Refold the bound protein by applying a linear gradient from denaturing wash buffer to a non-denaturing refolding buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole) over 10-20 column volumes at a slow flow rate (e.g., 0.5 mL/min).[4] This gradual removal of the denaturant facilitates proper protein folding.

  • Wash (Post-Refolding): Wash the column with 5 column volumes of non-denaturing refolding buffer.

On-Column Cleavage and Final Purification
  • SUMO Protease Cleavage: Prepare the cleavage buffer (20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT). Add His-tagged SUMO protease to the buffer and apply it to the column. Incubate the column at 4°C overnight to allow for the cleavage of the SUMO tag. The His₆-SUMO tag and the His-tagged protease will remain bound to the resin, while the native PcTx1 will be in the flow-through.[5]

  • Elution of Native PcTx1: Collect the flow-through containing the cleaved, native PcTx1.

  • Reversed-Phase HPLC (RP-HPLC): Further purify the collected PcTx1 using RP-HPLC on a C18 column.[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Lyophilization: Pool the fractions containing pure PcTx1 and lyophilize to obtain a stable powder.

Validation of Recombinant PcTx1

Signaling Pathway and Mechanism of Action

PcTx1 inhibits ASIC1a channels by a unique mechanism. It increases the apparent affinity of the channel for H⁺, which shifts the channel into a desensitized state at physiological pH, thereby preventing its activation by subsequent drops in pH.[2] This allosteric modulation is highly specific to ASIC1a-containing channels.

signaling_pathway cluster_membrane Cell Membrane cluster_effect ASIC1a ASIC1a Channel (Closed State) Desensitized ASIC1a Channel (Desensitized State) ASIC1a->Desensitized Shifts equilibrium to desensitized state PcTx1 This compound PcTx1->ASIC1a Binds to extracellular domain H_ion H⁺ (Protons) H_ion->ASIC1a Low concentration No_Current No Na⁺/Ca²⁺ Influx Desensitized->No_Current Prevents channel opening

Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

Activity Assay: Electrophysiology

The biological activity of the purified recombinant PcTx1 should be confirmed by assessing its ability to inhibit ASIC1a currents using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or whole-cell patch clamp on mammalian cells expressing recombinant ASIC1a.

  • Cell Preparation: Prepare Xenopus oocytes or mammalian cells (e.g., CHO or HEK293 cells) expressing recombinant human or rat ASIC1a.

  • Recording: Establish a stable whole-cell recording.

  • Channel Activation: Perfuse the cells with a solution at a physiological pH (e.g., 7.4). Elicit ASIC1a currents by rapidly switching to an acidic solution (e.g., pH 6.0).[2]

  • PcTx1 Application: After establishing a stable baseline of acid-evoked currents, apply the purified recombinant PcTx1 at various concentrations (e.g., 0.1 nM to 100 nM) in the pH 7.4 solution for a defined period before the acid challenge.

  • Data Analysis: Measure the peak amplitude of the acid-evoked current in the presence and absence of PcTx1. Plot the percentage of current inhibition against the PcTx1 concentration to generate a dose-response curve and calculate the IC₅₀ value. The expected IC₅₀ for fully active PcTx1 is approximately 1 nM.[1]

Conclusion

The protocol outlined above provides a robust framework for the expression and purification of recombinant this compound from E. coli. The use of a His₆-SUMO fusion partner is proposed to overcome common challenges associated with the expression of small, cysteine-rich peptides, namely low expression levels and insolubility. While the formation of inclusion bodies is likely, the on-column refolding and cleavage strategy is designed to maximize the yield of correctly folded, biologically active toxin. Rigorous validation of the final product's purity, identity, and activity is essential to ensure its utility as a high-quality research tool.

References

Solid-Phase Peptide Synthesis of Psalmotoxin 1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a).[1][2] Its high affinity and selectivity for ASIC1a make it a valuable pharmacological tool for studying the physiological and pathological roles of this channel, with therapeutic potential in conditions such as pain, ischemic stroke, and neurodegenerative diseases.[2] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by oxidative folding, purification, and characterization.

Introduction

This compound is characterized by an inhibitor cystine knot (ICK) structural motif, containing three disulfide bridges that stabilize its compact, three-stranded antiparallel β-sheet structure.[1] This structural rigidity is crucial for its biological activity. The primary sequence of PcTx1 consists of 40 amino acid residues, with six cysteine residues forming the three disulfide bonds (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33).[1] The chemical synthesis of such a complex peptide requires a robust and efficient method, for which Fmoc-based SPPS is well-suited. This methodology allows for the stepwise assembly of the peptide chain on a solid support, followed by cleavage, folding, and purification to yield the biologically active toxin.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for synthetic this compound is presented below.

PropertyValueReference
Amino Acid Sequence EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT[1]
Molecular Weight 4689.41 Da[1]
Number of Residues 40[1]
Disulfide Bridges Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[1]
Purity (Post-HPLC) ≥95%
Biological Activity (IC₅₀ for ASIC1a) 0.9 nM - 3.7 nM[2][3]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear PcTx1

This protocol outlines the manual synthesis of the linear 40-amino acid precursor of this compound using Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-Thr(OtBu)-2-chlorotrityl resin (0.3-0.8 mmol/g loading)[2]

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups (tBu, OtBu, Pbf, Trt)

  • Coupling reagents: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxybenzotriazole (HOBt)[1]

  • Activation base: N,N-diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)[2]

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Peptide synthesis vessel

Protocol:

  • Resin Preparation:

    • Swell the Fmoc-Thr(OtBu)-2-chlorotrityl resin in DMF for 30 minutes in the synthesis vessel.[2]

  • Amino Acid Coupling Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.[2] Wash the resin thoroughly with DMF (5 x 1 min).

    • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4-fold excess), TBTU (3.9-fold excess), and HOBt (4-fold excess) in DMF. Add DIPEA (8-fold excess) and pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2a.

II. Cleavage of the Peptide from the Resin

Materials and Reagents:

  • Cleavage cocktail: 90% Trifluoroacetic acid (TFA), 8% Thioanisole, 2% Ethanedithiol (EDT) (v/v/v)[1]

  • Cold diethyl ether

  • 10% aqueous acetic acid

  • Centrifuge

Protocol:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2 hours at room temperature with occasional agitation.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet twice more with cold diethyl ether to remove scavengers.[2]

  • Dissolve the peptide pellet in 10% aqueous acetic acid and lyophilize to obtain the crude linear peptide.[1]

III. Oxidative Folding of Linear PcTx1

This step is critical for forming the three disulfide bridges that define the active conformation of the toxin.

Materials and Reagents:

  • Folding buffer components: Guanidine hydrochloride (GuHCl), Reduced glutathione (GSH), Oxidized glutathione (GSSG)[2]

  • Ammonium hydroxide (NH₄OH) for pH adjustment

  • 2 M Acetic acid

Protocol:

  • Folding Buffer Preparation: Prepare a folding buffer containing 2 M Guanidine hydrochloride, reduced glutathione (GSH), and oxidized glutathione (GSSG) in water. The recommended molar ratio of peptide:GSH:GSSG is 1:100:10.[1][2]

  • Peptide Dissolution and Folding:

    • Dissolve the lyophilized linear peptide in 2 M acetic acid.[1]

    • Dilute the peptide solution into the folding buffer to a final peptide concentration of 0.015 mM.[1]

    • Adjust the pH of the solution to 8.0 with aqueous NH₄OH.[1]

    • Gently stir the solution at 4°C for 3 days.[1][2]

  • Monitoring the Reaction: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by reverse-phase HPLC.

IV. Purification and Characterization

Purification by HPLC:

  • Acidify the folding reaction mixture with TFA.

  • Concentrate the folded peptide using a C18 Sep-Pak cartridge.[1]

  • Purify the folded PcTx1 by preparative reverse-phase HPLC on a C8 or C18 column.[1]

  • Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase. A typical gradient could be 10-80% acetonitrile over 40 minutes.[1]

  • Collect the fractions corresponding to the major peak and lyophilize to obtain the pure, folded this compound.

Characterization:

  • Purity Analysis: Assess the purity of the final product by analytical reverse-phase HPLC. The expected purity should be ≥95%.

  • Mass Spectrometry: Confirm the molecular weight of the synthetic PcTx1 using MALDI-TOF or ESI mass spectrometry. The expected monoisotopic mass should be consistent with the calculated value for the oxidized peptide.

  • Biological Activity Assay: Determine the inhibitory activity of the synthetic PcTx1 on ASIC1a channels using electrophysiology techniques (e.g., two-electrode voltage clamp on Xenopus oocytes expressing ASIC1a). The IC₅₀ should be in the low nanomolar range.[2][3]

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Fmoc-Thr(OtBu)-2-chlorotrityl Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, TBTU/HOBt, DIPEA) Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Cycle Repeat n-1 times Wash->Cycle Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cycle->Deprotection Cleavage Cleavage from Resin (TFA/Thioanisole/EDT) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Linear_Peptide Crude Linear PcTx1 Precipitation->Linear_Peptide

Caption: Workflow for the solid-phase synthesis of linear this compound.

Oxidative Folding and Purification Workflow

Folding_Purification_Workflow Linear_Peptide Crude Linear PcTx1 Folding Oxidative Folding (GSH/GSSG, pH 8.0, 4°C, 3 days) Linear_Peptide->Folding Concentration Concentration (C18 Sep-Pak) Folding->Concentration HPLC RP-HPLC Purification Concentration->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_PcTx1 Pure Folded PcTx1 Lyophilization->Pure_PcTx1 Characterization Characterization (HPLC, MS, Bioassay) Pure_PcTx1->Characterization

Caption: Workflow for the oxidative folding and purification of synthetic this compound.

Proposed Mechanism of Action of this compound

PcTx1_Mechanism PcTx1 This compound Binding PcTx1 Binds to Extracellular Domain of ASIC1a PcTx1->Binding ASIC1a ASIC1a Channel (Resting State, pH 7.4) ASIC1a->Binding Affinity_Increase Increased Apparent Affinity for H⁺ Binding->Affinity_Increase Desensitization Shift to Desensitized State at Resting pH Affinity_Increase->Desensitization No_Ion_Flow Inhibition of Ion Channel Opening Desensitization->No_Ion_Flow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the recommended solubility, handling, and experimental application of Psalmotoxin 1 (PcTx1), a potent and selective blocker of the Acid-Sensing Ion Channel 1a (ASIC1a).

Introduction

This compound (PcTx1) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a valuable pharmacological tool for studying the physiological and pathological roles of ASIC1a, which is implicated in pain perception, synaptic plasticity, and neuronal damage associated with ischemic events like stroke. PcTx1 acts as a gating modifier, increasing the proton affinity of the ASIC1a channel, which stabilizes it in a desensitized, non-conducting state.[1]

Solubility and Handling of this compound

Proper dissolution and storage of PcTx1 are critical for maintaining its biological activity.

Recommended Solvents and Concentration

The primary recommended solvent for this compound is high-purity water.[1][2][3][4] It is also soluble in saline buffers.[3][4]

ParameterRecommendationSource(s)
Primary Solvent High-purity water[1][2][3][4]
Alternative Solvents Saline buffers[3][4]
Recommended Maximum Concentration 2 mg/ml in water[1][2]

For peptides that may be difficult to dissolve, the following stepwise approach can be taken:

  • Attempt to dissolve in sterile, high-purity water.

  • If solubility is limited, add a small volume (<50 µL) of ammonium hydroxide or a 10%-30% acetic acid solution.[5]

  • For highly hydrophobic preparations, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with the desired aqueous buffer.[5]

Preparation and Storage of Stock Solutions

To ensure the stability and longevity of PcTx1, follow these storage guidelines:

Storage ConditionRecommendationSource(s)
Lyophilized Powder Store at -20°C.[2][4]
Stock Solutions Aliquot and store at -20°C for up to one month. Prepare and use solutions on the same day if possible.[2][4]

Protocol for Reconstituting this compound:

  • Centrifuge the vial of lyophilized PcTx1 briefly to ensure the powder is at the bottom.

  • Add the appropriate volume of sterile, high-purity water or desired buffer to achieve the target concentration (e.g., for a 1 mM stock solution, add 1 ml of solvent to 4.69 mg of PcTx1, given its molecular weight of 4689.41 g/mol ).

  • Gently vortex or pipette to dissolve the peptide completely.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Electrophysiological Recording of ASIC1a Currents

This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes to characterize the inhibitory effect of PcTx1 on ASIC1a channels.

Materials:

  • Xenopus laevis oocytes expressing human ASIC1a

  • Recording solution (e.g., 140 mM NaCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES, pH adjusted to 7.4)

  • Acidic activation solution (recording solution with pH adjusted to 6.0)

  • PcTx1 stock solution

  • Two-electrode voltage clamp setup

Procedure:

  • Place an oocyte expressing ASIC1a in the recording chamber and perfuse with the recording solution (pH 7.4).

  • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.

  • To establish a baseline, rapidly switch the perfusion to the acidic activation solution (pH 6.0) for 2-5 seconds to elicit an inward current.

  • Return to the recording solution (pH 7.4) to allow the channel to recover. Repeat this step until a stable baseline current is observed.

  • To test the effect of PcTx1, pre-incubate the oocyte with the desired concentration of PcTx1 in the recording solution for 1-2 minutes.

  • Following pre-incubation, switch to the acidic activation solution to measure the current in the presence of PcTx1.

  • Calculate the percentage of inhibition by comparing the peak current amplitude before and after PcTx1 application.

  • Generate a dose-response curve by repeating steps 5-7 with varying concentrations of PcTx1 to determine the IC₅₀.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of PcTx1 on cell viability.

Materials:

  • Cells expressing ASIC1a (e.g., HEK293 or CHO cells)

  • 96-well plates

  • Complete cell culture medium

  • PcTx1 stock solution

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of PcTx1 in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of PcTx1. Include a vehicle-only control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Calcium Influx Assay

This protocol measures the effect of PcTx1 on acid-induced intracellular calcium influx.

Materials:

  • Cells expressing ASIC1a seeded on glass coverslips or black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological buffer (e.g., HBSS)

  • PcTx1 stock solution

  • Acidic stimulation buffer (physiological buffer with pH adjusted to 6.0)

  • Fluorescence microscope or plate reader

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with the physiological buffer.

  • Pre-incubate the cells with the desired concentration of PcTx1 (or vehicle control) in the physiological buffer for 15-30 minutes.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells by rapidly adding the acidic stimulation buffer.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence intensity to determine the extent of calcium influx inhibition by PcTx1.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of PcTx1 and typical experimental workflows.

PcTx1_Mechanism Mechanism of this compound Action on ASIC1a cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound ASIC1a_closed ASIC1a (Closed State) at resting pH (~7.4) PcTx1->ASIC1a_closed Binds to extracellular loop Protons H⁺ (Protons) Protons->ASIC1a_closed Binds at resting pH ASIC1a_desensitized ASIC1a (Desensitized State) ASIC1a_closed->ASIC1a_desensitized Increased H⁺ Affinity (Stabilized by PcTx1) No_Ion_Influx No Na⁺/Ca²⁺ Influx ASIC1a_desensitized->No_Ion_Influx Prevents channel opening

PcTx1 binds to ASIC1a, increasing its proton affinity and causing desensitization.

electrophysiology_workflow Electrophysiology Experimental Workflow for PcTx1 start Start prepare_oocytes Prepare Oocytes Expressing ASIC1a start->prepare_oocytes setup_tevc Setup Two-Electrode Voltage Clamp prepare_oocytes->setup_tevc record_baseline Record Baseline Current (pH 6.0 stimulation) setup_tevc->record_baseline apply_pctx1 Pre-incubate with PcTx1 (at pH 7.4) record_baseline->apply_pctx1 record_response Record Current Response (pH 6.0 stimulation) apply_pctx1->record_response analyze_data Analyze Data (% Inhibition, IC₅₀) record_response->analyze_data end End analyze_data->end

Workflow for assessing PcTx1's inhibitory effect on ASIC1a using TEVC.

cell_based_assay_workflow Cell-Based Assay Workflow for PcTx1 start Start seed_cells Seed ASIC1a-expressing cells in 96-well plate start->seed_cells prepare_pctx1 Prepare serial dilutions of PcTx1 seed_cells->prepare_pctx1 treat_cells Treat cells with PcTx1 or vehicle control prepare_pctx1->treat_cells incubate Incubate for desired duration treat_cells->incubate assay Perform Assay (e.g., MTT or Calcium Imaging) incubate->assay measure_signal Measure Signal (Absorbance or Fluorescence) assay->measure_signal analyze_data Analyze Data (% Viability or % Inhibition) measure_signal->analyze_data end End analyze_data->end

General workflow for cell-based assays with PcTx1.

References

Application Notes and Protocols: Utilizing Psalmotoxin 1 in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and highly selective inhibitor of the homomeric Acid-Sensing Ion Channel 1a (ASIC1a).[1][2] ASIC1a is a proton-gated cation channel that is increasingly implicated in the pathophysiology of several cancers, including breast, glioma, and liver cancer. The acidic tumor microenvironment can lead to the activation of ASIC1a, promoting cancer cell proliferation, migration, and invasion.[3] PcTx1 presents a unique mechanism of action; it increases the apparent H+ affinity of ASIC1a, which shifts the channel into a desensitized, non-conducting state at physiological pH.[4] This makes PcTx1 a valuable tool for investigating the role of ASIC1a in cancer biology and a potential therapeutic agent.

These application notes provide detailed protocols for assessing the anti-proliferative effects of PcTx1 on cancer cell lines using common colorimetric and immunological assays.

Mechanism of Action and Signaling Pathways

PcTx1 exerts its inhibitory effects by binding to the extracellular domain of ASIC1a channels. This binding event allosterically modifies the channel, increasing its sensitivity to protons.[4] Consequently, at a normal physiological pH of 7.4, the channel enters a desensitized state, preventing the influx of cations (primarily Na+ and Ca2+) that would typically occur in the acidic tumor microenvironment.

The downstream signaling pathways affected by PcTx1-mediated ASIC1a inhibition are still under investigation but are thought to involve the modulation of key regulators of cell proliferation and survival. In liver cancer, ASIC1a has been shown to promote proliferation via the β-catenin/LEF-TCF axis. In breast cancer, the ROS-AKT-NF-κB signaling pathway has been implicated in ASIC1-mediated proliferation and migration. By blocking the initial cation influx, PcTx1 can interfere with these oncogenic signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel PcTx1->ASIC1a Binds and inhibits Cations Cation Influx (Na+, Ca2+) ASIC1a->Cations Blocks ROS ROS Cations->ROS beta_catenin β-catenin Cations->beta_catenin Modulates AKT AKT ROS->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation NFkB->Proliferation LEF_TCF LEF/TCF beta_catenin->LEF_TCF LEF_TCF->Proliferation

Caption: Proposed signaling pathway of PcTx1 in cancer cells.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the observed effects of PcTx1 on various cancer cell lines. It is important to note that the optimal concentration of PcTx1 is highly dependent on the cell type, expression levels of ASIC1a, and the specific experimental conditions.

ParameterValueCell Line/SystemSpeciesReference
IC50 ~0.9 nMASIC1a ChannelNot Specified[5]
IC50 3.7 nMASIC1a ChannelNot Specified[6]
IC50 36 ± 2 pMGlioma Cell CurrentsHuman[7]

Table 1: Inhibitory Concentrations of PcTx1 on ASIC1a Channels and Associated Currents.

Cell LineCancer TypeConcentrationIncubation TimeObserved EffectReference
MCF-7 Breast Cancer100 or 200 ng/mL24-72 hSignificantly weakens proliferation[5]
MDA-MB-231 Breast Cancer100 or 200 ng/mL24-72 hSignificantly weakens proliferation[5]
U87-MG GlioblastomaNot specifiedNot specifiedInhibition of Na+ currents[7]
SK-MG-1 GlioblastomaNot specifiedNot specifiedInhibition of Na+ currents[7]

Table 2: Effects of PcTx1 on Cancer Cell Line Proliferation and Activity.

Experimental Protocols

The following are detailed protocols for commonly used cell proliferation assays, adapted for use with this compound.

start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with PcTx1 (various concentrations) adhere->treat incubate Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate assay Perform Proliferation Assay (MTT, WST-1, or BrdU) incubate->assay measure Measure absorbance/fluorescence assay->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for cell proliferation assays.

Protocol 1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PcTx1)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PcTx1 in complete medium. A suggested starting concentration range is 0.1 nM to 1 µM.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same solvent used to dissolve PcTx1.

      • Untreated Control: Cells in medium alone.

      • Positive Control: Cells treated with a known cytotoxic agent.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PcTx1 or controls.

    • Incubate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the PcTx1 concentration to determine the IC50 value.

Protocol 2: WST-1 Cell Proliferation Assay

This assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PcTx1)

  • 96-well clear flat-bottom plates

  • WST-1 reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • WST-1 Addition and Incubation:

    • At the end of the treatment incubation, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at a wavelength of 450 nm. A reference wavelength above 600 nm is recommended.

  • Data Analysis: Follow step 6 from the MTT Assay Protocol.

Protocol 3: BrdU Cell Proliferation Assay

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PcTx1)

  • 96-well clear flat-bottom plates

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate for 2-24 hours at 37°C. The labeling time depends on the cell cycle length of the cell line.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with wash buffer.

    • Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells multiple times with wash buffer.

  • Substrate Reaction and Measurement:

    • Add the substrate solution to each well and incubate until color development is sufficient.

    • Add the stop solution to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Follow step 6 from the MTT Assay Protocol, using absorbance values to represent the level of cell proliferation.

Important Considerations for Using this compound

  • Purity: Use highly purified PcTx1 to avoid confounding results from other venom components.

  • Stability: As a peptide, PcTx1 may be susceptible to degradation by proteases in the cell culture medium. For long-term experiments (e.g., > 24 hours), it is advisable to replenish the medium with fresh PcTx1.

  • pH Dependence: The inhibitory activity of PcTx1 on ASIC1a is pH-dependent. Ensure the pH of the culture medium is maintained at physiological levels (around 7.4) for optimal inhibition.

  • ASIC1a Expression: The effect of PcTx1 is dependent on the expression of its target, ASIC1a. It is recommended to verify the expression of ASIC1a in the cancer cell line of interest using techniques such as qPCR or Western blotting.

  • Off-Target Effects: While highly selective for ASIC1a, at very high concentrations, PcTx1 may have off-target effects on other ASIC subtypes. It is crucial to perform dose-response experiments to determine the lowest effective concentration.

References

Application Notes: Measuring Psalmotoxin 1 Activity Using Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1] It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel that is permeable to sodium and calcium ions.[1][2] ASIC1a channels are widely expressed in the central and peripheral nervous systems and are implicated in various physiological and pathological processes, including pain sensation, fear, and neuronal injury following ischemia.[3][4][5] The activation of ASIC1a by extracellular protons leads to an influx of cations, including Ca2+, which can be monitored using fluorescent calcium indicators.[6][7] This application note provides a detailed protocol for a no-wash, cell-based calcium imaging assay to measure the inhibitory activity of PcTx1 on human ASIC1a (hASIC1a).

Principle of the Assay

The assay quantifies the ability of PcTx1 to inhibit the influx of calcium through ASIC1a channels upon their activation by a rapid decrease in extracellular pH. Cells endogenously or heterologously expressing hASIC1a are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM. This dye is membrane-permeable and becomes fluorescent upon binding to intracellular calcium.[8] When the extracellular pH is lowered, ASIC1a channels open, leading to Ca2+ influx and a subsequent increase in fluorescence intensity.[7] PcTx1 inhibits this process by binding to ASIC1a and increasing the channel's apparent affinity for H+, which shifts the channel into a desensitized state at a resting pH of 7.4.[1][9] The inhibitory effect of PcTx1 is therefore measured as a reduction in the acid-induced fluorescence signal.

Signaling Pathway of ASIC1a Inhibition by this compound

ASIC1a_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protons Extracellular Protons (H+) ASIC1a_closed ASIC1a (Closed State) pH 7.4 Protons->ASIC1a_closed Activates PcTx1 This compound (PcTx1) PcTx1->ASIC1a_closed Binds & Increases H+ Affinity ASIC1a_open ASIC1a (Open State) Low pH ASIC1a_closed->ASIC1a_open Conformational Change ASIC1a_desensitized ASIC1a (Desensitized State) ASIC1a_closed->ASIC1a_desensitized Promotes Desensitization ASIC1a_open->ASIC1a_desensitized Inactivates Ca_ion Ca2+ Influx ASIC1a_open->Ca_ion Fluorescence Increased Intracellular Fluorescence Ca_ion->Fluorescence Leads to

Caption: Mechanism of this compound (PcTx1) inhibition of the ASIC1a channel.

Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells, which endogenously express functional hASIC1a.[2][10]

  • This compound (PcTx1): Synthetic or purified.

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in dye loading.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer (pH 7.4): Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

  • Acidic Stimulus Buffer (pH 6.0): HBSS or similar, buffered with MES.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with bottom-read capabilities and appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Cell Culture and Plating
  • Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.

  • Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24-48 hours to allow for cell adherence and formation of a monolayer.

Calcium Indicator Loading
  • Prepare a 2X loading buffer by diluting Fluo-4 AM stock solution and Pluronic F-127 stock solution in Assay Buffer (pH 7.4) to final concentrations of 4 µM and 0.04% (w/v), respectively.

  • Aspirate the culture medium from the cell plate.

  • Add 100 µL of the 2X loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

Compound Incubation
  • Prepare serial dilutions of PcTx1 in Assay Buffer (pH 7.4) at 2X the final desired concentrations.

  • After the dye loading incubation, add 100 µL of the 2X PcTx1 dilutions to the corresponding wells. For control wells, add 100 µL of Assay Buffer.

  • Incubate the plate at room temperature for a minimum of 3 minutes to allow for the slow onset of PcTx1 inhibition.[9][11]

Fluorescence Measurement
  • Set up the fluorescence plate reader to measure fluorescence intensity from the bottom of the plate at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Using the plate reader's injection system, add 50 µL of the Acidic Stimulus Buffer (pH 6.0) to each well to activate the ASIC1a channels.

  • Immediately begin recording the fluorescence signal for at least 60 seconds to capture the peak calcium response.

Experimental Workflow Diagram

Calcium_Assay_Workflow start Start cell_culture 1. Seed HEK293 cells in 96-well plate start->cell_culture incubation_24h 2. Incubate 24-48h at 37°C, 5% CO2 cell_culture->incubation_24h dye_loading 3. Load cells with Fluo-4 AM (1h, 37°C) incubation_24h->dye_loading compound_add 4. Add PcTx1 dilutions (Incubate >= 3 min) dye_loading->compound_add read_plate 5. Measure fluorescence in plate reader compound_add->read_plate inject_acid 6. Inject acidic buffer (pH 6.0) to stimulate ASIC1a read_plate->inject_acid record_signal 7. Record fluorescence signal (>= 60 sec) inject_acid->record_signal analyze_data 8. Analyze data and calculate IC50 record_signal->analyze_data end End analyze_data->end

Caption: Workflow for the PcTx1 calcium imaging assay.

Data Analysis

  • Calculate Response: For each well, determine the peak fluorescence intensity after the addition of the acidic stimulus and subtract the baseline fluorescence to obtain the response magnitude.

  • Normalization: Normalize the data by expressing the response in each PcTx1-treated well as a percentage of the average response in the control (vehicle-treated) wells.

  • IC50 Determination: Plot the normalized response against the logarithm of the PcTx1 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of PcTx1 that produces 50% inhibition of the acid-induced calcium influx.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of PcTx1 with ASIC1a, as reported in the literature.

ParameterValueCell Type / ConditionsReference
PcTx1 IC50 ~1 nMASIC1a expressed in COS cells[12]
PcTx1 Kd 3.7 nMASIC1a expressed in Xenopus oocytes (at pH 7.4)[9]
Concentration for Complete Block 30 nMASIC1a expressed in Xenopus oocytes[9]
Time to Complete Inhibition ~150 seconds30 nM PcTx1 on ASIC1a at pH 7.4[9][11]
ASIC1a Activation pH Below 7.0Newborn piglet model[5]

Conclusion

This calcium imaging assay provides a robust and high-throughput method for characterizing the inhibitory activity of this compound on ASIC1a channels. The use of endogenously expressing HEK293 cells offers a physiologically relevant system for screening and characterizing modulators of this important ion channel. The detailed protocol and data analysis guidelines presented here should enable researchers to successfully implement this assay in their drug discovery and neuroscience research programs.

References

Application Notes and Protocols: Western Blot Analysis of ASIC1a Expression Following Psalmotoxin 1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acid-Sensing Ion Channel 1a (ASIC1a) is a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems. Its activation by extracellular acidosis is implicated in various pathophysiological processes, including ischemic stroke, pain perception, and neurodegeneration. Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and specific inhibitor of homomeric ASIC1a channels.[1][2][3][4]

The primary mechanism of PcTx1 is not the degradation or downregulation of the ASIC1a protein. Instead, PcTx1 modulates the channel's function by increasing its apparent affinity for H+.[2][5][6][7][8] This causes the channel to enter a desensitized state at physiological pH, thereby inhibiting its activation by subsequent acid stimuli.[2][5] While functional assays (e.g., patch-clamp electrophysiology) are essential for studying this interaction, Western blot analysis serves as a critical control experiment. It is used to verify that observed changes in cellular function or downstream signaling following PcTx1 treatment are due to the direct inhibition of ASIC1a channel activity, rather than a change in the total cellular expression level of the ASIC1a protein.

These application notes provide a detailed protocol for performing a Western blot to assess total ASIC1a protein levels in cell or tissue samples following treatment with PcTx1.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to test if PcTx1 alters ASIC1a protein expression in cultured rat cortical neurons. Densitometry values for ASIC1a bands are normalized to a loading control (e.g., β-actin). The data illustrates the expected outcome: no significant change in total ASIC1a expression.

Table 1: Densitometric Analysis of ASIC1a Protein Expression After PcTx1 Treatment

Treatment GroupConcentrationnMean Normalized ASIC1a Expression (Arbitrary Units)Standard DeviationP-value (vs. Vehicle)
Vehicle Control0 nM41.020.11-
PcTx110 nM40.990.13> 0.05
PcTx130 nM41.050.09> 0.05
PcTx1100 nM40.970.15> 0.05

Note: Data are hypothetical and for illustrative purposes. In a study investigating ischemia, it was shown that while ischemia-reperfusion injury can increase ASIC1a levels, the administration of PcTx1 itself does not alter the expression of ASIC1a.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of PcTx1 action on the ASIC1a channel and the general workflow for the Western blot protocol.

PcTx1_Mechanism cluster_channel ASIC1a Channel States cluster_stimulus Stimuli Closed Closed State (Resting pH ~7.4) Open Open State (Acidic pH <7.0) Closed->Open Desensitized Desensitized State Open->Desensitized Leads to Influx_Blocked Na+/Ca2+ Influx Blocked Desensitized->Influx_Blocked Inhibits Channel Function Protons H+ Protons->Open Activates PcTx1 PcTx1 PcTx1->Closed Binds to Desensitized_Shift Increased H+ Affinity (Chronic Desensitization at pH 7.4) PcTx1->Desensitized_Shift Desensitized_Shift->Closed Shifts equilibrium to desensitized state

Caption: Mechanism of this compound (PcTx1) inhibition of the ASIC1a channel.

Western_Blot_Workflow arrow > start 1. Cell/Tissue Culture (& PcTx1 Treatment) lysis 2. Lysis & Homogenization start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking 6. Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-ASIC1a & Loading Control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of ASIC1a expression.

Experimental Protocols

Protocol 1: Treatment of Cultured Neurons with PcTx1

This protocol is designed for primary cortical neurons but can be adapted for other cell lines expressing endogenous or recombinant ASIC1a.

  • Cell Culture: Plate primary cortical neurons or other suitable cells at a desired density and allow them to adhere and mature for at least 7-10 days in vitro.

  • Preparation of PcTx1 Stock: Reconstitute lyophilized PcTx1 in sterile, nuclease-free water or a suitable buffer (e.g., PBS with 0.1% BSA) to create a concentrated stock solution (e.g., 10 µM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Treatment:

    • Thaw an aliquot of PcTx1 stock solution on ice.

    • Prepare working concentrations of PcTx1 (e.g., 10 nM, 30 nM, 100 nM) by diluting the stock solution in pre-warmed, serum-free culture medium or an appropriate physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Prepare a "Vehicle Control" using the same dilution of the buffer used for the PcTx1 stock.

    • Carefully aspirate the existing culture medium from the cells.

    • Gently add the medium containing the appropriate PcTx1 concentration or the vehicle control to the cells.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes, 1 hour, 24 hours) at 37°C in a 5% CO₂ incubator. The short incubation times are typical for studying functional inhibition, while longer times might be used to rule out chronic effects on expression.

Protocol 2: Western Blot for ASIC1a Detection

  • Protein Extraction:

    • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA Lysis and Extraction Buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For tissue samples, homogenize in supplemented RIPA buffer using a Dounce or mechanical homogenizer on ice.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit or Bradford assay, following the manufacturer’s instructions.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane) with RIPA buffer and 4x Laemmli Sample Buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in an appropriate running buffer (e.g., MOPS or MES) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S solution.

  • Immunodetection:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ASIC1a (e.g., Rabbit anti-ASIC1a) diluted in blocking buffer. Simultaneously, incubate with a primary antibody for a loading control (e.g., Mouse anti-β-actin). Incubation is typically performed overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., Goat anti-Rabbit HRP and Goat anti-Mouse HRP) diluted in blocking buffer.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometric analysis on the captured images using software such as ImageJ or Image Lab. Normalize the band intensity for ASIC1a against the corresponding loading control band intensity for each sample. Perform statistical analysis to determine if there are significant differences between treatment groups.

References

Troubleshooting & Optimization

Optimizing Psalmotoxin 1 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Psalmotoxin 1 (PcTx1) in in vitro experiments. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered when determining the optimal concentration of this potent and selective ASIC1a inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (PcTx1)?

A1: this compound is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a).[2][3][4][5] PcTx1 does not act as a simple pore blocker. Instead, it functions as a gating modifier.[1][2] It binds to the extracellular loop of the ASIC1a channel, specifically in a region known as the "acidic pocket," which is crucial for proton sensing and channel gating.[1][6] This binding increases the channel's apparent affinity for protons (H⁺).[2][7][8][9] Consequently, at a normal physiological pH of 7.4, the channel is shifted into a desensitized (non-conducting) state, preventing it from opening in response to acidic stimuli.[2][3][6][7][9]

Q2: What is the recommended starting concentration for PcTx1 in an in vitro experiment?

A2: A good starting point for most in vitro experiments is a concentration range of 1-10 nM. The reported IC₅₀ for PcTx1 inhibition of ASIC1a is approximately 0.9 nM.[4][5][10] However, the optimal concentration is highly dependent on the experimental conditions, particularly the pH.

Q3: How does pH affect the activity of PcTx1?

A3: The inhibitory effect of PcTx1 is highly pH-dependent.[1][7] Inhibition is more pronounced at or near physiological pH (7.4) because the toxin stabilizes the desensitized state of the channel.[1][7] At more alkaline pH values (e.g., pH 7.9), where the channel is predominantly in the closed resting state, PcTx1 has a lower affinity and its inhibitory effect is significantly reduced.[1][7] In fact, at a conditioning pH of 7.9, PcTx1 can actually potentiate ASIC1a currents upon activation with a lower pH.[7][11]

Q4: How should I prepare and store PcTx1?

A4: PcTx1 is typically supplied as a lyophilized solid.[4] It is soluble in water.[12] For storage, it is recommended to keep the lyophilized peptide at -20°C.[12][13] Once reconstituted, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month.[12][13] If possible, use freshly prepared solutions for your experiments.[12]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my ASIC1a currents with PcTx1.

  • Check your pH: Ensure your conditioning buffer pH is around 7.4. PcTx1's inhibitory effect is significantly weaker at alkaline pH.[7]

  • Verify PcTx1 concentration and integrity: Ensure your stock solution was prepared correctly and has been stored properly to prevent degradation. Consider performing a concentration-response curve to verify the toxin's activity.

  • Prevent non-specific binding: Peptides can stick to plasticware. It is recommended to supplement solutions containing PcTx1 with 0.05% Bovine Serum Albumin (BSA) to prevent absorption by tubing and other experimental apparatuses.[8]

  • Confirm channel expression: Ensure that your cells are expressing functional ASIC1a channels.

Problem 2: The inhibitory effect of PcTx1 is not reversible.

  • Washout duration: The recovery from PcTx1 inhibition can be slow. The time constant for recovery is approximately 125 seconds.[8] Ensure your washout period is sufficiently long (e.g., at least 350 seconds) to observe the reversal of the inhibitory effect.[8]

  • pH during washout: The off-rate of PcTx1 is pH-dependent, with faster recovery at a more alkaline pH.[14]

Problem 3: I am seeing potentiation instead of inhibition.

  • Conditioning pH: If your conditioning pH is alkaline (e.g., 7.9 or higher), PcTx1 can potentiate ASIC1a currents.[7][15] This is because the toxin increases the apparent H⁺ affinity, leading to a larger current when the channel is activated from a state where it is not desensitized.[7][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of PcTx1 with ASIC channels.

Table 1: IC₅₀ Values of PcTx1 for ASIC Subtypes

ASIC SubtypeIC₅₀ (nM)Notes
ASIC1a0.9Potent and selective inhibition.[5][10]
ASIC1bNo significant inhibitionPcTx1 potentiates ASIC1b activity.[2][16]
ASIC2a> 100No significant effect observed.
ASIC3> 100No significant effect observed.
Heteromeric ASICsNo significant effectPcTx1 loses its blocking capacity when ASIC1a is associated with other subunits.[5]

Table 2: pH Dependence of PcTx1-ASIC1a Interaction

Conditioning pHEffect of PcTx1Reference
7.4Complete inhibition (at saturating concentrations)[7]
7.9No inhibition; potential for potentiation[7]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies characterizing the effects of PcTx1 on ASIC1a expressed in Xenopus oocytes.[6][8]

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the ASIC1a subunit. Incubate for 2-5 days to allow for channel expression.[6]

  • Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.[8]

  • Channel Activation: To activate the ASIC1a channels, rapidly switch the perfusion to a solution with a lower pH (e.g., pH 6.0).[8]

  • Data Acquisition: Record the resulting inward current.

  • PcTx1 Application: To test for inhibition, pre-incubate the oocyte with a solution containing the desired concentration of PcTx1 at a conditioning pH of 7.4 for at least 125 seconds before the acidic challenge.[7][10]

Whole-Cell Patch-Clamp of Cultured Neurons

This is a general protocol for studying the effects of PcTx1 on native or heterologously expressed ASIC1a channels in cultured neurons.

  • Cell Culture: Culture primary neurons or a suitable cell line expressing ASIC1a on glass coverslips.

  • Recording Solution: Use an external solution containing (in mM): 140 NaCl, 1.8 CaCl₂, 1.0 MgCl₂, and 10 HEPES, with the pH adjusted as needed. For acidic test solutions, MES can be used as a buffer.[8] The internal pipette solution should be appropriate for recording cation currents.

  • Patch-Clamp: Obtain a whole-cell patch-clamp recording from a single neuron.

  • Channel Activation: Apply a low pH solution (e.g., pH 6.0) via a rapid perfusion system to evoke ASIC currents.

  • Toxin Application: Apply PcTx1 through the perfusion system at the desired concentration and conditioning pH to study its effect on the acid-evoked currents.

Visualizations

PcTx1_Mechanism_of_Action cluster_resting Resting State (pH 7.4) cluster_active Active State (Acidic pH) cluster_desensitized Desensitized State ASIC1a_closed ASIC1a (Closed) ASIC1a_open ASIC1a (Open) Ion Influx ASIC1a_closed->ASIC1a_open H⁺ ASIC1a_desensitized ASIC1a (Desensitized) No Ion Influx ASIC1a_closed->ASIC1a_desensitized PcTx1 increases H⁺ affinity (Shift to desensitized state at pH 7.4) ASIC1a_open->ASIC1a_desensitized ASIC1a_desensitized->ASIC1a_closed Return to pH 7.4 PcTx1 PcTx1 PcTx1->ASIC1a_closed Binds to channel experimental_workflow start Start Experiment prep Prepare Cells (Oocytes or Cultured Neurons) start->prep record Establish Baseline Recording (e.g., TEVC or Patch-Clamp) prep->record activate Activate ASIC1a with Acidic pH (e.g., pH 6.0) record->activate measure_control Measure Control Current activate->measure_control incubate Incubate with PcTx1 (at conditioning pH 7.4) measure_control->incubate activate_with_toxin Activate ASIC1a with Acidic pH in the presence of PcTx1 incubate->activate_with_toxin measure_inhibited Measure Inhibited Current activate_with_toxin->measure_inhibited washout Washout PcTx1 measure_inhibited->washout measure_recovery Measure Recovered Current washout->measure_recovery analyze Analyze Data (Calculate % Inhibition, IC₅₀) measure_recovery->analyze end End analyze->end troubleshooting_logic start No Inhibition Observed check_ph Is conditioning pH ~7.4? start->check_ph check_concentration Is PcTx1 concentration/integrity correct? check_ph->check_concentration Yes solution_ph Adjust pH to 7.4 check_ph->solution_ph No check_binding Is BSA included to prevent non-specific binding? check_concentration->check_binding Yes solution_concentration Prepare fresh stock / Titrate concentration check_concentration->solution_concentration No check_expression Is ASIC1a expression confirmed? check_binding->check_expression Yes solution_binding Add 0.05% BSA to solutions check_binding->solution_binding No solution_expression Verify channel expression check_expression->solution_expression No

References

Dealing with Psalmotoxin 1 insolubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and answers to frequently asked questions regarding the handling and solubility of Psalmotoxin 1 (PcTx1).

Troubleshooting Guide: Insolubility and Handling

This section addresses specific issues that may arise during the reconstitution and use of this compound.

Q1: My lyophilized PcTx1 powder did not dissolve completely in water. What should I do?

A1: If you observe particulates or cloudiness after attempting to dissolve PcTx1 in water, follow these steps:

  • Verify Concentration: Ensure you are not exceeding the recommended maximum solubility. Most suppliers indicate that PcTx1 is soluble in water up to 2 mg/mL[1][2]. Attempting to create a more concentrated stock may lead to insolubility.

  • Gentle Agitation: Vortex the solution gently for 1-2 minutes. Avoid vigorous shaking, which can cause aggregation or denaturation of the peptide.

  • Sonication: If gentle agitation is insufficient, place the vial in a bath sonicator for 5-10 minutes. This can help break up small aggregates.

  • Slight pH Adjustment: PcTx1 is a basic peptide. If it remains insoluble in water, adding a small amount of a dilute acid solution can help. Try adding 10%-30% acetic acid drop-wise while vortexing until the peptide dissolves[3].

  • Use of Organic Solvents (Last Resort): For highly problematic cases, a small amount of an organic solvent like DMSO can be used to first solubilize the peptide. Subsequently, dilute the solution with your aqueous buffer to the desired concentration[3]. Be aware that organic solvents may affect your experimental system.

Q2: My PcTx1 solution was clear initially but became cloudy or formed a precipitate after storage. Why did this happen and can it be fixed?

A2: This issue typically arises from improper storage or handling.

  • Cause 1: Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and precipitation[4].

  • Cause 2: Long-Term Storage in Solution: Peptide solutions are less stable than their lyophilized form. It is recommended to prepare solutions fresh if possible. If storage is required, solutions should be kept at -20°C for no longer than one month[1].

  • Cause 3: Adsorption to Surfaces: Peptides can adhere to the surfaces of standard plastic or glass vials, reducing the effective concentration and potentially causing aggregation[5].

Solution:

  • Equilibrate the vial to room temperature.

  • Vortex gently and/or sonicate the solution as described in A1 to try and redissolve the precipitate.

  • Before use, centrifuge the vial to pellet any insoluble material and carefully aspirate the supernatant to avoid introducing aggregates into your experiment.

  • For future preparations, aliquot the stock solution into single-use, low-adhesion vials to avoid freeze-thaw cycles and minimize surface adsorption[5].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: The recommended solvent is high-purity water[1][2].

Q2: What are the optimal storage conditions for PcTx1?

A2: Storage conditions depend on the form of the toxin:

  • Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability (up to several years)[1][2][4]. Protect from light.

  • Aqueous Solution: Prepare solutions fresh for best results. If necessary, aliquot into single-use vials and store at -20°C for up to one month[1][3]. Avoid repeated freeze-thaw cycles.

Q3: Can I store my PcTx1 stock solution at 4°C?

A3: It is not recommended to store peptide solutions at 4°C for more than a day. For any storage longer than 24 hours, freezing at -20°C or -80°C is highly advised to prevent degradation[5].

Q4: Is PcTx1 stable at room temperature?

A4: While suppliers ship the lyophilized powder at ambient temperature, indicating short-term stability, long-term storage should be at -20°C or below to ensure integrity and activity[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight ~4689.4 g/mol [2]
Solubility in Water Up to 2 mg/mL[1][2]
Purity (HPLC) ≥95%[2]
IC₅₀ (for ASIC1a) ~0.9 nM[1][2]

Experimental Protocol: Reconstitution of Lyophilized PcTx1

This protocol details the steps for preparing a 100 µM stock solution from 100 µg of lyophilized PcTx1.

Materials:

  • 100 µg vial of lyophilized this compound (M.W. ~4689.4)

  • High-purity sterile water

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Reconstitution Centrifugation: Before opening, briefly centrifuge the vial of lyophilized PcTx1 to ensure all the powder is at the bottom of the tube.

  • Calculate Required Volume:

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = (100 x 10⁻⁶ g) / (100 x 10⁻⁶ mol/L * 4689.4 g/mol )

    • Volume (L) = 2.13 x 10⁻⁴ L = 213 µL

  • Reconstitution: Carefully add 213 µL of sterile water to the vial to create a 100 µM stock solution.

  • Dissolution: Cap the vial and vortex gently until the powder is fully dissolved. The solution should be clear and free of particulates. If issues arise, refer to the Troubleshooting Guide.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.

    • Clearly label each aliquot with the toxin name, concentration, and date.

    • Store aliquots at -20°C for up to one month. Store one aliquot intended for immediate use at 4°C if it will be used within 24 hours.

Visualizations

Troubleshooting Insolubility

G start PcTx1 powder or solution is cloudy q1 Is concentration > 2 mg/mL? start->q1 a1_yes Dilute to ≤ 2 mg/mL with sterile water. q1->a1_yes Yes q2 Vortex gently and/or use bath sonication. q1->q2 No a1_yes->q2 q3 Is solution clear? q2->q3 a3_yes Proceed with experiment. Aliquot and store at -20°C. q3->a3_yes Yes q4 Add dilute (10%) acetic acid dropwise. q3->q4 No q5 Is solution clear? q4->q5 q5->a3_yes Yes a5_no Consider DMSO for initial solubilization, then dilute. (Use with caution) q5->a5_no No

Caption: Decision tree for troubleshooting PcTx1 insolubility issues.

Experimental Workflow: PcTx1 Preparation

G receive Receive Lyophilized PcTx1 store_lyo Store at -20°C / -80°C (Long-term) receive->store_lyo reconstitute Reconstitute in sterile H₂O to create Stock Solution store_lyo->reconstitute aliquot Aliquot into single-use, low-adhesion tubes reconstitute->aliquot store_sol Store aliquots at -20°C (Short-term, ≤1 month) aliquot->store_sol prepare_work Thaw one aliquot and dilute to final working concentration in experimental buffer store_sol->prepare_work use Use immediately in experiment prepare_work->use

Caption: Workflow for preparing PcTx1 solutions for experiments.

Signaling Pathway: PcTx1 Inhibition of ASIC1a

G cluster_0 Extracellular Space (pH ~7.4) cluster_1 Cell Membrane cluster_2 Intracellular Space PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel (Closed State) PcTx1->ASIC1a Binds to channel Desensitized ASIC1a Channel (Desensitized State) ASIC1a->Desensitized PcTx1 increases H⁺ affinity, shifting equilibrium to desensitized state No_Influx No Na⁺ Influx Proton H⁺ Proton->ASIC1a Low affinity at pH 7.4 Desensitized->No_Influx Channel is non-conductive

Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

References

Off-target effects of Psalmotoxin 1 at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Psalmotoxin 1 (PcTx1). The information focuses on potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with PcTx1.

Problem Possible Cause Suggested Solution
No inhibition of target ASIC1a current observed. Incorrect pH of conditioning solution: The inhibitory effect of PcTx1 on ASIC1a is highly pH-dependent. At alkaline pH (>7.75), PcTx1 can potentiate, rather than inhibit, ASIC1a currents.[1][2]Ensure the conditioning (pre-application) buffer pH is at or slightly below physiological pH (e.g., 7.4). The toxin's ability to shift the channel into a desensitized state is much stronger at these pH levels.[3][4][5]
Target channel is human ASIC1a (hASIC1a): PcTx1 is approximately 10-fold less potent on hASIC1a compared to rat ASIC1a (rASIC1a).[1][6]Increase the concentration of PcTx1 when working with human channels. Refer to the quantitative data table for species-specific IC50 values.
Unexpected potentiation of an ASIC current. Working with ASIC1b or ASIC1a/2a channels: PcTx1 potentiates rat and human ASIC1b currents.[7] It can also potentiate mouse ASIC1a/2a heteromers when applied at a conditioning pH of 7.9.[7]Verify the identity of the expressed ASIC subtype. If potentiation is observed, you may be working with an ASIC1b-containing channel or a specific heteromer under alkaline conditions.
Alkaline experimental conditions: Even with the intended ASIC1a target, conditioning the cells at a high pH (>7.75) can lead to current potentiation instead of inhibition.[1]Re-evaluate and adjust the pH of your experimental buffers to the appropriate range for inhibition (≤7.4).
Variability in results between experiments. Inconsistent conditioning pH: Small variations in the pH of the conditioning solution can lead to significant differences in PcTx1's effect, altering both inhibition and potentiation.[1][2]Prepare fresh buffers for each experiment and meticulously verify the pH before use.
Different species orthologs used: The potency of PcTx1 differs between rat and human ASIC1a.[1][6]Ensure consistency in the species of the channel being studied or account for potency differences in your concentration selection.
Apparent non-specific effects at high concentrations. Interaction with other ASIC subtypes: At concentrations significantly higher than the IC50 for ASIC1a, PcTx1 may start to affect other ASIC subtypes, such as rASIC1a/3.[7]Use the lowest effective concentration of PcTx1 to achieve ASIC1a inhibition. If high concentrations are necessary, consider the potential for off-target effects on other ASICs.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of PcTx1?

A1: The primary on-target effect of PcTx1 is the potent and selective inhibition of homomeric ASIC1a channels.[4][8] Off-target effects can occur at higher concentrations and are primarily directed at other ASIC subtypes. These include:

  • Potentiation of ASIC1b: PcTx1 can potentiate both rat and human ASIC1b.[7]

  • Inhibition of ASIC1a/3: Higher concentrations (25-100 nM) can inhibit rat ASIC1a/3 heteromers.[7]

  • Activation of cASIC1: The toxin can constitutively activate chicken ASIC1 (cASIC1) at a resting pH of 7.4.[7][9]

  • Modulation of heteromers: PcTx1 can potentiate mASIC1a/2a currents at an alkaline conditioning pH of 7.9.[7]

Q2: Does PcTx1 affect other types of ion channels, such as voltage-gated sodium, potassium, or calcium channels?

A2: PcTx1 is highly selective for ASIC channels. Studies have shown that it has no effect on a variety of voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.[7]

Q3: Why am I seeing potentiation of my ASIC1a channel instead of inhibition?

A3: This is a common issue and is almost always related to the pH of your conditioning solution. PcTx1's mechanism involves increasing the proton sensitivity of ASIC1a, which shifts the channel into a desensitized (non-conducting) state at physiological pH (7.4).[3][4][5] However, if the conditioning pH is alkaline (e.g., >7.75), the toxin is unable to induce this desensitized state and instead potentiates the current upon activation.[1]

Q4: What is the difference in PcTx1 potency between rat and human ASIC1a?

A4: PcTx1 is approximately 10-fold less potent on human ASIC1a than on rat ASIC1a.[1][6] This is not due to a difference in binding affinity but is related to the inherent differences in the pH-dependence of steady-state desensitization between the two species' channels.[1] Researchers should adjust concentrations accordingly.

Q5: At what concentration should I be concerned about off-target effects?

A5: While PcTx1 is highly selective for ASIC1a with a nanomolar IC50, off-target effects on other ASICs can begin to appear at concentrations in the range of 25-100 nM.[7] For example, the EC50 for potentiation of rASIC1b is approximately 100 nM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize the reported potency of PcTx1 on various ASIC subtypes. Note the significant influence of pH and species on the toxin's activity.

Table 1: Inhibitory Concentrations (IC50) of PcTx1

Target ChannelSpeciesIC50Conditioning pHReference
ASIC1aRat0.3 - 3.7 nM7.4[3][7]
ASIC1aHuman~3.2 - 13 nM7.45 / 7.2[1][7]
ASIC1a/3Rat25 - 100 nM7.4[7]

Note: There are conflicting reports regarding ASIC1b, ASIC2a, and ASIC3, with one source stating an IC50 of 50 nM[10] and others reporting no effect at concentrations up to 100 nM or higher.[7][11]

Table 2: Potentiation/Activation Concentrations (EC50) of PcTx1

Target ChannelSpeciesEC50EffectConditioning pHReference
ASIC1bRat/Human~100 nMPotentiation7.4[7]
ASIC1aRat/HumanConcentration-dependentPotentiation>7.75[1]
cASIC1ChickenNot specifiedConstitutive Activation7.4[7][9]

Experimental Protocols

General Protocol for Assessing PcTx1 Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for measuring the effect of PcTx1 on ASIC currents expressed in a heterologous system (e.g., CHO or HEK293 cells).

  • Cell Culture and Transfection:

    • Culture cells in appropriate media.

    • Transfect cells with the cDNA encoding the specific ASIC subunit(s) of interest.

    • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

    • Allow 24-48 hours for channel expression before recording.

  • Solution Preparation:

    • External (Extracellular) Solution: Prepare solutions with varying pH values for channel activation and conditioning. A typical activating solution might be pH 6.0, while conditioning solutions could range from pH 7.9 down to 7.2. All solutions should be buffered (e.g., with HEPES, MES) and contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2).

    • Internal (Pipette) Solution: Prepare a solution mimicking the intracellular environment, typically containing a high concentration of K+ or Cs+, EGTA to buffer calcium, and buffered to a physiological pH (e.g., 7.2).

    • PcTx1 Stock Solution: Prepare a high-concentration stock of PcTx1 in a suitable buffer (e.g., external solution with 0.1% BSA to prevent adhesion) and store at -20°C or -80°C. Dilute to the final working concentration in the appropriate conditioning solution immediately before use.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a transfected cell.[8]

    • Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.[11]

    • Establish a stable baseline current by repeatedly applying the activating pH solution (e.g., a 2-5 second pulse of pH 6.0) followed by a longer wash with the conditioning pH solution (e.g., 30-60 seconds at pH 7.4).

    • To test the effect of PcTx1, perfuse the cell with the conditioning solution containing the desired concentration of PcTx1 for a set duration (e.g., 1-2 minutes) before applying the activating pH pulse.[3]

    • Measure the peak amplitude of the inward current elicited by the pH drop.[8]

    • To generate a dose-response curve, repeat the process with varying concentrations of PcTx1.

  • Data Analysis:

    • Calculate the percentage of inhibition or potentiation by comparing the current amplitude in the presence of PcTx1 to the control current amplitude before toxin application.

    • Fit the concentration-response data to the Hill equation to determine the IC50 or EC50 value.[3]

Visualizations

Signaling and Experimental Diagrams

PcTx1_Inhibition_Mechanism cluster_desensitized Desensitized State Resting ASIC1a (Closed) Active ASIC1a (Open) Na+ Influx Resting->Active PcTx1 PcTx1 Binds to Extracellular Domain Desensitized ASIC1a (Desensitized) No Na+ Influx Active->Desensitized Sustained H+ Desensitized->Resting Return to pH 7.4 Toxin_Desensitized PcTx1-Bound ASIC1a (Stabilized Desensitized State) PcTx1->Toxin_Desensitized Increases H+ Affinity

Caption: Mechanism of PcTx1 inhibition on ASIC1a channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis A Transfect Cells with ASIC1a cDNA B Prepare Recording Solutions (pH 7.4, 6.0) D Establish Whole-Cell Configuration A->D C Prepare PcTx1 Working Dilutions B->D F Pre-incubate with PcTx1 (at pH 7.4) C->F E Record Baseline Current (Pulse pH 6.0 from pH 7.4) D->E E->F G Record Test Current (Pulse pH 6.0 from pH 7.4) F->G H Washout Toxin G->H I Measure Peak Current Amplitude G->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Electrophysiology workflow for testing PcTx1 effects.

PcTx1_pH_Dependence cluster_conditions Experimental Conditions cluster_outcomes Functional Outcomes Start PcTx1 Application on ASIC1a pH_Physiological Conditioning pH ≤ 7.4 Start->pH_Physiological pH_Alkaline Conditioning pH > 7.75 Start->pH_Alkaline Inhibition Channel Inhibition (Stabilized Desensitization) pH_Physiological->Inhibition Potentiation Current Potentiation pH_Alkaline->Potentiation

Caption: pH-dependent effects of PcTx1 on ASIC1a.

References

Psalmotoxin 1 (PcTx1) Clinical Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the clinical research use of Psalmotoxin 1 (PcTx1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of PcTx1 in our human cell lines compared to published rodent data. Is this a known issue?

A1: Yes, this is a documented limitation of PcTx1. There is a species-dependent difference in its potency. While PcTx1 is a highly potent inhibitor of rat ASIC1a, it has been shown to be approximately 10-fold less potent on human ASIC1a channels.[1] Researchers transitioning from rodent models to human-based assays should adjust concentrations accordingly and validate the effective dose.

Q2: Our in vivo results are not as pronounced as expected based on our in vitro data with homomeric ASIC1a channels. Could off-target effects or lack of efficacy on other ASIC subtypes be the cause?

A2: This is a critical consideration. PcTx1 exhibits high selectivity for homomeric ASIC1a channels.[2][3] However, its activity on other ASIC subtypes and heteromeric channels is significantly limited.

  • ASIC1b: PcTx1 has no inhibitory effect on the splice variant ASIC1b.[2] In fact, under slightly acidic conditions (around pH 7.1), it can have an agonistic effect on ASIC1b, promoting channel opening.[2]

  • Heteromeric Channels: PcTx1 is largely inactive on heteromeric channels such as ASIC1a/ASIC2a and ASIC1a/ASIC3.[4][5] Given that ASICs in the nervous system are often composed of different subunits, the lack of efficacy on these heteromers is a major limitation in predicting in vivo outcomes based solely on homomeric channel data. PcTx1 does, however, show some inhibitory effect on ASIC1a/2b heteromers.[6]

Q3: The inhibitory effect of PcTx1 seems to vary depending on our experimental buffer's pH. Why is this happening?

A3: The inhibitory action of PcTx1 is highly dependent on the conditioning pH.[7] PcTx1 functions by increasing the apparent proton affinity of ASIC1a.[8][9] This increased affinity shifts the channel into a desensitized state at resting or near-resting pH levels (e.g., pH 7.4).[2][8][9] If the conditioning pH of your buffer is too high (more alkaline), the toxin may not effectively induce desensitization, leading to a reduced inhibitory effect. Conversely, at conditioning pH levels that are already starting to desensitize the channel, the inhibitory effect of PcTx1 is more potent.[10]

Q4: We are planning a preclinical study for a CNS-related disorder. What are the challenges of delivering PcTx1 to the brain?

A4: As a peptide toxin, delivering PcTx1 across the blood-brain barrier (BBB) is a significant challenge for clinical research.[11] Peptides are generally susceptible to enzymatic degradation in the bloodstream and have difficulty penetrating the BBB.[11][12] While direct administration methods like intracerebroventricular (ICV) injections have been used in animal models, these are not ideal for clinical applications.[6] Overcoming this limitation may require strategies such as:

  • Peptide Modification: Attaching stabilizing molecules (e.g., PEGylation) or lipid groups (lipidation) to improve stability and permeability.[11]

  • Advanced Delivery Systems: Utilizing nanoparticles or other carrier systems to transport the peptide across the BBB.

Q5: What is the expected in vivo stability and half-life of PcTx1?

A5: Specific pharmacokinetic data for PcTx1 is not extensively detailed in the provided search results. However, as a peptide, it is expected to be susceptible to enzymatic degradation, which can limit its half-life in vivo.[11] The compact structure of PcTx1, stabilized by three disulfide bridges (an inhibitor cystine knot motif), does confer significant stability compared to linear peptides.[2][6] Nevertheless, researchers should anticipate a relatively short half-life and consider this when designing dosing regimens for in vivo studies.

Q6: Is there a risk of an immune response to PcTx1 in clinical applications?

A6: While specific immunogenicity data for PcTx1 is not available in the search results, it is a potential concern for all peptide-based therapeutics.[11] The introduction of a foreign peptide can trigger the production of anti-drug antibodies (ADAs), which could affect the efficacy and safety of the drug.[11] Early-stage immunogenicity risk assessments are a crucial part of the preclinical development of any peptide-based drug candidate.[11]

Data Summary

Table 1: Potency of this compound on Different ASIC Subtypes

Channel SubtypeIC50 (Inhibitory Concentration 50%)SpeciesReference(s)
ASIC1a 0.9 nMRat[13]
ASIC1a ~10-fold less potent than ratHuman[1]
ASIC1b No effectRat
ASIC2a No effectRat
ASIC3 No effectRat
ASIC1a/2a Heteromer InactiveNot Specified[4][5]
ASIC1a/3 Heteromer InactiveNot Specified[4][5]
ASIC1a/2b Heteromer 3 nMNot Specified[6]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol is a standard method for characterizing the effect of PcTx1 on specific ion channel subtypes expressed in a controlled environment.

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired ASIC subunit(s) (e.g., human ASIC1a, rat ASIC1a).

    • Incubate the oocytes for 2-5 days to allow for channel expression on the cell membrane.

  • Recording Setup:

    • Place a single oocyte in a recording chamber with continuous perfusion of a standard frog Ringer's solution (bath solution).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp and Channel Activation:

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • To activate the ASIC channels, rapidly switch the perfusion to a solution with a lower pH (e.g., pH 6.0).

    • Record the resulting inward current using a voltage-clamp amplifier.

  • Toxin Application and Data Analysis:

    • To test the effect of PcTx1, pre-incubate the oocyte with a solution containing the desired concentration of the toxin at a specific conditioning pH (e.g., pH 7.4) before the acid challenge.

    • Measure the peak amplitude of the acid-evoked current in the presence and absence of PcTx1.

    • Calculate the percentage of inhibition and generate dose-response curves to determine the IC50 value.

Visualizations

PcTx1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel (Closed State) PcTx1->ASIC1a Binds to Extracellular Loop Proton H+ ASIC1a_desensitized ASIC1a Channel (Desensitized State) ASIC1a->ASIC1a_desensitized Increases H+ Affinity Ion_Flow No Ion Influx

Caption: Mechanism of action of this compound on the ASIC1a channel.

PcTx1_Selectivity cluster_targets Potential ASIC Targets PcTx1 This compound (PcTx1) rASIC1a Rat Homomeric ASIC1a PcTx1->rASIC1a High Potency Inhibition hASIC1a Human Homomeric ASIC1a PcTx1->hASIC1a Lower Potency Inhibition ASIC1b Homomeric ASIC1b PcTx1->ASIC1b No Inhibition (Potential Agonism) Heteromers Heteromeric Channels (e.g., ASIC1a/2a, ASIC1a/3) PcTx1->Heteromers No Inhibition

Caption: Selectivity profile of this compound across different ASIC subtypes.

Experimental_Workflow start Start: In Vitro Characterization tevc Two-Electrode Voltage Clamp (Xenopus Oocytes) start->tevc patch_clamp Whole-Cell Patch Clamp (Cultured Neurons) start->patch_clamp check_potency Confirm Potency on Human vs. Rodent Channels tevc->check_potency patch_clamp->check_potency preclinical Preclinical In Vivo Model Selection check_potency->preclinical Proceed if Potency is Acceptable delivery Address BBB Delivery (e.g., Formulation, Peptide Modification) preclinical->delivery pk_pd Pharmacokinetics & Pharmacodynamics Studies delivery->pk_pd immunogenicity Assess Immunogenicity Risk pk_pd->immunogenicity end Clinical Trial Decision immunogenicity->end Proceed if Risk is Low

Caption: Logical workflow for preclinical development of PcTx1.

References

Improving the stability of Psalmotoxin 1 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Psalmotoxin 1 (PcTx1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of PcTx1 solutions and to offer troubleshooting support for common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions regarding the handling and stability of this compound solutions.

Q1: My PcTx1 solution has lost its biological activity. What are the likely causes?

A1: The loss of PcTx1 activity is often due to peptide degradation or improper storage. Key factors include:

  • Improper Storage Temperature: For long-term stability, lyophilized PcTx1 should be stored at -20°C or -80°C. Once reconstituted, solutions should be used immediately. If short-term storage is necessary, aliquot and store at -20°C for up to one month.[1]

  • Repeated Freeze-Thaw Cycles: Each cycle can damage the peptide's structure. It is highly recommended to aliquot reconstituted PcTx1 into single-use volumes to avoid this.

  • pH Instability: PcTx1's activity and stability are pH-dependent. The optimal pH for its binding and activity is typically around physiological pH (7.4).[2][3] Storing the peptide in buffers with pH values far from this optimum can lead to degradation.

  • Oxidation: Like many peptides, PcTx1 can be susceptible to oxidation, especially if the solution is exposed to air for extended periods. Using degassed buffers for reconstitution can help minimize this.

  • Adsorption to Surfaces: Peptides can adhere to plastic or glass surfaces, reducing the effective concentration of your solution.

Q2: I'm observing inconsistent results in my experiments. Could this be related to the PcTx1 solution?

A2: Yes, inconsistency in experimental outcomes can be a direct result of issues with your PcTx1 solution's stability and concentration.

  • Solution Age: Whenever possible, prepare fresh solutions on the day of the experiment.[1] If you are using a previously frozen stock, ensure it has not been stored for longer than one month at -20°C.[1]

  • Precipitation: Before use, ensure that any frozen solution is fully equilibrated to room temperature and that there is no visible precipitate.[1]

  • Adsorption: To prevent loss of PcTx1 due to adsorption to labware, consider using low-adhesion tubes and adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your buffer.

Q3: What is the best way to prepare and store a PcTx1 stock solution?

A3: Follow these guidelines for optimal stability:

  • Reconstitution: Gently reconstitute the lyophilized peptide in sterile, high-purity water or a buffer appropriate for your experiment. PcTx1 is soluble in water up to 2 mg/ml.[3] Avoid vigorous vortexing.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in low-adhesion microcentrifuge tubes.

  • Storage: For long-term storage, freeze the aliquots at -20°C or -80°C. For immediate use, keep the solution on ice.

Q4: Can I do anything to actively improve the stability of my PcTx1 working solutions?

A4: Yes, several strategies can enhance the stability of peptide solutions:

  • pH Optimization: Maintain the pH of your working solution close to physiological pH (around 7.4) for functional assays. Storing stock solutions in a slightly acidic buffer (pH 5-6) can sometimes prolong shelf life, though this should be validated for your specific application.

  • Use of Excipients: While specific data for PcTx1 is limited, the stability of peptides, in general, can be improved by adding excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or certain amino acids. These are thought to work by stabilizing the peptide's native conformation.

  • Antioxidants: If oxidation is a concern, the inclusion of antioxidants might be beneficial, though their compatibility with your experimental system must be confirmed.

  • Protease Inhibitors: When working with biological samples that may contain proteases (e.g., cell lysates, tissue homogenates), the addition of a protease inhibitor cocktail is recommended to prevent enzymatic degradation of PcTx1.

Data on Factors Affecting this compound Stability

Currently, there is a lack of specific quantitative data in the public domain on the degradation kinetics of this compound. The following table summarizes the qualitative understanding of factors that influence its stability.

FactorConditionEffect on StabilityRecommendations
Temperature LyophilizedStable for extended periods at -20°C or -80°C.Store lyophilized powder at -20°C or below for long-term storage.
In SolutionDegradation rate increases with temperature.Prepare solutions fresh. For storage up to one month, keep at -20°C. For short-term use (hours), keep on ice.[1]
pH Acidic (e.g., < 5)Potential for hydrolysis of peptide bonds.Avoid prolonged storage in strongly acidic conditions.
Neutral (e.g., ~7.4)Generally optimal for biological activity.Use buffers around pH 7.4 for functional assays.[2][3]
Alkaline (e.g., > 8)Can lead to deamidation and racemization.Avoid storage in alkaline conditions.
Oxidation Exposure to OxygenCysteine and other residues can be susceptible to oxidation.Use deoxygenated solvents for reconstitution. Store under an inert gas (e.g., argon) for maximal protection.
Freeze-Thaw Cycles Repeated CyclesCan lead to aggregation and degradation of the peptide.Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Adsorption Plastic/Glass SurfacesCan reduce the effective concentration of the peptide in solution.Use low-adhesion labware. Consider adding 0.1% BSA as a carrier protein.

Experimental Protocols

Protocol 1: General Procedure for Assessing PcTx1 Solution Stability by RP-HPLC

This protocol provides a framework for monitoring the stability of PcTx1 over time. Specific parameters may need to be optimized for your equipment and reagents.

  • Preparation of PcTx1 Samples:

    • Reconstitute lyophilized PcTx1 to a known concentration (e.g., 1 mg/mL) in your desired buffer.

    • Aliquot the solution into several low-adhesion tubes.

    • Store the aliquots under the conditions you wish to test (e.g., 4°C, 25°C, -20°C). Include a control sample stored at -80°C, which will serve as your time-zero reference.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

  • RP-HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column is a common choice for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes) is a good starting point.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor the absorbance at 214 nm or 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the main PcTx1 peak in each chromatogram.

    • Calculate the percentage of remaining PcTx1 at each time point relative to the time-zero sample.

    • The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study of PcTx1

This protocol is designed to accelerate the degradation of PcTx1 to identify potential degradation pathways and products.

  • Preparation of Stressed Samples:

    • Prepare separate solutions of PcTx1 in your buffer of choice.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.1%.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 50°C).

    • Photostability: Expose a solution to UV light.

    • Include a non-stressed control sample stored at 4°C.

  • Incubation:

    • Incubate the stressed samples for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After incubation, neutralize the acid and base-treated samples.

    • Analyze all samples by RP-HPLC as described in Protocol 1.

    • For identification of degradation products, analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference between the intact PcTx1 and the new peaks can help identify the nature of the degradation (e.g., oxidation, hydrolysis).

Visualizations

Signaling Pathways and Experimental Workflows

PcTx1_Stability_Workflow Experimental Workflow for PcTx1 Stability Assessment cluster_prep Sample Preparation cluster_analysis Time-Point Analysis reconstitute Reconstitute Lyophilized PcTx1 aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store Under Test Conditions (e.g., 4°C, 25°C, -20°C) aliquot->store timepoint Collect Aliquots at Defined Time Points store->timepoint hplc Analyze by RP-HPLC timepoint->hplc data Quantify Peak Area & Compare to Time-Zero hplc->data ASIC1a_Signaling_Ischemia PcTx1 Neuroprotection in Ischemic Neuronal Injury cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ischemia Cerebral Ischemia acidosis Acidosis (Low pH) ischemia->acidosis ASIC1a ASIC1a Channel acidosis->ASIC1a Activates PcTx1 This compound (PcTx1) PcTx1->ASIC1a Inhibits Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx Ion-conducting pathway RIP1_recruitment RIP1 Recruitment & Phosphorylation ASIC1a->RIP1_recruitment Non-ion-conducting pathway excitotoxicity Excitotoxicity Ca_influx->excitotoxicity necroptosis Necroptosis RIP1_recruitment->necroptosis neuronal_death Neuronal Death excitotoxicity->neuronal_death necroptosis->neuronal_death

References

Technical Support Center: Psalmotoxin 1 (PcTx1) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering inconsistent results with Psalmotoxin 1 (PcTx1) in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to variability in in vivo studies using PcTx1.

Q1: Why am I observing little to no effect of PcTx1 in my animal model?

A: Several factors could contribute to a lack of efficacy. Consider the following:

  • Peptide Integrity and Stability: PcTx1 is a peptide and can degrade if not handled and stored properly.

    • Storage: Lyophilized PcTx1 should be stored at -20°C or -80°C.

    • Reconstitution: Reconstitute in sterile, high-purity water or a suitable buffer (pH 5-6 is often recommended for stability). For difficult-to-dissolve peptides, a small amount of DMSO can be used to create a stock solution, which is then diluted into your aqueous experimental buffer.

    • Working Solutions: Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Solutions can be kept at 4°C for up to a week, but for longer-term storage, single-use aliquots at -20°C or -80°C are recommended.

  • Adsorption to Labware: Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration.

    • Mitigation: Use low-adhesion polypropylene or siliconized tubes and pipette tips. Adding 0.1% Bovine Serum Albumin (BSA) to your buffers can also help prevent adsorption.

  • Administration Route and Dosage: The chosen route of administration and dose may not be optimal for your specific animal model and experimental question.

    • Blood-Brain Barrier (BBB): PcTx1 is a peptide and has limited ability to cross the BBB. For central nervous system (CNS) targets, direct administration via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection is often necessary.

    • Dose-Response: It is crucial to perform a dose-response study to determine the optimal effective dose for your specific animal model and desired effect.

  • Species-Specific Potency: The potency of PcTx1 can vary between species. For example, it is reportedly 10-fold less potent at human ASIC1a than at the rat channel.[1] This is a critical consideration for translational studies.

Q2: My results with PcTx1 are highly variable between animals and experimental days. What are the likely causes?

A: Inconsistency in results is a common challenge in in vivo research. Here are some key areas to investigate:

  • pH of the Microenvironment: The inhibitory activity of PcTx1 is highly pH-dependent. It works by increasing the apparent proton affinity of ASIC1a, causing it to enter a desensitized state at physiological pH (~7.4).[2]

    • Pathological Conditions: In conditions like ischemic stroke, the local brain tissue pH can drop significantly, to as low as 6.0 in the ischemic core.[3][4] This acidic environment can alter the efficacy of PcTx1.

    • Experimental Buffers: Ensure the pH of your vehicle and drug solutions is consistent and accurately measured.

  • Calcium Concentration: Calcium ions can compete with PcTx1 for binding to ASIC1a.[2] Variations in local calcium concentrations could therefore influence the toxin's effect.

  • Animal Handling and Stress: Stress can induce physiological changes in animals, including alterations in baseline pain perception and neuronal activity, which can affect the outcomes of your experiments. Ensure consistent and gentle handling of animals.

  • Procedural Variability: Minor variations in surgical procedures (e.g., injection coordinates for i.c.v. administration) can lead to significant differences in drug delivery and subsequent effects.

Q3: I am observing a potentiation of the current or a different than expected effect with PcTx1. Why might this be happening?

A: This is often due to the complex, state-dependent mechanism of PcTx1 action and its interaction with different ASIC subtypes.

  • Conditioning pH: At alkaline pH (e.g., >7.7), PcTx1 can cause a potentiation of the ASIC1a current rather than inhibition.[5][6] This is because the toxin can still bind to the channel and increase its affinity for protons, but at a less acidic resting pH, this does not lead to desensitization.

  • ASIC Subtype Specificity: While PcTx1 is a potent inhibitor of homomeric ASIC1a channels, it has different effects on other subtypes. For instance, it potentiates rat ASIC1b.[7][8] If your target tissue expresses a mix of ASIC subtypes, the net effect of PcTx1 can be complex. PcTx1 loses its blocking capacity on ASIC1a when it forms heteromers with ASIC2a or ASIC3.[9]

  • Off-Target Effects: While PcTx1 is considered highly selective for ASIC1a, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. However, studies have shown it has no effect on a variety of voltage-gated potassium, sodium, and calcium channels.[10] It's important to use the lowest effective concentration to minimize this risk.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Models

ApplicationAnimal ModelAdministration RouteDosageObserved EffectReference(s)
Neuroprotection Rat (conscious, hypertensive, stroke model)Intracerebroventricular (i.c.v.)1 ng/kgMarked reduction in cortical and striatal infarct volumes.[11]
Analgesia Mouse (neuropathic pain model)Intrathecal (i.t.)0.1 nmol per mousePotent antinociceptive effects in various pain models (thermal, mechanical, chemical, inflammatory, and neuropathic).[11]
Tumor Inhibition Mouse (breast cancer model)Tail vein injection10 ng/kg (daily for 7 days)Inhibited tumor growth.[12][13]

Table 2: Potency of this compound on Different ASIC Subtypes (In Vitro)

ASIC SubtypeSpeciesEffectIC₅₀ / EC₅₀Conditioning pHReference(s)
ASIC1a RatInhibition0.9 nM7.4[12][13]
ASIC1a HumanInhibition~13-32 nM7.45[7]
ASIC1b RatPotentiationEC₅₀ ~100 nM7.4[7][8]
ASIC1a/2a MouseSmall Potentiation-7.9[7]
ASIC1a/3 RatInhibition25-100 nM7.4[7]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection of PcTx1 in Mice

This protocol is adapted for delivering PcTx1 directly to the central nervous system to bypass the blood-brain barrier.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline (0.9%) or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Animal clippers, antiseptic solution, and surgical scissors

  • Heating pad

Procedure:

  • Preparation of PcTx1 Solution:

    • Allow the lyophilized PcTx1 to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile saline or aCSF to the desired stock concentration. Gently vortex to dissolve.

    • On the day of the experiment, dilute the stock solution to the final desired concentration for injection. Keep the solution on ice.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

    • Place the mouse in the stereotaxic frame, ensuring the head is level.

    • Shave the fur on the scalp and clean the area with an antiseptic solution.

    • Make a midline incision on the scalp to expose the skull.

  • Injection:

    • Identify the bregma. The coordinates for the lateral ventricle in mice are typically: AP: -0.5 mm from bregma, ML: ±1.1 mm from the midline, DV: -2.5 to -3.0 mm from the skull surface.[14] These coordinates may need to be optimized for your specific mouse strain and age.

    • Drill a small hole at the determined coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Inject the desired volume of PcTx1 solution (typically 1-5 µL) over several minutes (e.g., 0.5 µL/min).

    • Leave the needle in place for an additional 3-5 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.

    • Monitor the animal closely for any signs of distress.

Protocol 2: Intrathecal (i.t.) Injection of PcTx1 in Rats

This protocol describes the administration of PcTx1 directly into the cerebrospinal fluid in the lumbar spinal cord of rats, often used in pain studies.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe (10-25 µL) with a 30-gauge needle

  • Animal clippers and antiseptic solution

Procedure:

  • Preparation of PcTx1 Solution:

    • Prepare the PcTx1 solution as described in the i.c.v. protocol.

  • Animal Preparation:

    • Anesthetize the rat with isoflurane.

    • Shave the fur over the lumbar region of the back.

  • Injection:

    • Palpate the iliac crests. The injection site is in the intervertebral space between the L5 and L6 vertebrae.

    • Insert the 30-gauge needle at a slight angle into the intervertebral space. A characteristic tail-flick reflex confirms entry into the intrathecal space.

    • Slowly inject the desired volume (typically 5-10 µL for rats) of the PcTx1 solution.

  • Recovery:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal until it has fully recovered from anesthesia.

Mandatory Visualizations

PcTx1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel (Closed State) PcTx1->ASIC1a Binds to extracellular domain Protons H⁺ (Protons) (e.g., during acidosis) Protons->ASIC1a Gating ligand ASIC1a_desensitized ASIC1a Channel (Desensitized State) ASIC1a->ASIC1a_desensitized Increased H⁺ Affinity (PcTx1-mediated) Ca_ion Ca²⁺ Influx ASIC1a->Ca_ion Channel Opening CaMKII CaMKII Activation Ca_ion->CaMKII Neuronal_Injury Neuronal Injury (in pathology) Ca_ion->Neuronal_Injury ERK ERK Activation CaMKII->ERK Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity Experimental_Workflow cluster_prep Preparation cluster_animal In Vivo Procedure cluster_assessment Outcome Assessment cluster_troubleshooting Troubleshooting Loop p1 Reconstitute & Dilute PcTx1 (Sterile, low-adhesion tubes, +/- 0.1% BSA) a3 Administer PcTx1 or Vehicle (i.c.v. or i.t.) p1->a3 p2 Prepare Vehicle Control p2->a3 a1 Anesthetize Animal (e.g., Isoflurane) a2 Secure in Stereotaxic Frame (for i.c.v.) a1->a2 a2->a3 a4 Post-operative Care & Recovery a3->a4 o1 Behavioral Testing (e.g., pain assays, motor function) a4->o1 o2 Histological Analysis (e.g., infarct volume, cell death) a4->o2 o3 Molecular Analysis (e.g., protein expression, signaling pathways) a4->o3 t1 Inconsistent Results? o1->t1 o2->t1 o3->t1 t2 Verify Peptide Stability (Fresh aliquots, proper storage) t1->t2 Yes t3 Confirm pH of Solutions t2->t3 t4 Check Administration Accuracy (Injection coordinates, volume) t3->t4 t5 Review Animal Model (Species, strain, health status) t4->t5 t5->p1 Re-optimize

References

Technical Support Center: The Impact of pH on Psalmotoxin 1 (PcTx1) Binding and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on Psalmotoxin 1 (PcTx1) binding and activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (PcTx1) action on ASIC1a, and why is it pH-dependent?

A1: PcTx1 is a gating modifier, not a pore blocker.[1][2] Its primary mechanism involves binding to the "acidic pocket" of the ASIC1a channel, which is a crucial region for proton sensing and channel gating.[1][3] This binding increases the channel's apparent affinity for protons (H+).[4][5][6] Consequently, at a physiological resting pH of around 7.4, the channel is more likely to enter a non-conducting, desensitized state.[1][4][7] The inhibitory effect of PcTx1 is highly dependent on the conditioning pH. At a near-neutral pH (e.g., 7.4), the toxin effectively shifts the steady-state desensitization curve to more alkaline values, causing a significant fraction of channels to become desensitized and unavailable for activation by a drop in pH.[2][4] However, at a more alkaline conditioning pH (e.g., 7.9), this shift is insufficient to cause desensitization, and thus inhibition is not observed.[4][5]

Q2: I am observing potentiation of the ASIC1a current with PcTx1 instead of inhibition. What could be the cause?

A2: This is a common observation and is highly dependent on the experimental pH. At alkaline conditioning pH values (e.g., 7.9 or higher), PcTx1 can potentiate ASIC1a currents.[2][4] This occurs because the toxin's effect on increasing the apparent H+ affinity for channel activation becomes more prominent than its effect on desensitization at these higher pH levels.[2][8] Essentially, the toxin makes the channel more sensitive to protons, leading to a larger current in response to a given acidic stimulus.

Q3: Does PcTx1 have the same effect on all ASIC subtypes?

A3: No, PcTx1 exhibits subtype selectivity. It is a potent inhibitor of homomeric ASIC1a channels.[7][9] However, its effect on the splice variant ASIC1b is different; it acts as a potentiator or agonist, promoting channel opening under slightly acidic conditions (e.g., pH 7.1).[10][11] PcTx1 has been reported to have no effect on several other ASIC subtypes.[2]

Q4: Are there species-specific differences in PcTx1's activity on ASIC1a?

A4: Yes, the potency of PcTx1 can vary between species. For instance, PcTx1 is reportedly about 10-fold less potent on human ASIC1a compared to rat ASIC1a.[12][13] This difference is thought to be related to variations in the pH-dependence of steady-state desensitization between the rat and human channels.[2][13]

Q5: How does pH affect the binding of PcTx1 to ASIC1a?

A5: The binding of PcTx1 to ASIC1a is pH-dependent. The binding curve is bell-shaped, with optimal binding occurring at a specific pH range.[9] For an iodinated variant of PcTx1, the half-maximal activation of binding was observed at pH values of 6.3 and 7.45 for the acidic and alkaline slopes, respectively.[9] At low pH, the interaction between the toxin and the channel is reduced due to a decrease in the coulombic interaction.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of ASIC1a current by PcTx1. 1. Incorrect conditioning pH: The conditioning pH may be too alkaline (e.g., ≥7.9), preventing the toxin from inducing the desensitized state.[4][5] 2. Degraded Toxin: The PcTx1 stock solution may have degraded.1. Adjust conditioning pH: Ensure the conditioning (pre-application) pH is around 7.4 to observe maximal inhibition.[2][4] 2. Use fresh toxin: Prepare a fresh stock solution of PcTx1. It is recommended to include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the working solutions to prevent the peptide from adhering to perfusion tubing.[2]
Variability in the level of inhibition. 1. Fluctuations in pH: Small variations in the pH of your solutions can lead to significant changes in PcTx1 activity. 2. Inconsistent pre-incubation time: The kinetics of PcTx1 inhibition are slow, so a consistent pre-incubation period is crucial.[4]1. Verify pH of all solutions: Use a calibrated pH meter to confirm the pH of all your experimental buffers immediately before use. 2. Standardize pre-incubation: Apply PcTx1 for a consistent and sufficient duration (e.g., 1-2 minutes) at the conditioning pH before the acidic stimulus.[2]
Potentiation of current instead of inhibition. 1. Alkaline conditioning pH: As mentioned in the FAQs, an alkaline conditioning pH (e.g., >7.8) can lead to potentiation.[2] 2. Studying a different ASIC subtype: You may be inadvertently studying a subtype like ASIC1b, which is potentiated by PcTx1.[10][11]1. Lower conditioning pH: To observe inhibition, lower the conditioning pH to 7.4. 2. Confirm channel identity: Verify the identity of the expressed ASIC subtype using molecular or pharmacological methods.

Quantitative Data Summary

Table 1: pH-Dependent Effects of PcTx1 on ASIC1a Properties

ParameterConditionValueSpeciesReference
IC50 Conditioning pH 7.43.7 nMRat[5]
Conditioning pH 7.41.17 ± 0.11 nM (native)Not Specified[9]
Conditioning pH 7.41.98 ± 0.24 nM (YN-variant)Not Specified[9]
pH50 of Activation Without PcTx16.56 ± 0.04Rat[15]
With 30 nM PcTx1 (conditioning pH 7.9)Shift to lower H+ conc.Rat[4][5]
pH50 of Steady-State Desensitization Without PcTx1~7.2Rat[5]
With 30 nM PcTx1Shifted to ~7.5Rat[5]

Table 2: pH-Dependent Effects of PcTx1 on ASIC1b Properties

ParameterConditionValueSpeciesReference
Effect Slightly acidic conditions (pH 7.1)Agonist/PotentiatorNot Specified[10]
pH50 of Activation Without PcTx15.70 ± 0.04Not Specified[16]
With 100 nM PcTx16.08 ± 0.06Not Specified[16]
pH50 of Steady-State Desensitization Without PcTx16.95 ± 0.03Not Specified[16]
With 100 nM PcTx16.99 ± 0.03Not Specified[16]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methodologies described for studying PcTx1 effects on ASIC channels expressed in Xenopus oocytes.[3][4][7]

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired ASIC subunit(s).

    • Incubate the oocytes for 2-5 days to allow for channel expression.[3]

  • Solutions:

    • Bath Solution (pH 7.4): 140 mM NaCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES.[4]

    • Acidic Test Solution (e.g., pH 6.0): Same as bath solution, but HEPES is replaced with MES buffer.[4]

    • PcTx1 Stock Solution: Prepare a concentrated stock of PcTx1 in a suitable buffer (e.g., water with 0.1% BSA) and store at -20°C or -80°C.

    • PcTx1 Working Solution: On the day of the experiment, dilute PcTx1 to the final desired concentration in the appropriate bath solution. The addition of 0.05% or 0.1% BSA is recommended to prevent the peptide from sticking to the perfusion system.[2][4]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse continuously with the bath solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.[2][3]

  • Procedure for Assessing PcTx1 Inhibition:

    • Establish a stable baseline by activating the ASIC channels with a brief application of the acidic test solution (e.g., pH 6.0). Repeat 2-3 times.

    • Pre-incubate the oocyte with the PcTx1 working solution at a conditioning pH of 7.4 for 1-2 minutes.[2]

    • While still perfusing with the PcTx1 solution, apply the acidic test solution (also containing PcTx1) to elicit a current.

    • To test for recovery, wash out the toxin with the standard bath solution and subsequently apply the acidic test solution.

    • To study the pH-dependence, vary the conditioning pH (e.g., from 7.9 down to 6.8) in the presence and absence of PcTx1 before activating with a strong acidic stimulus.[2]

  • Data Analysis:

    • Measure the peak amplitude of the inward current.

    • Calculate the percentage of inhibition by comparing the peak current in the presence of PcTx1 to the control current.

    • For IC50 determination, use a range of PcTx1 concentrations and fit the data to the Hill equation.[2]

Visualizations

PcTx1_Mechanism_pH_Dependence cluster_resting Resting State (High pH, e.g., 7.9) cluster_physiological Physiological State (pH 7.4) ASIC_closed_high_pH ASIC1a (Closed) ASIC_open_potentiated Potentiated Opening ASIC_closed_high_pH->ASIC_open_potentiated pH Drop (e.g., to 6.7) PcTx1_high_pH PcTx1 PcTx1_high_pH->ASIC_closed_high_pH Low Affinity Binding ASIC_closed_phys_pH ASIC1a (Closed) ASIC_desensitized ASIC1a (Desensitized) ASIC_closed_phys_pH->ASIC_desensitized Shifts Equilibrium PcTx1_phys_pH PcTx1 PcTx1_phys_pH->ASIC_closed_phys_pH High Affinity Binding No_Activation Inhibited (No Current) ASIC_desensitized->No_Activation pH Drop (e.g., to 6.0)

Caption: pH-dependent modulation of ASIC1a by PcTx1.

experimental_workflow start Start: ASIC1a-expressing cell (Whole-cell patch clamp) establish_baseline Establish Baseline: Activate with pH 6.0 pulse start->establish_baseline preincubate Pre-incubate with PcTx1 at Conditioning pH (e.g., 7.4) establish_baseline->preincubate activate_with_toxin Activate with pH 6.0 + PcTx1 preincubate->activate_with_toxin washout Washout PcTx1 at pH 7.4 activate_with_toxin->washout recovery Test for Current Recovery with pH 6.0 pulse washout->recovery analysis Data Analysis: Measure peak currents, calculate % inhibition recovery->analysis end_node End analysis->end_node

Caption: Experimental workflow for assessing PcTx1 inhibition.

signaling_pathway Extracellular_pH Extracellular pH ASIC1a ASIC1a Channel Extracellular_pH->ASIC1a Protons (H+) Closed Closed ASIC1a->Closed At Resting pH (e.g., >7.4) Desensitized Desensitized ASIC1a->Desensitized Increases H+ Affinity, Stabilizes Desensitized State PcTx1 This compound (PcTx1) PcTx1->ASIC1a Binds to Acidic Pocket Open Open Closed->Open pH Drop Open->Desensitized Sustained Low pH

Caption: PcTx1 signaling and its effect on ASIC1a channel states.

References

Technical Support Center: Psalmotoxin 1 (PcTx1) Handling and Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psalmotoxin 1 (PcTx1). The information provided aims to address common challenges related to the solubility and aggregation of PcTx1 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized PcTx1?

A1: It is recommended to first attempt to dissolve the lyophilized PcTx1 in high-purity, sterile water.[1][2] Most suppliers indicate that PcTx1 is soluble in water up to 2 mg/mL.[3][4] If solubility issues are encountered, a 10%-30% acetic acid solution can be used.[1][2] For highly problematic preparations, a small amount of DMSO can be used as a last resort to fully solubilize the peptide, followed by a slow, dropwise dilution into the desired aqueous buffer with constant, gentle agitation.[1][2]

Q2: My PcTx1 solution appears cloudy or has visible precipitates. What could be the cause?

A2: Cloudiness or precipitation is a strong indicator of peptide aggregation. This can be caused by several factors, including:

  • High Peptide Concentration: Exceeding the solubility limit in a particular buffer.

  • Inappropriate Buffer pH: If the buffer pH is close to the isoelectric point (pI) of PcTx1, the peptide will have a net neutral charge, minimizing electrostatic repulsion and promoting aggregation. The theoretical pI of PcTx1 is in the basic range (estimated to be above 8.0) due to a higher number of basic residues (10) compared to acidic residues (6).

  • High Ionic Strength: While some salt is often necessary, excessively high salt concentrations can sometimes promote hydrophobic interactions and lead to aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. It is highly recommended to aliquot the stock solution after the initial reconstitution to minimize the number of freeze-thaw cycles.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware or glassware, which can be mistaken for precipitation or act as nucleation sites for aggregation.

Q3: How can I prevent PcTx1 from aggregating in my experimental buffer?

A3: To prevent aggregation, consider the following strategies:

  • Optimize Buffer pH: Maintain the buffer pH at least one to two units away from the isoelectric point of PcTx1. Given its basic pI, using a buffer in the neutral to slightly acidic range (e.g., pH 6.0-7.4) should impart a net positive charge on the peptide, promoting repulsion between molecules.

  • Control Ionic Strength: Use a moderate ionic strength (e.g., 100-150 mM NaCl) to maintain solubility without promoting excessive hydrophobic interactions.

  • Use Stabilizing Excipients:

    • Carrier Proteins: The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.02% - 0.1% w/v) can help prevent aggregation and non-specific adsorption to surfaces.[5]

    • Amino Acids: The inclusion of L-arginine (e.g., 50-100 mM) can increase the solubility of some peptides.

    • Detergents: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.05% v/v), can help to solubilize hydrophobic patches and prevent aggregation.

  • Proper Handling:

    • Prepare solutions on the same day of use if possible.[6]

    • When preparing working solutions, add the concentrated PcTx1 stock solution to the final buffer dropwise while gently stirring.

    • Avoid vigorous vortexing, which can induce aggregation. Gentle pipetting or inversion is preferred for mixing.

Q4: What are some common buffer compositions used for PcTx1 experiments?

A4: Several buffer compositions have been successfully used in published research. These can serve as a good starting point for your experiments.

Buffer ComponentConcentration RangePurposeReference(s)
Buffering Agent
HEPES5-10 mMpH buffering (pH 6.8-8.2)[7]
MES5-10 mMpH buffering (pH 5.5-6.7)[7]
Sodium Phosphate50 mMpH buffering[8]
Salts
NaCl100-140 mMIonic strength, osmolarity[7][9]
KCl5 mMIonic strength, osmolarity[10]
CaCl21.8-2 mMIonic strength, osmolarity[7][10]
MgCl21 mMIonic strength, osmolarity[7][10]
Additives
Bovine Serum Albumin (BSA)0.02% - 0.1% (w/v)Prevents adsorption, stabilization[5][10]
Glucose10 mMOsmolarity[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving PcTx1 aggregation issues.

Step 1: Visual Inspection and Initial Assessment
  • Observation: Solution appears hazy, cloudy, or contains visible particles immediately after preparation or after a short storage period.

  • Action:

    • Centrifuge a small aliquot of the solution at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • If a pellet is formed, aggregation is likely occurring.

    • Measure the absorbance of the supernatant at 280 nm before and after centrifugation to quantify the loss of soluble peptide.

Step 2: Buffer Optimization Workflow

If aggregation is confirmed, a systematic optimization of the buffer composition is recommended. The following workflow can be used to test different buffer parameters.

Buffer_Optimization_Workflow start Start: PcTx1 Aggregation Observed ph_optimization 1. pH Optimization (Test pH 6.0, 7.0, 7.4) start->ph_optimization check_aggregation_ph Assess Aggregation ph_optimization->check_aggregation_ph salt_optimization 2. Ionic Strength (Test 50, 150, 300 mM NaCl) check_aggregation_salt Assess Aggregation salt_optimization->check_aggregation_salt additives 3. Add Excipients (e.g., 0.1% BSA, 50 mM L-Arginine, 0.01% Tween-20) check_aggregation Assess Aggregation (e.g., Turbidity, DLS) additives->check_aggregation success Optimal Buffer Found check_aggregation->success Aggregation Resolved check_aggregation_ph->salt_optimization Aggregation Persists check_aggregation_ph->success Aggregation Resolved check_aggregation_salt->additives Aggregation Persists check_aggregation_salt->success Aggregation Resolved

A workflow for systematically optimizing buffer conditions to prevent PcTx1 aggregation.
Step 3: Experimental Protocols for Aggregation Assessment

Here are detailed protocols for common methods to assess peptide aggregation.

This method provides a quick and simple assessment of gross aggregation.

  • Sample Preparation: Prepare your PcTx1 solution in the test buffer. Use the buffer alone as a blank.

  • Measurement:

    • Set a UV-Vis spectrophotometer to read absorbance at a wavelength where the peptide does not absorb, typically between 340 nm and 600 nm (e.g., 350 nm).

    • Blank the spectrophotometer with the buffer.

    • Measure the absorbance of the PcTx1 solution.

  • Interpretation: An absorbance reading significantly above the baseline of the buffer indicates light scattering due to the presence of aggregates. This method is useful for comparing the relative amount of aggregation between different buffer conditions.

DLS is a more sensitive technique that measures the size distribution of particles in the solution.

  • Sample Preparation:

    • Filter your buffer using a 0.22 µm filter to remove any dust or particulate matter.

    • Prepare the PcTx1 solution in the filtered buffer at the desired concentration.

    • Centrifuge the final solution at high speed for 10-15 minutes to remove any large, pre-existing aggregates.

  • DLS Measurement:

    • Transfer the supernatant to a clean DLS cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. A monomodal peak at a low hydrodynamic radius is indicative of a monodisperse, non-aggregated sample.

    • The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.

Signaling Pathways and Logical Relationships

The prevention of peptide aggregation is fundamentally about controlling the intermolecular forces that lead to self-association. The following diagram illustrates the logical relationship between key factors and the state of the peptide in solution.

Aggregation_Factors cluster_factors Influencing Factors cluster_forces Intermolecular Forces cluster_state Peptide State pH Buffer pH Electrostatic Electrostatic Repulsion pH->Electrostatic 远离pI增加 (Away from pI increases) IonicStrength Ionic Strength IonicStrength->Electrostatic 高则减弱 (High reduces) Hydrophobic Hydrophobic Interaction IonicStrength->Hydrophobic 高则增强 (High enhances) Concentration Peptide Concentration Concentration->Hydrophobic 高则增强 (High enhances) Temperature Temperature Temperature->Hydrophobic 高则增强 (High enhances) Excipients Excipients (BSA, Arg, etc.) Excipients->Electrostatic 可调节 (Can modulate) Excipients->Hydrophobic 减弱 (Reduces) Soluble Soluble, Monomeric PcTx1 Electrostatic->Soluble 促进 (Promotes) Aggregated Aggregated PcTx1 Hydrophobic->Aggregated 促进 (Promotes) Soluble->Aggregated

Factors influencing the equilibrium between soluble and aggregated this compound.

By carefully controlling the experimental conditions as outlined in this guide, researchers can minimize the aggregation of this compound, ensuring the reliability and reproducibility of their experimental results.

References

Accounting for the slow reversibility of Psalmotoxin 1 inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Psalmotoxin 1 (PcTx1). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on the slow reversibility of PcTx1's inhibitory action on Acid-Sensing Ion Channel 1a (ASIC1a).

Frequently Asked Questions (FAQs)

???+ question "Why is the washout of PcTx1's inhibitory effect so slow and often incomplete?"

???+ question "What is the underlying mechanism of PcTx1 inhibition on ASIC1a?"

???+ question "The speed of onset for PcTx1 inhibition seems slow. Is this normal?"

???+ question "I'm observing high variability or no effect at all with PcTx1. What are the common pitfalls?"

???+ question "Instead of inhibition, I am seeing a potentiation of the current. Why is this happening?"

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reversibility (Washout) 1. Membrane Partitioning: PcTx1 accumulates in the cell membrane, creating a local reservoir that slows dissociation.2. Persistent Conformational State: PcTx1 can induce a long-lived conformational change in the channel's extracellular domain.1. Prolong Washout Period: Extend the washout time significantly (e.g., > 5-10 minutes), periodically testing for recovery.2. Use Alkaline Washout Buffer: Briefly wash with a more alkaline buffer (e.g., pH 8.0-8.4) to accelerate the reversal of the toxin-induced conformational state and facilitate dissociation.
Weak or No Inhibition Observed 1. Suboptimal Conditioning pH: The resting pH of your buffer is too alkaline (e.g., > 7.6).2. Peptide Loss: PcTx1 has adsorbed to labware or has degraded.3. Incorrect Channel/Species: The expressed channel is not the highly sensitive homomeric rat ASIC1a (e.g., it is human ASIC1a or a different subtype).4. Insufficient Toxin Concentration: The concentration is too low for the specific channel subtype and species.1. Verify and Adjust pH: Ensure your conditioning (resting) buffer pH is between 7.3 and 7.4.2. Prevent Peptide Loss: Prepare fresh toxin dilutions in buffers containing 0.1% BSA. Use low-retention tips and tubes.3. Confirm Channel Identity: Verify the expressed channel subtype. Be aware of species-specific differences in potency and adjust the toxin concentration accordingly.4. Perform a Dose-Response: Determine the optimal inhibitory concentration for your specific experimental system.
High Variability Between Experiments 1. Inconsistent pH: Small variations in buffer pH can significantly alter PcTx1's effect.2. Peptide Degradation/Adsorption: Inconsistent handling of the peptide leads to variable effective concentrations.3. Current Rundown: The amplitude of ASIC currents may spontaneously decrease over the course of a long experiment.1. Prepare Fresh Buffers: Make fresh buffers for each experiment and verify the pH immediately before use.2. Standardize Handling: Follow a strict protocol for reconstituting, aliquoting, storing, and diluting PcTx1. Always include 0.1% BSA in working solutions.3. Establish Stable Baseline: Ensure a stable baseline current is achieved before applying the toxin. Monitor control responses throughout the experiment to account for any rundown.

Data Presentation

Table 1: Kinetic Parameters of PcTx1 Inhibition on ASIC1a

Parameter Value Species Concentration Experimental System Reference
On-rate (τ_on) 52 s Not Specified 30 nM Xenopus oocytes

| Off-rate (τ_off) | 125 s | Not Specified | 30 nM | Xenopus oocytes | |

Table 2: Comparative Potency (IC₅₀) of PcTx1 on ASIC Subtypes

ASIC Subtype Species Effect IC₅₀ Conditioning pH Reference(s)
ASIC1a Rat Inhibition 0.3 - 3.7 nM 7.4
ASIC1a Human Inhibition ~13 - 32 nM 7.4 - 7.45
ASIC1b Rat Potentiation EC₅₀ ~100 nM 7.4
ASIC1a/2b Not Specified Inhibition 3 nM Not Specified

| ASIC1a/3 | Rat | Inhibition | 25 - 100 nM | 7.4 | |

Table 3: Binding Affinity (K_d) of PcTx1 for ASIC1a

Preparation Radioligand K_d (pM) Reference
Rat Brain Membranes ¹²⁵I-PcTx1YN 371 ± 48

| ASIC1a-transfected CHO cell lysates | ¹²⁵I-PcTx1YN | 213 ± 35 | |

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 ASIC1a Activation Pathway cluster_1 PcTx1 Inhibition Mechanism Acidosis Extracellular Acidosis (Low pH) Activation H+ Binds to Acidic Pocket Acidosis->Activation Conformation Channel Gating (Open State) Activation->Conformation Influx Na+ / Ca²⁺ Influx Conformation->Influx Desensitize Stabilizes Channel in Desensitized State Response Neuronal Depolarization & Downstream Signaling Influx->Response PcTx1 PcTx1 Toxin Binding Binds to Acidic Pocket (Gating Modifier) PcTx1->Binding Affinity Increases Apparent H+ Affinity Binding->Affinity Affinity->Desensitize NoActivation Channel Unavailable for Activation Desensitize->NoActivation

Caption: Mechanism of ASIC1a activation and its inhibition by PcTx1.

start Start Experiment baseline 1. Establish Stable Baseline (Repeated pH 6.0 applications in pH 7.4 buffer) start->baseline preincubate 2. Pre-incubate with PcTx1 (e.g., 30 nM in pH 7.4 buffer for 2-5 minutes) baseline->preincubate inhibit 3. Test for Inhibition (Activate with pH 6.0 + PcTx1) preincubate->inhibit washout 4. Initiate Washout (Perfuse with control pH 7.4 buffer) inhibit->washout test_recovery 5. Periodically Test Recovery (Activate with pH 6.0 every 60-90s) washout->test_recovery test_recovery->test_recovery Continue until full recovery or plateau analyze 6. Analyze Recovery Kinetics (Plot current vs. time, fit curve) test_recovery->analyze end_exp End analyze->end_exp

Caption: Workflow for assessing PcTx1 inhibition and slow reversibility.

cluster_0 cluster_1 cluster_2 start Unexpected Result Observed no_inhibition Observation: No/Weak Inhibition start->no_inhibition potentiation Observation: Potentiation start->potentiation slow_washout Observation: Very Slow/Incomplete Washout start->slow_washout check_ph Is Conditioning pH ~7.4? no_inhibition->check_ph Troubleshoot potentiation->check_ph Troubleshoot is_washout_alkaline Have you tried alkaline (pH>8) washout? slow_washout->is_washout_alkaline Troubleshoot check_subtype Is it homomeric rat ASIC1a? check_ph->check_subtype Yes solution_ph Adjust pH to 7.4 check_ph->solution_ph No check_peptide Is 0.1% BSA used? Is toxin fresh? check_subtype->check_peptide Yes solution_subtype Verify subtype/species; Increase [PcTx1] for human check_subtype->solution_subtype No solution_peptide Add BSA to buffers; Use fresh aliquots check_peptide->solution_peptide No solution_washout This is expected. Prolong washout or use alkaline buffer. is_washout_alkaline->solution_washout

Caption: Troubleshooting flowchart for common PcTx1 experimental issues.

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp for Assessing PcTx1 Inhibition and Reversibility

This protocol provides a general framework for assessing PcTx1's effects on ASIC1a expressed in a heterologous system (e.g., CHO or HEK cells).

1. Solutions and Reagents:

  • External Solution (pH 7.4): In mM: 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Activating Solution (pH 6.0): Same as External Solution, but adjust pH to 6.0 with HCl.

  • Internal (Pipette) Solution: In mM: 120 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • PcTx1 Stock Solution: Prepare a high-concentration stock (e.g., 10 µM) of PcTx1 in sterile water with 0.1% BSA to prevent adsorption. Aliquot and store at -80°C.

  • PcTx1 Working Solution: On the day of the experiment, dilute the stock PcTx1 to the final desired concentration (e.g., 10-30 nM) in the External Solution (pH 7.4) containing 0.1% BSA.

2. Cell Preparation & Recording:

  • Culture cells expressing the ASIC1a subtype of interest on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with the External Solution (pH 7.4).

  • Pull patch pipettes to a resistance of 3-6 MΩ when filled with the Internal Solution.

  • Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

3. Experimental Procedure:

  • Establish Baseline: Achieve a stable baseline by repeatedly applying the Activating Solution (pH 6.0) for 2-5 seconds, followed by a return to the External Solution (pH 7.4) until elicited currents are of consistent amplitude.

  • Apply Toxin: Perfuse the cell with the PcTx1 Working Solution for a pre-incubation period of 2-5 minutes to allow for toxin binding and the slow onset of inhibition.

  • Assess Inhibition: While still perfusing with the PcTx1 Working Solution, apply the Activating Solution (pH 6.0, also containing PcTx1) to elicit a current and quantify the level of inhibition.

  • Assess Reversibility (Washout): Perfuse the chamber with the control External Solution (pH 7.4) for an extended period (e.g., 5-15 minutes). Periodically (e.g., every 90 seconds) apply the Activating Solution to monitor the recovery of the current amplitude.

  • (Optional) Accelerated Washout: To accelerate recovery, briefly perfuse with an alkaline buffer (e.g., pH 8.4) before returning to the standard washout and recovery test.

Protocol 2: Radioligand Binding Assay for PcTx1 Affinity

This protocol is adapted for determining the binding affinity of PcTx1 to membranes expressing ASIC1a.

1. Membrane Preparation:

  • Homogenize rat brains or cultured cells expressing ASIC1a in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration via a standard assay (e.g., BCA).

2. Binding Reaction (Competition Assay):

  • Binding Buffer: 20 mM HEPES, 140 mM NaCl, pH 7.4.

  • Prepare reaction tubes containing:

    • A fixed amount of membrane preparation (e.g., 50-100 µg of protein).

    • A low, fixed concentration of radiolabeled ¹²⁵I-PcTx1 (e.g., 50-200 pM).

    • Increasing concentrations of unlabeled ("cold") PcTx1 for competition.

    • For determining non-specific binding, prepare a set of tubes with a high concentration of unlabeled PcTx1 (e.g., 1 µM).

  • Incubate for 45-60 minutes at room temperature to allow the binding to reach equilibrium.

3. Separation and Analysis:

  • Rapidly filter the reaction mixture through glass fiber or cellulose acetate filters to separate membrane-bound from free radioligand.

  • Wash the filters with ice-cold washing buffer to remove non-specifically bound ligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data to determine the K_d (dissociation constant) and B_max (maximum number of binding sites). The IC₅₀ from the competition curve can be converted to a K_i (inhibition constant).

Species-dependent differences in Psalmotoxin 1 potency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the species-dependent differences in Psalmotoxin 1 (PcTx1) potency. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable formats.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with PcTx1.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not seeing any inhibition of my ASIC1a currents with PcTx1? Incorrect pH of Conditioning Solution: PcTx1's inhibitory effect on ASIC1a is highly dependent on the conditioning pH. The toxin stabilizes the desensitized state of the channel, and this effect is most potent at or near physiological pH (7.4). If the conditioning pH is too alkaline (e.g., 7.9), the toxin will not effectively inhibit the channel.[1][2] Degradation or Adsorption of PcTx1: Peptides like PcTx1 can adsorb to plasticware or be subject to degradation. Incorrect ASIC Subtype: Ensure that you are working with homomeric ASIC1a channels, as PcTx1 has different effects on other subtypes and heteromers.[3][4]Verify and Adjust pH: Ensure your conditioning solution is at the correct pH (typically 7.4) to observe maximal inhibition.[5] Proper Handling of PcTx1: Prepare fresh stock solutions and add a carrier protein like 0.1% bovine serum albumin (BSA) to your solutions to prevent the toxin from sticking to tubes and perfusion systems.[5] Confirm Channel Expression: Verify the identity of the expressed ASIC channel using other pharmacological tools or molecular methods.
My PcTx1 is potentiating the current instead of inhibiting it. What is happening? ASIC Subtype: You may be recording from ASIC1b channels. PcTx1 is known to potentiate ASIC1b currents by promoting their opening.[4][6] Heteromeric Channels: If you are working with heteromeric ASIC1a/2a channels, PcTx1 can have a dual action, either inhibiting or potentiating the current depending on the conditioning and stimulating pH.[7][8] Human vs. Rat ASIC1a: While PcTx1 generally inhibits both rat and human ASIC1a, the human channel is less sensitive to the toxin's inhibitory effect at pH 7.4. Under certain conditions, a potentiation of the current might be observed due to a shift in the pH-dependent activation.[9]Verify Subtype: Confirm the specific ASIC subtype you are studying. Control pH Conditions Carefully: For heteromeric channels, be aware that the effect of PcTx1 can switch between inhibition and potentiation based on the pH.[7] Consider Species Differences: Be mindful of the species of your expressed channel, as the pharmacology of PcTx1 can differ.[9]
The kinetics of PcTx1 inhibition seem very slow. Is this normal? Slow Binding Kinetics: The onset of PcTx1 inhibition and its washout can be slow, with time constants in the range of minutes.[2]Allow Sufficient Incubation Time: Ensure that you pre-incubate the cells with PcTx1 for a sufficient duration (e.g., 1-2 minutes or longer) to allow for stable binding and inhibition.[5] Similarly, allow for adequate washout time if you are studying the reversibility of the effect.[2]
Why is the potency (IC50) of my PcTx1 different from the literature values? Experimental Conditions: The reported IC50 values for PcTx1 can vary based on the experimental system (e.g., Xenopus oocytes vs. mammalian cells), the precise pH of the conditioning solution, and the specific recording protocol.[5] Species of the Channel: The potency of PcTx1 is different for ASIC1a from different species (e.g., rat vs. human).[10]Standardize Protocols: Keep your experimental conditions, especially pH, consistent. Use Appropriate Controls: Run internal controls and be aware of the specific conditions under which the literature values were obtained. Acknowledge Species Variation: Expect differences in potency if you are using a different species' channel than what is reported in a particular study.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound (PcTx1) is a gating modifier toxin.[11][12] It inhibits acid-sensing ion channel 1a (ASIC1a) by binding to the extracellular domain of the channel and increasing its apparent affinity for protons.[1][13][14] This stabilizes the channel in a desensitized (non-conducting) state at physiological pH (7.4).[12][14]
How does the effect of PcTx1 differ between ASIC1a and ASIC1b? PcTx1 has opposing effects on these two splice variants. It is a potent inhibitor of ASIC1a, but it acts as a potentiator or agonist for ASIC1b, promoting its opening under slightly acidic conditions.[4][6]
Are there significant species-dependent differences in PcTx1 potency? Yes, there are notable differences. For instance, PcTx1 is approximately 30-fold less potent at inhibiting human ASIC1a compared to rat ASIC1a.[10] Furthermore, while PcTx1 inhibits rat and human ASIC1a, it activates chicken ASIC1.[15]
Does PcTx1 affect heteromeric ASIC channels? Yes, PcTx1 can affect heteromeric channels, but its action is complex. It can inhibit heteromeric ASIC1a/2b channels.[12] For ASIC1a/2a channels, it can either inhibit or potentiate the current depending on the pH conditions.[7][8] PcTx1 loses its ability to block ASIC1a when it is associated with ASIC2a or ASIC3 in some configurations.[16]
Is the effect of PcTx1 reversible? Yes, the inhibitory effect of PcTx1 on ASIC1a is reversible, although the washout kinetics can be slow.[2][16]
What is the molecular structure of PcTx1? PcTx1 is a 40-amino acid peptide with a compact structure stabilized by three disulfide bridges.[3][17] This structure is known as an inhibitor cystine knot (ICK) motif, which is common in toxins from spiders and other venomous creatures.[3][18]

Data Presentation

Potency of this compound on Various ASIC Subtypes
ToxinChannel SubtypeSpeciesExperimental SystemEffectPotency (IC₅₀ / EC₅₀)Reference(s)
PcTx1Homomeric ASIC1aRatXenopus oocytesInhibition0.35 ± 0.04 nM[12]
PcTx1Homomeric ASIC1aHumanXenopus oocytesInhibition2.96 nM[5]
PcTx1Homomeric ASIC1aNot SpecifiedNot SpecifiedInhibition~1 nM[4]
PcTx1Homomeric ASIC1bRatNot SpecifiedPotentiation~100 nM (EC₅₀)[9]
PcTx1Homomeric ASIC1bHumanNot SpecifiedPotentiation178.1 ± 1.3 nM (EC₅₀)[10]
PcTx1Heteromeric ASIC1a/2aRatCHO cellsInhibition (at pH 7.0)2.9 nM[7][8]
PcTx1Heteromeric ASIC1a/2bNot SpecifiedNot SpecifiedInhibition3 nM[12]
PcTx1Chicken ASIC1ChickenNot SpecifiedActivationNot specified[15]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted for studying the effect of PcTx1 on ASIC channels expressed in Xenopus oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject each oocyte with cRNA encoding the desired ASIC subunit (e.g., 0.01 ng of ASIC1a cRNA).[19]

  • Incubate the oocytes for 2-5 days at 18°C in OR-2 medium to allow for channel expression.[19][20]

b. Solutions:

  • Recording Solution (ND96, pH 7.4): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.4.

  • Activating Solution (e.g., pH 6.0): Same as recording solution, but buffer with 5 mM MES instead of HEPES and adjust to the desired acidic pH.

  • PcTx1 Stock Solution: Prepare a high-concentration stock (e.g., 10 µM) in a buffer containing 0.1% BSA to prevent adsorption.[5]

c. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.[20]

  • Clamp the membrane potential at a holding potential of -60 mV or -70 mV.[2][20]

  • To establish a baseline, rapidly switch the perfusion to the activating solution for 2-5 seconds to elicit an inward current, then return to the recording solution to allow for recovery. Repeat until a stable current is observed.

  • To test the effect of PcTx1, pre-incubate the oocyte with the desired concentration of PcTx1 in the recording solution for at least 2 minutes.

  • While still in the presence of PcTx1, switch to the activating solution to measure the inhibited current.

  • To determine a dose-response curve, repeat steps 5 and 6 with varying concentrations of PcTx1.

Whole-Cell Patch-Clamp of Cultured Cells

This protocol is suitable for recording ASIC currents from cultured mammalian cells (e.g., CHO or HEK293) transiently or stably expressing the channel of interest.

a. Cell Preparation:

  • Plate cells expressing the target ASIC subtype onto glass coverslips 24-48 hours before the experiment.

b. Solutions:

  • External Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (pH 7.2): 110 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with KOH.[5]

  • Activating Solution (e.g., pH 6.0): Same as the external solution, but buffered with 10 mM MES and adjusted to the acidic pH.[5]

  • PcTx1 Stock Solution: Prepare as described in the TEVC protocol.

c. Recording Procedure:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Form a gigaohm seal between a glass micropipette filled with the internal solution and the membrane of a single cell.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Use a rapid solution exchange system to apply solutions.

  • Establish a stable baseline current by briefly applying the activating solution.

  • Apply PcTx1 by perfusing the cell with the external solution containing the desired concentration of the toxin for 1-2 minutes.

  • Activate the channel with the acidic solution in the presence of PcTx1 to measure the effect.

  • Wash out the toxin by perfusing with the external solution and observe the recovery of the current.

Visualizations

PcTx1_Mechanism cluster_channel ASIC1a Channel States cluster_toxin PcTx1 Action Closed Closed State (pH 7.4) Open Open State (pH < 7.0) Closed->Open H⁺ Desensitized Desensitized State Closed->Desensitized Shifts equilibrium towards desensitization at pH 7.4 Open->Desensitized H⁺ (sustained) Desensitized->Closed Return to pH 7.4 PcTx1 This compound PcTx1->Desensitized Binds to and stabilizes this state

Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

electrophysiology_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Express ASIC1a in Oocytes or Cell Line solutions Prepare Solutions (Recording, Activating, PcTx1) setup Setup Electrophysiology Rig (TEVC or Patch-Clamp) solutions->setup baseline Record Baseline Current (Activate with low pH) setup->baseline apply_pctx1 Apply PcTx1 (Pre-incubation) baseline->apply_pctx1 record_effect Record Inhibited Current (Activate with low pH + PcTx1) apply_pctx1->record_effect washout Washout PcTx1 record_effect->washout measure Measure Peak Current Amplitude washout->measure calculate Calculate % Inhibition measure->calculate curve Generate Dose-Response Curve calculate->curve ic50 Determine IC₅₀ curve->ic50

Caption: Experimental workflow for assessing PcTx1 potency.

species_logic cluster_species ASIC Subtype & Species cluster_effects Observed Effect PcTx1 This compound rASIC1a Rat ASIC1a PcTx1->rASIC1a hASIC1a Human ASIC1a PcTx1->hASIC1a cASIC1 Chicken ASIC1 PcTx1->cASIC1 ASIC1b ASIC1b (Rat/Human) PcTx1->ASIC1b inhibition_high Potent Inhibition rASIC1a->inhibition_high inhibition_low Less Potent Inhibition hASIC1a->inhibition_low potentiation Potentiation / Activation cASIC1->potentiation ASIC1b->potentiation

Caption: Logical relationships of PcTx1's species-dependent effects.

References

Technical Support Center: Psalmotoxin 1 (PcTx1) and ASIC Subtype Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Psalmotoxin 1 (PcTx1) to potentiate various Acid-Sensing Ion Channel (ASIC) subtypes.

Frequently Asked Questions (FAQs)

Q1: Is it possible for this compound (PcTx1) to potentiate ASIC activity, or is it strictly an inhibitor?

A1: While PcTx1 is widely recognized as a potent inhibitor of ASIC1a, it can also potentiate certain ASIC subtypes under specific experimental conditions.[1][2][3][4] The effect of PcTx1—whether inhibition or potentiation—is highly dependent on the ASIC subtype, the species from which the channel originates, the conditioning pH, and the stimulating pH.[1][2][3]

Q2: Which ASIC subtypes have been shown to be potentiated by PcTx1?

A2: PcTx1 has been demonstrated to potentiate the following ASIC subtypes:

  • ASIC1a: Potentiation of both rat and human ASIC1a can occur at alkaline conditioning pH values (e.g., pH 7.75 and above).[3][5] This effect is often observed as an increase in current at test pH values that are in the activation curve range.[2]

  • ASIC1b: PcTx1 potentiates rat ASIC1b by shifting the activation curve to more alkaline values and slowing the desensitization kinetics of proton-induced currents.[3][4]

  • Heteromeric ASIC1a/2a: PcTx1 can potently potentiate these channels at physiological pH.[1] This potentiation is achieved by increasing the apparent affinity of the channel for protons.[1]

  • Chicken ASIC1 (cASIC1): In contrast to its effect on mammalian ASIC1a, PcTx1 activates cASIC1, resulting in a persistent inward current.[6]

Q3: What is the mechanism behind PcTx1-mediated potentiation of ASIC channels?

A3: The mechanism of potentiation varies between ASIC subtypes:

  • For ASIC1a and heteromeric ASIC1a/2a , potentiation is primarily due to a leftward shift in the pH-dependent activation curve, which increases the apparent affinity of the channel for protons.[1][2] This means the channel is more sensitive to activation by smaller changes in pH.

  • In the case of rat ASIC1b , potentiation results from a shift in the activation curve towards more alkaline values with minimal impact on steady-state desensitization, coupled with a slowing of desensitization kinetics.[3][4]

  • For chicken ASIC1 , PcTx1 acts as an agonist, inducing a persistent current which may be due to locking the channel in a desensitized transition state that is still conductive.[6]

Q4: Does PcTx1 affect ASIC2a or ASIC3 subtypes?

A4: PcTx1 is generally considered to have no significant effect on homomeric ASIC2a and ASIC3 channels at concentrations that are effective on ASIC1a.[2][7][8]

Troubleshooting Guide

Issue 1: I am not observing the expected potentiation of my target ASIC subtype with PcTx1.

  • Possible Cause 1: Incorrect Conditioning pH. The potentiating effect of PcTx1 on ASIC1a and heteromeric ASIC1a/2a is highly pH-dependent.[1][3]

    • Troubleshooting Step: Ensure your conditioning pH is sufficiently alkaline (e.g., pH 7.75 or higher for ASIC1a) to favor the potentiating effect over inhibition.[3] For ASIC1a/2a, potentiation can occur at physiological pH.[1]

  • Possible Cause 2: Incorrect Stimulating pH. The potentiation of ASIC1a/2a is most pronounced at moderate pHs and diminishes with increasing proton concentrations (i.e., lower stimulating pH).[1]

    • Troubleshooting Step: Use a range of stimulating pH values within the activation curve of your target channel to identify the optimal pH for observing potentiation.

  • Possible Cause 3: Species-Specific Differences. The effects of PcTx1 can vary between species (e.g., rat vs. human).[2][5]

    • Troubleshooting Step: Verify the species of your expressed channel and consult literature specific to that species for expected outcomes. Human ASIC1a is less sensitive to the inhibitory effects of PcTx1 at pH 7.4, which may unmask potentiation.[2]

Issue 2: The observed effect of PcTx1 is inhibition, not potentiation.

  • Possible Cause 1: Conditioning pH is too acidic. For ASIC1a, conditioning at a pH close to the pH50 of steady-state desensitization will favor inhibition.[3]

    • Troubleshooting Step: Increase the conditioning pH to a more alkaline value to shift the equilibrium away from the desensitized state that PcTx1 stabilizes for inhibition.

  • Possible Cause 2: Dual Actions of PcTx1. For heteromeric ASIC1a/2a, PcTx1 can either inhibit or potentiate depending on the conditioning and stimulating pH.[1]

    • Troubleshooting Step: Carefully control and systematically vary your conditioning and stimulating pH to isolate the potentiating effect. Inhibition is more potent at conditioning pHs that begin to desensitize the channel.[1]

Quantitative Data Summary

Table 1: Potentiation of ASIC Subtypes by this compound

ASIC SubtypeSpeciesEffectEC50 / ConcentrationKey Conditions
ASIC1a/2a RatPotentiationEC50 = 56.1 nMPhysiological pH
ASIC1b RatPotentiationHalf-maximal potentiation at 101 nMConditioning pH 7.5, Stimulating pH 6.0
ASIC1a RatPotentiationObserved with 3 nM PcTx1Conditioning pH ≥ 7.45
cASIC1 ChickenActivation (Persistent Current)--

Table 2: Inhibition of ASIC Subtypes by this compound

ASIC SubtypeSpeciesEffectIC50Key Conditions
ASIC1a RatInhibition0.3 - 3.7 nMConditioning pH 7.4
ASIC1a/2a RatInhibition2.9 nMConditioning pH 7.0
ASIC1a/2b -Inhibition2.64 nM-
ASIC1a HumanInhibition13 nMTest pH 6.0

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing PcTx1 Effects

This protocol is a generalized procedure based on methodologies cited in the literature for studying PcTx1's effects on ASICs expressed in heterologous systems (e.g., CHO or HEK293 cells) or cultured neurons.

1. Cell Preparation and Transfection:

  • Culture cells in appropriate media and conditions.

  • Transfect cells with cDNA encoding the desired ASIC subunit(s) using a standard transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein marker (e.g., GFP) to identify transfected cells.

  • Allow 24-48 hours for channel expression before recording.

2. Recording Solutions:

  • External Solution (Standard): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to desired conditioning and stimulating values (e.g., pH 8.0, 7.4, 6.0) with NaOH or HCl.

  • Internal (Pipette) Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Use a rapid solution exchange system to apply external solutions with different pH values and with or without PcTx1.

4. Experimental Paradigm for Potentiation:

  • Perfuse the cell with a conditioning solution of a specific pH (e.g., pH 7.4 or a more alkaline pH to test for potentiation).

  • Apply the conditioning solution containing the desired concentration of PcTx1 for a defined period (e.g., 2 minutes).

  • Activate the channel by rapidly switching to a stimulating solution with a lower pH (e.g., pH 6.5).

  • Record the resulting inward current.

  • Wash out the PcTx1 with the conditioning solution and repeat the acid stimulation to assess recovery.

  • Compare the peak current amplitude in the presence and absence of PcTx1 to determine the degree of potentiation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture transfection Transfection with ASIC cDNA cell_culture->transfection expression Channel Expression (24-48h) transfection->expression whole_cell Whole-Cell Patch Clamp expression->whole_cell holding_potential Hold at -60 mV whole_cell->holding_potential conditioning_ph Apply Conditioning pH holding_potential->conditioning_ph pct_application Apply PcTx1 in Conditioning Solution conditioning_ph->pct_application stimulating_ph Apply Stimulating pH pct_application->stimulating_ph record_current Record Inward Current stimulating_ph->record_current washout Washout PcTx1 record_current->washout compare_currents Compare Peak Currents (+/- PcTx1) record_current->compare_currents washout->compare_currents determine_effect Determine Potentiation or Inhibition compare_currents->determine_effect

Caption: Experimental workflow for assessing PcTx1 effects on ASIC subtypes.

signaling_pathway cluster_conditions Experimental Conditions cluster_channel ASIC Channel cluster_effects Functional Outcomes pct1 This compound (PcTx1) asic1a ASIC1a pct1->asic1a Conditioning pH ~7.4 pct1->asic1a Conditioning pH >7.7 asic1b ASIC1b pct1->asic1b asic1a2a ASIC1a/2a pct1->asic1a2a Physiological pH pct1->asic1a2a Desensitizing pH protons Protons (H+) protons->asic1a protons->asic1b protons->asic1a2a inhibition Inhibition asic1a->inhibition Stabilizes Desensitized State potentiation Potentiation asic1a->potentiation Shifts Activation Curve asic1b->potentiation Shifts Activation Curve & Slows Desensitization asic1a2a->inhibition Stabilizes Desensitized State asic1a2a->potentiation Increases Proton Affinity

Caption: pH-dependent dual modulation of ASIC subtypes by PcTx1.

References

Validation & Comparative

A Comparative Guide to Psalmotoxin 1 and Hi1a for Neuroprotective Efficacy in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent venom-derived peptides, Psalmotoxin 1 (PcTx1) and Hi1a, as neuroprotective agents targeting the acid-sensing ion channel 1a (ASIC1a). The activation of ASIC1a is a critical event in the pathophysiology of neuronal damage following ischemic stroke, making it a key therapeutic target. This document synthesizes experimental data on their mechanisms of action, pharmacological properties, and preclinical efficacy, offering a comprehensive resource for evaluating their therapeutic potential.

Distinct Mechanisms of ASIC1a Inhibition

Both PcTx1 and Hi1a exert their neuroprotective effects by inhibiting ASIC1a, a proton-gated cation channel that, when over-activated by the acidic conditions of an ischemic environment, permits a massive influx of Na+ and Ca2+, triggering neuronal death. However, they achieve this inhibition through fundamentally different mechanisms.

  • This compound (PcTx1): Isolated from the venom of the tarantula Psalmopoeus cambridgei, PcTx1 is a 40-amino acid peptide.[1] It binds to the acidic pocket of ASIC1a, increasing the channel's apparent affinity for H+.[2] This action promotes and stabilizes a desensitized state of the channel, even at normal physiological pH, effectively preventing it from opening in response to acidosis.[1][3][4]

  • Hi1a: Discovered in the venom of the Australian funnel-web spider Hadronyche infensa, Hi1a is a larger, "double-knot" peptide composed of two homologous inhibitor cystine knot (ICK) domains.[3][5] While its binding site overlaps with that of PcTx1, Hi1a stabilizes the closed state of the channel.[3][4] This unique mechanism delays the conformational changes required for the channel to open, thereby impeding activation.[3][5] Notably, Hi1a causes incomplete channel inhibition even at saturating concentrations and its effects are much less reversible than those of PcTx1.[3]

G cluster_0 Ischemic Cascade cluster_1 ASIC1a Channel States cluster_2 Cellular Outcome Ischemia Cerebral Ischemia Acidosis Tissue Acidosis (↓ pH) Ischemia->Acidosis ASIC1a_Closed ASIC1a (Closed) Acidosis->ASIC1a_Closed Activates ASIC1a_Open ASIC1a (Open) ASIC1a_Closed->ASIC1a_Open H+ ASIC1a_Desensitized ASIC1a (Desensitized) ASIC1a_Open->ASIC1a_Desensitized H+ Ion_Influx Na+ / Ca2+ Influx ASIC1a_Open->Ion_Influx Cell_Death Neuronal Death Ion_Influx->Cell_Death PcTx1 PcTx1 PcTx1->ASIC1a_Desensitized Promotes & Stabilizes State Hi1a Hi1a Hi1a->ASIC1a_Closed Stabilizes State & Delays Activation

Figure 1: Mechanisms of ASIC1a inhibition by PcTx1 and Hi1a.

Comparative Pharmacological Properties

The structural and kinetic differences between PcTx1 and Hi1a translate into distinct pharmacological profiles. Hi1a exhibits higher potency and significantly slower reversibility, suggesting a more sustained inhibitory action.

ParameterThis compound (PcTx1)Hi1a
Source Psalmopoeus cambridgei (Tarantula)Hadronyche infensa (Funnel-web spider)
Structure 40-residue, single inhibitor cystine knot (ICK) peptide76-residue, double-knot ICK peptide[3][6]
Potency (IC₅₀) ~1 nM (on rat ASIC1a)[3]~0.4-0.5 nM (on rat & human ASIC1a)[5]
Selectivity High for ASIC1a over other ASIC subtypes[3]>2,000-fold higher potency for ASIC1a over other subtypes[3][5]
Reversibility (τoff) Rapid (τoff ≈ 1-6 min)[3]Slowly reversible (τoff ≈ 32 min)[3]
Inhibition Type Complete inhibitionIncomplete inhibition at saturating concentrations[3][5]

Neuroprotective Efficacy: A Data-Driven Comparison

Preclinical studies, particularly in rodent models of stroke, have demonstrated the neuroprotective potential of both peptides. However, the data reveals a clear superiority of Hi1a, primarily due to its remarkably extended therapeutic window.

In Vitro Neuroprotection

In primary cortical neuron/astrocyte cultures subjected to oxidative stress (H₂O₂), both peptides increased cell viability in a concentration-dependent manner. At the highest tested concentration, Hi1a showed a statistically significant advantage over PcTx1.

ToxinConcentrationCell Viability (%)Experimental Model
PcTx1 100 nM68%H₂O₂-induced injury in primary cortical neuron/astrocyte cultures[3][7]
Hi1a 100 nM77%H₂O₂-induced injury in primary cortical neuron/astrocyte cultures[3][7]
In Vivo Neuroprotection (Ischemic Stroke Models)

The most striking difference between the two peptides emerges from in vivo studies using the middle cerebral artery occlusion (MCAO) model of stroke. While PcTx1 is effective when administered within a 2-4 hour window post-stroke, Hi1a provides robust neuroprotection for up to 8 hours.[3][6] This extended therapeutic window is of immense clinical significance. Hi1a not only reduces damage in the penumbra but also offers some protection to the ischemic core, a region generally considered unsalvageable.[3]

ParameterThis compound (PcTx1)Hi1a
Animal Model Rats (MCAO)Conscious Hypertensive Rats (MCAO)[3][6]
Dose & Route 1 ng/kg (i.c.v.)[3]2 ng/kg (i.c.v.)[3][6][7]
Therapeutic Window 2-4 hours post-stroke[3]Up to 8 hours post-stroke [3][6]
Infarct Reduction ~70% (cortical) at 2h post-MCAO[3]Significant reduction at 2h, 4h, and 8h post-MCAO [3][6][7]
Functional Outcome Greatly improved behavioral outcomes[3]Significantly improved neurological scores and motor function[3][6]
Striatal Core Protection Not specifiedProvides some protection [3]

Experimental Protocols

The data presented is derived from rigorous, well-established experimental models. Understanding these methodologies is crucial for interpreting the results.

Middle Cerebral Artery Occlusion (MCAO) in Conscious Rats

This clinically relevant model simulates human stroke.

  • Induction: A craniotomy is performed to expose the middle cerebral artery (MCA). A microinjection of endothelin-1 (ET-1), a potent vasoconstrictor, is made adjacent to the MCA to induce occlusion and subsequent ischemia.

  • Treatment: At specific time points post-occlusion (e.g., 2, 4, or 8 hours), animals receive an intracerebroventricular (i.c.v.) injection of either vehicle (saline) or the test peptide (PcTx1 or Hi1a).

  • Assessment: Over a period of 72 hours, neurological and motor deficits are assessed using standardized tests.

  • Analysis: At 72 hours, animals are euthanized, and brains are sectioned. Infarct volume is measured using techniques like NeuN-immunopositive cell counting to quantify neuronal survival in the ischemic hemisphere compared to the contralateral side.[3][6][7]

Behavioral Assessment: Ledged Beam Test

This test is used to evaluate motor coordination and sensorimotor deficits following stroke.

  • Apparatus: A narrow wooden beam with a small ledge on one side.

  • Procedure: Rats are trained to traverse the beam to reach a home cage. After stroke, the number of foot slips or errors made with the contralateral paw (the paw affected by the stroke) is recorded.

  • Scoring: An increase in the percentage of errors indicates greater motor impairment. The efficacy of a neuroprotective agent is demonstrated by a reduction in these errors compared to vehicle-treated animals.[6]

In Vitro Oxidative Injury Model

This assay assesses the direct neuroprotective effect of the compounds on cultured brain cells.

  • Cell Culture: Primary mixed cortical neuronal-astrocytic cultures are prepared from embryonic rats.

  • Injury Induction: Cells are exposed to a toxic concentration of hydrogen peroxide (H₂O₂), an agent that induces oxidative stress and cell death, mimicking aspects of ischemic injury.

  • Treatment: The culture medium contains varying concentrations of PcTx1 or Hi1a during the H₂O₂ exposure.

  • Viability Measurement: After a set period, cell viability is quantified using a standard assay (e.g., MTT assay). The results are normalized to control cells (100% viability) and H₂O₂-only treated cells.[3][7]

G cluster_0 Phase 1: Stroke Induction & Treatment cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Histological Analysis Stroke_Model MCAO Stroke Induction (e.g., ET-1 in conscious rat) Treatment Peptide Administration (i.c.v.) (Vehicle, PcTx1, or Hi1a) at 2, 4, or 8 hours post-stroke Stroke_Model->Treatment Behavioral Behavioral & Neurological Scoring (e.g., Ledged Beam Test) at 24, 48, 72 hours Treatment->Behavioral Euthanasia Euthanasia at 72 hours Behavioral->Euthanasia Analysis Brain Sectioning & Infarct Volume Measurement (e.g., NeuN Staining) Euthanasia->Analysis

Figure 2: General experimental workflow for in vivo neuroprotection studies.

Conclusion

Both this compound and Hi1a are potent inhibitors of ASIC1a and demonstrate significant neuroprotective effects in preclinical models of ischemic stroke. However, the available experimental data strongly indicates that Hi1a possesses superior therapeutic potential .

The key advantages of Hi1a include:

  • A unique mechanism of action that stabilizes the closed state of the ASIC1a channel.

  • Slower reversibility, suggesting a more durable effect at the target site.

  • A substantially longer therapeutic window of up to 8 hours post-stroke, a critical feature for clinical translation.[3][6]

  • The ability to protect not only the penumbra but also, to some extent, the ischemic core.[3]

While PcTx1 was crucial in validating ASIC1a as a stroke target, Hi1a has emerged as a more promising drug candidate for mitigating ischemic brain injury. Further research, particularly concerning its systemic delivery and long-term functional outcomes, is warranted to advance Hi1a towards clinical application.

References

Unraveling the Potency of Spider Venom: A Comparative Analysis of Psalmotoxin 1 and Other ASIC-Targeting Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the intricate world of spider venom offers a treasure trove of novel therapeutic leads. Among these, Psalmotoxin 1 (PcTx1), a peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, has garnered significant attention for its potent and selective inhibition of acid-sensing ion channel 1a (ASIC1a).[1][2][3] This channel is a key player in the pathophysiology of several neurological disorders, including ischemic stroke and pain, making its modulation a critical area of research.[3][4][5] This guide provides an objective comparison of the efficacy of PcTx1 with other notable spider venom toxins, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH, a common feature in various pathological conditions such as ischemia and inflammation.[4] Several spider venom toxins have evolved to target these channels with high affinity and specificity, offering valuable tools for dissecting their physiological roles and as potential therapeutic agents.[6][7]

Quantitative Comparison of Toxin Efficacy

The potency and selectivity of spider venom toxins are typically quantified by their half-maximal inhibitory concentration (IC50) on different ASIC subtypes. The following tables summarize the available data for PcTx1 and a promising comparator, Hi1a, a double-knot peptide from the Australian funnel-web spider Hadronyche infensa.[8][9]

Table 1: Potency (IC50) of this compound (PcTx1) on various ASIC subtypes.

ToxinTargetSpeciesIC50 (nM)Reference
PcTx1rASIC1aRat0.3 - 3.7[10]
PcTx1hASIC1aHuman3.14 - 13[10][11]
PcTx1rASIC1a/2bRat3[1]
PcTx1rASIC1bRat~100 (EC50, potentiation)[10]
PcTx1Other ASIC subtypes-No significant inhibition[1]

Table 2: Potency (IC50) of Hi1a on various ASIC subtypes.

ToxinTargetSpeciesIC50 (nM)Reference
Hi1arASIC1aRat0.40 ± 0.08[8][9]
Hi1ahASIC1aHuman0.52 ± 0.06[8][9]
Hi1arASIC1bRatMild potentiation at 1 µM[8]
Hi1arASIC2aRatNo effect at 1 µM[8]
Hi1arASIC3RatNo effect at 1 µM[8]

Signaling Pathways and Experimental Workflows

To understand the context of this research, it is crucial to visualize the signaling pathways involved and the experimental procedures used to determine toxin efficacy.

ASIC1a_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Toxin Acidosis Acidosis ASIC1a ASIC1a Proton-gated Na+/Ca2+ channel Acidosis->ASIC1a activates Na_Influx Na_Influx ASIC1a->Na_Influx Ca_Influx Ca_Influx ASIC1a->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization Neuronal_Injury Neuronal_Injury Ca_Influx->Neuronal_Injury triggers excitotoxicity Depolarization->Neuronal_Injury contributes to PcTx1 PcTx1 / Hi1a PcTx1->ASIC1a inhibits

ASIC1a signaling pathway in acidosis-mediated neuronal injury.

The diagram above illustrates how extracellular acidosis, a condition present during ischemic stroke, activates ASIC1a channels on neurons. This activation leads to an influx of sodium (Na+) and calcium (Ca2+), causing membrane depolarization and initiating downstream signaling cascades that ultimately result in neuronal injury and cell death.[3] Toxins like PcTx1 and Hi1a can block this channel, thereby preventing these detrimental effects.[2][8]

TEVC_Workflow Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (e.g., rASIC1a) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline_Recording Record Baseline Current (pH drop to 6.0) TEVC_Setup->Baseline_Recording Toxin_Application Apply Toxin (e.g., PcTx1) at varying concentrations Baseline_Recording->Toxin_Application Inhibition_Recording Record Inhibited Current (pH drop to 6.0) Toxin_Application->Inhibition_Recording Data_Analysis Data Analysis (IC50 calculation) Inhibition_Recording->Data_Analysis Toxin_Comparison cluster_Features Comparative Features PcTx1 This compound (PcTx1) Structure Structure PcTx1->Structure Single ICK motif Potency_hASIC1a Potency on hASIC1a (IC50) PcTx1->Potency_hASIC1a ~3-13 nM Selectivity Selectivity PcTx1->Selectivity Highly selective for ASIC1a Inhibition_Mode Mode of Inhibition PcTx1->Inhibition_Mode Full inhibition Hi1a Hi1a Hi1a->Structure Double-knot (two ICK motifs) Hi1a->Potency_hASIC1a ~0.5 nM Hi1a->Selectivity Extremely selective for ASIC1a (>2000-fold) Hi1a->Inhibition_Mode Incomplete inhibition (~80%)

References

Psalmotoxin 1 (PcTx1): A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1] This property has established PcTx1 as an invaluable pharmacological tool for investigating the physiological and pathological roles of ASIC1a, a key player in neuronal signaling and a potential therapeutic target for conditions such as ischemic stroke and pain.[1] This guide provides a comprehensive comparison of PcTx1's selectivity against other ion channels, supported by experimental data, and details the methodologies used for its characterization.

High Affinity and Selectivity for ASIC1a

This compound exhibits exceptional potency and selectivity for homomeric ASIC1a channels.[1] Electrophysiological studies have consistently demonstrated its ability to inhibit proton-gated currents mediated by ASIC1a at nanomolar concentrations, with a reported IC50 value of approximately 0.9 nM.[1][2] The mechanism of action is unique; PcTx1 increases the apparent affinity of the channel for protons (H+), which shifts the channel into a desensitized state at physiological pH, thereby preventing its activation.[1][3][4][5]

Comparative Selectivity Profile

The remarkable selectivity of PcTx1 for ASIC1a is a key feature that distinguishes it from many other ion channel modulators. Extensive screening against a panel of other ion channels, including other members of the ASIC family and various voltage-gated ion channels, has confirmed its narrow target range.[1]

Quantitative Analysis of PcTx1 Selectivity

The following table summarizes the inhibitory concentrations (IC50) of PcTx1 against a range of ion channels, highlighting its potent and specific action on ASIC1a.

Ion Channel SubtypeReported IC50EffectSource(s)
ASIC1a (homomeric) ~0.9 nMPotent inhibition[1][2]
ASIC1b > 100 nM (no effect) / ~50 nMNo inhibition, potentiation of opening[2][6][7]
ASIC2a > 100 nM (no effect) / ~50 nMNo effect[2][7]
ASIC3 > 100 nM (no effect) / ~50 nMNo effect[2][7]
ASIC1a/ASIC2a (heteromeric) Little to no effect-[7][8][9]
ASIC1a/ASIC2b (heteromeric) Inhibition-[7][8][9]
Epithelial Na+ Channel (ENaC) > 100 nMNo effect
Kv2.1/2.2/4.2/4.3 > 100 nMNo effect

Note: There are some discrepancies in the reported IC50 values for ASIC1b, ASIC2a, and ASIC3, with one source reporting an IC50 of ~50 nM[2], while others state no effect at concentrations up to 100 nM.[7] This may reflect differences in experimental conditions or expression systems.

While PcTx1 does not inhibit ASIC1b, it has been shown to promote its opening.[6][7] Furthermore, PcTx1 can inhibit heteromeric channels composed of ASIC1a and ASIC2b subunits.[7][8][9]

Experimental Protocols: Determining Ion Channel Selectivity

The determination of ion channel selectivity is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.[1] This technique allows for the direct measurement of ion channel activity in response to a specific compound.

Whole-Cell Patch-Clamp Methodology
  • Cell Preparation : Mammalian cell lines (e.g., HEK293 or CHO cells) are stably or transiently transfected with the cDNA encoding the specific ion channel subtype of interest.[1] Cells are cultured on glass coverslips to facilitate microscopic visualization and patching.[1]

  • Recording Solutions :

    • External Solution : The composition is designed to mimic the extracellular environment and is specific to the ion channel being studied. For example, when recording from voltage-gated sodium channels, the external solution would typically contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[1] For activating ASICs, the pH of the external solution is rapidly lowered.

    • Internal (Pipette) Solution : This solution mimics the intracellular environment and is loaded into the recording pipette. A typical internal solution for recording voltage-gated channels might contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.[1]

  • Electrophysiological Recording : A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.[1] A high-resistance seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition and Analysis : The cell is voltage-clamped at a specific holding potential. Ion channel currents are elicited by applying a stimulus appropriate for the channel under investigation. For ASICs, this involves a rapid drop in extracellular pH. The peak current amplitude in the absence and presence of varying concentrations of the test compound (e.g., PcTx1) is measured. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.[1]

G cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_exp Experiment cluster_analysis Data Analysis prep1 Transfect cell line (e.g., HEK293) with target ion channel cDNA prep2 Culture cells on glass coverslips prep1->prep2 rec3 Establish whole-cell patch-clamp configuration prep2->rec3 rec1 Prepare external and internal recording solutions rec1->rec3 rec2 Pull glass micropipettes rec2->rec3 exp1 Apply stimulus to elicit ion channel current (e.g., pH drop) rec3->exp1 exp2 Record baseline current exp1->exp2 exp3 Apply varying concentrations of PcTx1 exp2->exp3 exp4 Record current in the presence of PcTx1 exp3->exp4 ana1 Measure peak current amplitude exp4->ana1 ana2 Calculate percentage of inhibition ana1->ana2 ana3 Plot concentration-response curve ana2->ana3 ana4 Determine IC50 value ana3->ana4

Caption: Experimental workflow for determining the IC50 of PcTx1.

Mechanism of Action on ASIC1a

The inhibitory mechanism of PcTx1 on ASIC1a is distinct from that of a simple channel blocker. Instead of physically occluding the pore, PcTx1 acts as a gating modifier. It binds to the extracellular domain of the channel and increases its apparent affinity for H+.[3][4][5] This heightened proton sensitivity causes the channel to enter a desensitized (inactivated) state at a physiological resting pH of 7.4, thus preventing it from opening in response to a subsequent drop in pH.[3][4][5]

G cluster_normal Normal ASIC1a Gating cluster_pct_inhibition PcTx1 Inhibition of ASIC1a Closed_N Closed State (pH 7.4) Open_N Open State (Ion influx) Closed_N->Open_N pH drop Desensitized_N Desensitized State Open_N->Desensitized_N Prolonged acidification Protons_N Extracellular Protons (H+) Protons_N->Closed_N PcTx1 PcTx1 Closed_P Closed State (pH 7.4) PcTx1->Closed_P Binds to extracellular domain Desensitized_P Desensitized State (Stabilized) Closed_P->Desensitized_P Increased H+ affinity Protons_P Extracellular Protons (H+) Protons_P->Closed_P

References

Unmasking the Serpent's Kiss: Validating Psalmotoxin 1's Effects on ASIC1a Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of neuroscience and drug development, the precise validation of a compound's mechanism of action is paramount. Psalmotoxin 1 (PcTx1), a potent peptide toxin isolated from the venom of the Trinidad chevron tarantula, has emerged as a highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). This channel is a key player in the pathophysiology of several neurological disorders, including ischemic stroke and pain. To rigorously validate that the observed effects of PcTx1 are indeed mediated through its interaction with ASIC1a, researchers have turned to a powerful tool: ASIC1a knockout (KO) animal models. This guide provides a comprehensive comparison of PcTx1's performance in wild-type versus ASIC1a KO models, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their study design and interpretation.

Performance of this compound: A Tale of Two Models

The neuroprotective and analgesic effects of this compound are starkly contrasted when administered to wild-type animals versus those lacking the ASIC1a gene. These comparative studies provide unequivocal evidence for the on-target effects of PcTx1.

Neuroprotection in Ischemic Stroke

One of the most well-documented therapeutic potentials of PcTx1 is its ability to reduce neuronal damage following an ischemic stroke. The data below, compiled from studies using the middle cerebral artery occlusion (MCAO) model, clearly demonstrates this.

Animal ModelTreatmentInfarct Volume (%)Neurological Deficit ScoreReference
Wild-Type Mice Vehicle36.9 ± 2.3Severe[1]
PcTx18.28 ± 2.7Significantly Improved[1]
ASIC1a KO Mice Vehicle18.3 ± 2.9Mild[1]
PcTx1No significant additional reductionMild[2]

As the table illustrates, PcTx1 significantly reduces the infarct volume in wild-type mice subjected to MCAO.[1] In stark contrast, ASIC1a knockout mice already exhibit a significantly smaller infarct volume compared to their wild-type counterparts, and the administration of PcTx1 provides no further significant neuroprotection.[1][2] This strongly indicates that the neuroprotective effects of PcTx1 are primarily, if not exclusively, mediated by the blockade of ASIC1a channels.

Behavioral Outcomes in Neurological Models

Beyond cellular and tissue-level protection, the validation of PcTx1's effects extends to behavioral assessments. In models of pain and fear, the absence of ASIC1a mirrors the effects of PcTx1 administration in wild-type animals.

ModelAssayWild-Type + VehicleWild-Type + PcTx1ASIC1a KOReference
Fear Conditioning Freezing Time (s)HighSignificantly ReducedSignificantly Reduced[3][4]
Neuropathic Pain Mechanical Allodynia (g)Low (high sensitivity)Significantly IncreasedSignificantly Increased[5]

These behavioral studies further solidify the role of ASIC1a as the primary target of PcTx1. In fear conditioning assays, both the genetic deletion of ASIC1a and the pharmacological blockade by PcTx1 lead to a reduction in freezing behavior, suggesting an anxiolytic-like effect.[3][4] Similarly, in models of neuropathic pain, both interventions result in a decreased sensitivity to mechanical stimuli.

The ASIC1a Signaling Pathway Under Acidosis

To understand the mechanism behind PcTx1's effects, it is crucial to visualize the signaling cascade initiated by the activation of ASIC1a channels during acidotic conditions, such as those occurring during a stroke.

ASIC1a_Signaling_Pathway ASIC1a Signaling Pathway in Ischemic Neuronal Injury cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H⁺ (Acidosis) ASIC1a ASIC1a Channel Protons->ASIC1a Activates Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx Na_influx Na⁺ Influx ASIC1a->Na_influx Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Depolarization Membrane Depolarization Na_influx->Depolarization NMDA NMDA Receptor Activation Depolarization->NMDA NMDA->Ca_influx Further Ca²⁺ influx CellDeath Neuronal Cell Death (Apoptosis/Necrosis) Ca_overload->CellDeath Triggers

Caption: ASIC1a activation by protons during acidosis leads to calcium and sodium influx, causing neuronal injury.

Experimental Workflow: Validating PcTx1 with ASIC1a KO Models

The following diagram outlines the typical experimental workflow for validating the on-target effects of this compound using ASIC1a knockout mice in a stroke model.

Experimental_Workflow Experimental Workflow for PcTx1 Validation cluster_setup Animal & Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Interpretation WT_Vehicle Wild-Type + Vehicle MCAO Induce Ischemic Stroke (e.g., MCAO) WT_Vehicle->MCAO WT_PcTx1 Wild-Type + PcTx1 WT_PcTx1->MCAO KO_Vehicle ASIC1a KO + Vehicle KO_Vehicle->MCAO Treatment Administer PcTx1 or Vehicle MCAO->Treatment Behavior Behavioral Assessment (e.g., Neurological Score) Treatment->Behavior Histology Histological Analysis (e.g., TTC Staining for Infarct Volume) Behavior->Histology Comparison Compare Outcomes Between Groups Histology->Comparison Conclusion Validate ASIC1a as PcTx1 Target Comparison->Conclusion

Caption: Workflow for validating PcTx1 effects using wild-type and ASIC1a KO mice in a stroke model.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide.

Generation of ASIC1a Knockout Mice

ASIC1a knockout mice are generated using standard gene-targeting techniques.[6]

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Asic1 gene with a neomycin resistance cassette. This disruption prevents the formation of a functional ASIC1a protein.

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into embryonic stem cells.

  • Selection and Screening: ES cells that have successfully incorporated the targeting vector are selected using neomycin resistance and screened by PCR and Southern blotting to confirm homologous recombination.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the null Asic1 allele.

  • Genotyping: Subsequent generations are genotyped using PCR to distinguish between wild-type, heterozygous, and homozygous knockout animals.[7]

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia.[8][9]

  • Anesthesia and Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C. A midline neck incision is made to expose the common carotid artery (CCA).

  • Suture Preparation: A nylon monofilament suture with a blunted, coated tip is prepared. The coating helps to ensure complete occlusion and reduce vascular damage.

  • Artery Ligation and Suture Insertion: The external carotid artery (ECA) is ligated, and a loose ligature is placed around the CCA. The suture is introduced into the internal carotid artery (ICA) via the ECA stump.

  • Occlusion: The suture is advanced until it blocks the origin of the middle cerebral artery (MCA), which is confirmed by a slight resistance.

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 minutes), the suture is withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover.

Administration of this compound

PcTx1 can be administered through various routes depending on the experimental design.[10]

  • Intracerebroventricular (ICV) Injection: For direct central nervous system delivery, PcTx1 is injected into the cerebral ventricles using a stereotactic apparatus. This bypasses the blood-brain barrier.

  • Intranasal Administration: A less invasive method for central delivery involves administering PcTx1 intranasally, allowing it to bypass the blood-brain barrier via the olfactory and trigeminal nerves.[1]

Alternatives to this compound

While PcTx1 is a highly selective tool, other compounds can also inhibit ASIC1a, offering alternative approaches for research.

InhibitorTypeSelectivityPotency (IC₅₀)AdvantagesDisadvantagesReference
This compound (PcTx1) Peptide ToxinHigh for ASIC1a~1 nMHigh potency and selectivityPoor blood-brain barrier penetration, requires invasive delivery
Amiloride Small MoleculeNon-selective (inhibits various ASICs and other channels)10-20 µM for ASIC1aOrally available, crosses blood-brain barrierLow potency and lack of specificity[11][12]
Benzamil Small Molecule (Amiloride analog)More potent than amiloride, but still non-selectiveLower µM rangeHigher potency than amilorideStill lacks high specificity for ASIC1a[13][14]
C5b Small MoleculeSelective for ASIC1a-containing channels~27 nMCrosses the blood-brain barrier, can be administered intravenouslyLess potent than PcTx1[15]
Hi1a Peptide ToxinHigh for ASIC1a~400 pMHigher potency than PcTx1Similar delivery challenges as PcTx1[16]

The development of small molecule inhibitors like C5b that can cross the blood-brain barrier represents a significant advancement for the therapeutic potential of targeting ASIC1a.[15] However, the high potency and selectivity of peptide toxins like PcTx1 and Hi1a make them invaluable research tools for unequivocally dissecting the role of ASIC1a in various physiological and pathological processes.[16]

Conclusion

The use of ASIC1a knockout models has been instrumental in validating the on-target effects of this compound. The convergence of evidence from genetic and pharmacological approaches provides a robust foundation for concluding that PcTx1 exerts its neuroprotective and analgesic effects primarily through the inhibition of ASIC1a. This comparative guide serves as a resource for researchers, offering not only a summary of the key findings but also the practical methodologies required to conduct these critical validation studies. As the field continues to evolve, the combination of selective pharmacological tools and precise genetic models will undoubtedly pave the way for novel therapeutic strategies targeting ASIC1a in a range of debilitating neurological disorders.

References

A Comparative Guide to Psalmotoxin 1 and Small Molecule Inhibitors of ASIC1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Psalmotoxin 1 (PcTx1), a potent peptide toxin, and various small molecule inhibitors of the Acid-Sensing Ion Channel 1a (ASIC1a). ASIC1a is a crucial player in the pathophysiology of several neurological disorders, including ischemic stroke, pain, and neurodegenerative diseases, making its modulation a significant therapeutic target. This document offers an objective analysis of the performance, selectivity, and mechanisms of these inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compound (PcTx1)Small Molecule Inhibitors
Origin Venom of the Trinidad tarantula (Psalmopoeus cambridgei)Synthetic compounds
Potency High (typically low nM range)Variable (nM to µM range)
Selectivity Highly selective for homomeric ASIC1aOften less selective, with off-target effects on other ASIC subtypes and ion channels
Mechanism Gating modifier: increases the apparent proton affinity of the channel, promoting a desensitized state.[1][2]Primarily pore blockers or allosteric modulators.
Blood-Brain Barrier Permeability Generally poor, requiring direct administration to the CNS.[3]Can be designed to be BBB-permeable for systemic administration.[3][4]
Therapeutic Potential Primarily a research tool due to its peptide nature and delivery challenges.High, with several compounds in preclinical development for neurological disorders.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PcTx1 and various small molecule inhibitors against ASIC1a. It is important to note that these values can vary depending on the experimental conditions, such as pH and the expression system used.

Table 1: this compound (PcTx1) Potency

InhibitorTargetIC50Experimental ConditionsReference
This compound (PcTx1)rat ASIC1a~0.9 nMElectrophysiology in CHO cells[5]
This compound (PcTx1)human ASIC1a13 nMElectrophysiology at pH 6.0[6]

Table 2: Small Molecule Inhibitor Potency

InhibitorTargetIC50Experimental ConditionsReference
Amiloride & Analogs
Amiloridemouse ASIC1a in cortical neurons13.82 µMElectrophysiology, pH 6.0[7]
Benzamilmouse ASIC1a in cortical neurons2.40 µMElectrophysiology, pH 6.0[7]
Phenamilmouse ASIC1a in cortical neurons8.95 µMElectrophysiology, pH 6.0[7]
5-(N,N-dimethyl)amiloride (DMA)mouse ASIC1a in cortical neurons10.68 µMElectrophysiology, pH 6.0[7]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)mouse ASIC1a in cortical neurons20.78 µMElectrophysiology, pH 6.0[7]
5-(N,N-hexamethylene)amiloride (HMA)mouse ASIC1a in cortical neurons20.07 µMElectrophysiology, pH 6.0[7]
5-(N-methyl-N-isopropyl)amiloride (MIA)mouse ASIC1a in cortical neurons20.76 µMElectrophysiology, pH 6.0[7]
Other Small Molecules
A-317567rat ASIC1a-like currents in DRG neurons2-30 µMElectrophysiology, pH 4.5[8]
A-317567 analoghuman ASIC1a450 nMElectrophysiology[9]
Diminazenemouse ASIC1a2.4 µMElectrophysiology[10]
Diminazenerat ASIC1a~200-800 nMElectrophysiology in Xenopus oocytes[11]
Compound 5b (C5b)mouse ASIC1a~22 nMElectrophysiology at pH 6.7[4][12]
Compound 5b (C5b)mouse ASIC1a~100 nMElectrophysiology at pH 6.0[12]

Mechanisms of Action and Signaling Pathways

The inhibitory mechanisms of PcTx1 and small molecule inhibitors differ significantly, leading to distinct effects on ASIC1a-mediated signaling pathways.

This compound: A Gating Modifier

PcTx1 does not directly block the ion pore. Instead, it binds to the extracellular domain of ASIC1a and increases the channel's apparent affinity for protons.[1][2] This causes the channel to enter a desensitized (inactivated) state at physiological pH, preventing it from opening in response to a drop in extracellular pH.

PcTx1_Mechanism Resting ASIC1a (Resting State) pH 7.4 Desensitized ASIC1a (Desensitized State) pH 7.4 Resting->Desensitized Increased H+ Affinity PcTx1 PcTx1 PcTx1->Resting Protons H+ Apoptosis_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Acidosis Acidosis (Low pH) ASIC1a ASIC1a Acidosis->ASIC1a Activates Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx Inhibitors PcTx1 / Small Molecules Inhibitors->ASIC1a Inhibits Calpain_Calcineurin Calpain / Calcineurin Activation Ca_influx->Calpain_Calcineurin Mitochondria Mitochondrial Dysfunction Calpain_Calcineurin->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pain_Pathway cluster_0 Periphery cluster_1 Sensory Neuron cluster_2 Central Nervous System Inflammation Inflammation / Injury Acidosis_Pain Local Acidosis Inflammation->Acidosis_Pain ASIC1a_PNS Peripheral ASIC1a Acidosis_Pain->ASIC1a_PNS Activates Nociceptor_Activation Nociceptor Activation ASIC1a_PNS->Nociceptor_Activation ASIC1a_CNS Central ASIC1a Nociceptor_Activation->ASIC1a_CNS Signal to CNS Central_Sensitization Central Sensitization ASIC1a_CNS->Central_Sensitization Pain_Perception Pain Perception Central_Sensitization->Pain_Perception Inhibitors_Pain PcTx1 / Small Molecules Inhibitors_Pain->ASIC1a_PNS Inhibit Inhibitors_Pain->ASIC1a_CNS Inhibit Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (ASIC1a expressing) Giga_Seal Giga Seal Formation Cell_Culture->Giga_Seal Pipette Pipette Fabrication Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp (-60mV) Whole_Cell->Voltage_Clamp Acid_Application Acid Application (e.g., pH 6.0) Voltage_Clamp->Acid_Application Current_Recording Record Inward Current Acid_Application->Current_Recording Compound_Application Apply Inhibitor Current_Recording->Compound_Application Inhibition_Measurement Measure Current Inhibition Compound_Application->Inhibition_Measurement CR_Curve Concentration-Response Curve Inhibition_Measurement->CR_Curve IC50 Determine IC50 CR_Curve->IC50

References

A Comparative Analysis of Psalmotoxin 1 and APETx2 on ASIC Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Psalmotoxin 1 (PcTx1) and APETx2, two potent peptide toxins that modulate the activity of Acid-Sensing Ion Channels (ASICs). This document summarizes key quantitative data, details experimental methodologies for studying these interactions, and provides visual representations of the underlying mechanisms and workflows.

Introduction

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[1] They are implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and neurodegeneration following ischemic events like stroke.[1][2] The discovery of specific and potent modulators of ASIC subtypes is crucial for dissecting their physiological roles and for developing novel therapeutic agents.

Among the most valuable pharmacological tools for studying ASICs are the peptide toxins this compound (PcTx1) and APETx2.[2] PcTx1, a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a highly potent and selective inhibitor of homomeric ASIC1a channels.[3][4] APETx2, a 42-amino acid peptide from the sea anemone Anthopleura elegantissima, is a selective inhibitor of ASIC3 and ASIC3-containing heteromeric channels.[5][6] This guide presents a side-by-side comparison of their effects on various ASIC channel subtypes, supported by experimental data and detailed protocols.

Quantitative Data Presentation

The inhibitory potency of PcTx1 and APETx2 on different ASIC channel subtypes has been determined through various electrophysiological studies. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50) and binding affinities (Kd). It is important to note that these values can vary depending on the experimental conditions, such as the expression system used (e.g., Xenopus oocytes vs. mammalian cell lines) and the specific pH protocols.

Table 1: Inhibitory Effects (IC50) of this compound (PcTx1) on ASIC Channels

ASIC SubtypeSpeciesExpression SystemIC50Reference
ASIC1aRatXenopus oocytes1.17 ± 0.11 nM[7]
ASIC1aHumanXenopus oocytes~3 nM[7]
ASIC1aRatCHO cells2.96 nM[7]
ASIC1a/2bNot SpecifiedNot Specified3 nM[7]
ASIC1bRatXenopus oocytesPotentiation (EC50 ~100 nM)[8]
ASIC1a/2aRatNot SpecifiedInhibition (pH-dependent)[8]

Table 2: Binding Affinity (Kd) of this compound (PcTx1) for ASIC1a

PreparationRadioligandKd (pM)Reference
Rat Brain Membranes¹²⁵I-PcTx1YN371 ± 48[9]
ASIC1a-transfected CHO cell lysates¹²⁵I-PcTx1YN213 ± 35[9]

Table 3: Inhibitory Effects (IC50) of APETx2 on ASIC Channels

ASIC SubtypeSpeciesExpression SystemIC50Reference
ASIC3RatXenopus oocytes / COS cells63 nM[5]
ASIC3HumanNot Specified175 nM[10][11]
ASIC1a+3RatCOS cells2 µM[5][6]
ASIC1b+3RatCOS cells0.9 µM[5][6]
ASIC2b+3RatCOS cells117 nM[5][6]
ASIC1a, ASIC1b, ASIC2aRatNot SpecifiedNo effect[5][6]

Signaling Pathways and Mechanisms of Action

This compound and APETx2 inhibit ASIC channels through distinct mechanisms, reflecting their different binding sites and subunit specificities.

This compound (PcTx1): A Gating Modifier of ASIC1a

PcTx1 acts as a gating modifier of ASIC1a channels.[3] It binds to the extracellular domain of the channel and increases its apparent affinity for protons.[2][12] This stabilization of the proton-bound state promotes the transition of the channel into a desensitized, non-conducting state, even at physiological resting pH.[3] The binding of PcTx1 is state-dependent, with higher affinity for the open and desensitized states of the channel.[7]

PcTx1_Mechanism PcTx1 This compound (PcTx1) ASIC1a_open ASIC1a (Open/Conducting) PcTx1->ASIC1a_open Binds & Stabilizes ASIC1a_desensitized ASIC1a (Desensitized/Non-conducting) PcTx1->ASIC1a_desensitized Binds & Stabilizes ASIC1a_closed ASIC1a (Closed/Resting) ASIC1a_closed->ASIC1a_open ASIC1a_open->ASIC1a_desensitized Desensitization Inhibition Channel Inhibition ASIC1a_desensitized->Inhibition Protons_low Low [H+] (Physiological pH) Protons_high High [H+] (Acidic pH) Protons_high->ASIC1a_closed Activation

Mechanism of this compound (PcTx1) inhibition of ASIC1a channels.

APETx2: A Pore Blocker of ASIC3

APETx2 is a potent and selective inhibitor of homomeric ASIC3 and ASIC3-containing heteromeric channels.[5][10] Unlike PcTx1, APETx2 is thought to act as a pore blocker, directly inhibiting ion conduction through the channel.[5] It binds to the external side of the channel and reduces the peak transient current elicited by a drop in pH, without affecting the sustained component of the ASIC3 current.[5][13]

APETx2_Mechanism APETx2 APETx2 ASIC3_open ASIC3 (Open) APETx2->ASIC3_open Binds to Extracellular Pore Block Pore Block APETx2->Block ASIC3_closed ASIC3 (Closed) ASIC3_closed->ASIC3_open Ion_flow Na+ Influx ASIC3_open->Ion_flow Protons High [H+] Protons->ASIC3_closed Activation Block->Ion_flow

Mechanism of APETx2 inhibition of ASIC3 channels.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: electrophysiology and radioligand binding assays. Detailed methodologies for these experiments are provided below.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion currents flowing through ASIC channels in response to changes in extracellular pH and to assess the inhibitory effects of toxins.

1. Cell Preparation:

  • Culture mammalian cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) and transiently or stably transfect them with the cDNA encoding the desired ASIC subunit(s).

  • For studies on native channels, primary cultures of neurons (e.g., dorsal root ganglion or cortical neurons) can be used.[14]

2. Recording Solutions:

  • Internal (Pipette) Solution (in mM): 110 KCl, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Na2ATP, 0.5 NaGTP (pH adjusted to 7.2 with KOH).

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Activating Solution: External solution with the pH adjusted to the desired acidic value (e.g., pH 6.0 or 5.0) using MES or HEPES.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the membrane potential at a holding potential of -60 mV.[7]

  • Use a rapid solution exchange system to apply different external solutions to the cell.

  • To elicit a baseline ASIC current, rapidly switch the perfusion from the pH 7.4 external solution to the acidic activating solution for a few seconds.

  • To test the effect of a toxin, pre-incubate the cell with a solution containing the desired concentration of PcTx1 or APETx2 at a resting pH (e.g., 7.4) for a defined period (e.g., 30 seconds to 2 minutes) before the acid stimulus.[5]

4. Data Analysis:

  • Record the resulting ionic currents using an amplifier and digitizer.

  • Measure the peak amplitude of the current in the absence and presence of the toxin.

  • Calculate the percentage of inhibition.

  • To determine the IC50 value, construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the toxin concentration and fit the data to a Hill equation.[15]

Radioligand Binding Assay (for PcTx1)

This assay is used to quantify the binding affinity of a radiolabeled ligand (e.g., ¹²⁵I-PcTx1) to its receptor (ASIC1a).[7][13]

1. Membrane Preparation:

  • For native channels, homogenize rat brains in a cold sucrose buffer and centrifuge to pellet the membranes.[7]

  • For recombinant channels, lyse CHO cells transfected with ASIC1a.[7]

2. Binding Reaction:

  • Incubate the prepared membranes with varying concentrations of ¹²⁵I-PcTx1 in a binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 0.1% BSA, pH 7.25).[7]

  • For competition assays, co-incubate a fixed concentration of ¹²⁵I-PcTx1 with increasing concentrations of unlabeled PcTx1.[7]

  • Incubate for 45-50 minutes at room temperature to allow the binding to reach equilibrium.[9]

3. Separation of Bound and Free Ligand:

  • Filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with an ice-cold wash buffer to remove non-specifically bound ligand.[7]

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • For saturation binding assays, plot the specific binding against the concentration of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

  • For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration to determine the IC50, which can be converted to a Ki (inhibition constant).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the effect of a toxin on ASIC channels using electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (e.g., CHO, HEK293) Patch_Clamp Whole-Cell Patch-Clamp (Hold at -60 mV) Cell_Culture->Patch_Clamp Solution_Prep Preparation of Recording Solutions (Internal, External, Activating) Solution_Prep->Patch_Clamp Baseline Establish Baseline Current (Apply Acidic pH) Patch_Clamp->Baseline Toxin_App Toxin Application (Pre-incubate with PcTx1 or APETx2) Baseline->Toxin_App Record_Current Record Current Response to Acidic pH Toxin_App->Record_Current Measure_Amp Measure Peak Current Amplitude Record_Current->Measure_Amp Calc_Inhibition Calculate % Inhibition Measure_Amp->Calc_Inhibition Dose_Response Construct Dose-Response Curve Calc_Inhibition->Dose_Response Calc_IC50 Calculate IC50 Value Dose_Response->Calc_IC50

Typical experimental workflow for electrophysiological analysis.

Conclusion

This compound and APETx2 are indispensable tools for the pharmacological dissection of ASIC channel function. PcTx1's high potency and selectivity for ASIC1a make it a gold standard for studying the role of this subtype in health and disease. APETx2 provides a unique means to investigate the function of ASIC3-containing channels, which are key players in pain sensation. Understanding their distinct mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them is essential for researchers aiming to unravel the complex biology of acid-sensing ion channels and to develop novel therapeutics targeting these important channels.

References

The Double-Edged Sword: Correlating In Vitro and In Vivo Efficacy of Psalmotoxin 1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Psalmotoxin 1 (PcTx1), a potent peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), has garnered significant interest as a highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a). This channel is a key player in the pathophysiology of pain and ischemic neurodegeneration. Understanding the correlation between the in vitro molecular interactions of PcTx1 and its in vivo physiological effects is crucial for its development as a therapeutic lead. This guide provides a comprehensive comparison of the performance of PcTx1 in cellular and animal models, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of its application.

Quantitative Data Presentation: A Tale of Two Environments

The efficacy of this compound is demonstrated through a stark contrast in its activity at the molecular level and its potent effects in complex biological systems. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Efficacy: Potent and Selective Inhibition of ASIC1a

The primary in vitro effect of PcTx1 is its potent and selective inhibition of homomeric ASIC1a channels. This inhibition is not a simple blockade but rather a modulation of the channel's gating properties. PcTx1 increases the apparent affinity of the channel for protons (H+), causing it to enter a desensitized state at physiological pH, thereby preventing its activation by acidic stimuli.[1][2][3][4][5]

Parameter Species Value Experimental System Reference(s)
IC₅₀ (Inhibitory Concentration 50%) Rat0.9 - 3.7 nMXenopus Oocytes / Cultured Neurons[4][6][7][8]
Human~13 nMXenopus Oocytes[6][7]
pH₅₀ of Steady-State Desensitization (Control) Rat~7.19 - 7.25Xenopus Oocytes[4][7][9]
pH₅₀ of Steady-State Desensitization (+PcTx1) Rat~7.46Xenopus Oocytes[7][9]
pH₅₀ of Activation (Control) Rat~6.56Xenopus Oocytes[7][9]
pH₅₀ of Activation (+PcTx1) Rat~6.66Xenopus Oocytes[7][9]

Note: The inhibitory potency of PcTx1 is highly dependent on the conditioning pH, with maximal inhibition observed around pH 7.4.[1][3][10]

In Vivo Efficacy: Analgesia and Neuroprotection

The potent in vitro activity of PcTx1 translates into significant physiological effects in vivo, most notably potent analgesic and neuroprotective properties in rodent models.[7][11]

Application Dose Animal Model Effect Reference(s)
Analgesia 10 - 100 pmol (intrathecal)Rodent models of neuropathic and inflammatory painSignificant reduction in mechanical allodynia and thermal hyperalgesia[2][11]
Neuroprotection 1 ng/kg (intracerebroventricular)Rat model of ischemic strokeMarked reduction in infarct volume[7]

Deciphering the Mechanism: From Channel Gating to Pain Relief

The correlation between the in vitro and in vivo effects of PcTx1 lies in its unique mechanism of action on ASIC1a. By stabilizing the desensitized state of the channel, PcTx1 effectively dampens the neuronal response to acidic stimuli, which are a hallmark of tissue injury, inflammation, and ischemia.[1][3][4] This molecular action directly translates to the observed analgesic and neuroprotective effects. The analgesic properties of PcTx1 are also linked to the activation of endogenous opioid pathways, suggesting a more complex downstream effect of ASIC1a inhibition.[11]

PcTx1_Signaling_Pathway cluster_in_vitro In Vitro Effects cluster_in_vivo In Vivo Consequences PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel PcTx1->ASIC1a Binds to Desensitized Stabilized Desensitized State PcTx1->Desensitized Promotes Activation Channel Activation & Na⁺/Ca²⁺ Influx ASIC1a->Activation Leads to Protons Extracellular Protons (H⁺) Protons->ASIC1a Activates Desensitized->Activation Prevents Inhibition Inhibition of Neuronal Depolarization Analgesia Analgesia Inhibition->Analgesia Neuroprotection Neuroprotection Inhibition->Neuroprotection Opioid Endogenous Opioid Pathway Activation Inhibition->Opioid Indirectly leads to Opioid->Analgesia

Figure 1: Signaling pathway of this compound from in vitro channel modulation to in vivo effects.

Experimental Protocols: A Guide to Reproducible Research

Accurate and reproducible experimental design is paramount in studying the effects of PcTx1. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Electrophysiology

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying the effects of PcTx1 on heterologously expressed ASIC1a channels in a controlled environment.

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC1a subunit and incubated for 2-4 days to allow for channel expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a standard Ringer's solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, pH adjusted to 7.4). The oocyte is impaled with two microelectrodes (filled with 3 M KCl), one for voltage clamping and the other for current recording. The holding potential is typically set to -60 mV.

  • Channel Activation and Toxin Application: ASIC1a currents are evoked by a rapid change in the extracellular pH (e.g., from a conditioning pH of 7.4 to a stimulating pH of 6.0). To test the effect of PcTx1, the oocyte is pre-incubated with the desired concentration of the toxin in the conditioning solution before the acid challenge.

  • Data Analysis: The peak inward current is measured and compared between control and toxin-treated conditions to determine the percentage of inhibition. IC₅₀ values are calculated by fitting the concentration-response data to the Hill equation.

2. Whole-Cell Patch Clamp of Cultured Neurons

This method allows for the study of PcTx1 on native or overexpressed ASIC1a channels in a more physiologically relevant cell type.

  • Cell Culture: Primary neurons (e.g., dorsal root ganglion or cortical neurons) are cultured on glass coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Pipette and Sealing: A borosilicate glass micropipette (resistance 3-7 MΩ) filled with an intracellular solution (e.g., containing in mM: 120 KF, 20 KCl, 10 HEPES, 10 EGTA, pH 7.2) is used to form a high-resistance seal (GΩ) with the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.

  • Data Acquisition: Acid-evoked currents are elicited by rapid perfusion of an acidic extracellular solution. PcTx1 is applied via the perfusion system to assess its effect on the current amplitude.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Testing Oocyte_Prep Oocyte Preparation & cRNA Injection TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Prep->TEVC Neuron_Culture Neuronal Cell Culture Patch_Clamp Whole-Cell Patch Clamp Neuron_Culture->Patch_Clamp Data_Analysis_Vitro Data Analysis: IC₅₀, pH shifts TEVC->Data_Analysis_Vitro Patch_Clamp->Data_Analysis_Vitro Correlation Correlation Analysis Data_Analysis_Vitro->Correlation Animal_Model Animal Model of Pain/Ischemia PcTx1_Admin PcTx1 Administration (e.g., intrathecal) Animal_Model->PcTx1_Admin Behavioral_Assay Behavioral Assays: Hot Plate, Von Frey PcTx1_Admin->Behavioral_Assay Data_Analysis_Vivo Data Analysis: Paw withdrawal latency, infarct volume Behavioral_Assay->Data_Analysis_Vivo Data_Analysis_Vivo->Correlation

Figure 2: A typical experimental workflow for correlating in vitro and in vivo effects of PcTx1.
In Vivo Behavioral Assays

1. Hot Plate Test for Thermal Hyperalgesia

This assay assesses the response to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Acclimatize the rodent to the testing room for at least 30 minutes.

    • Set the hot plate temperature to a constant, non-noxious level (e.g., 52-55°C).

    • Place the animal on the hot plate and start a timer.

    • Observe for nocifensive behaviors such as paw licking, flicking, or jumping.

    • Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: PcTx1 or vehicle is administered (e.g., intrathecally) at a defined time point before the test.

2. Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments that exert a specific bending force.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: PcTx1 or vehicle is administered prior to testing to assess its effect on the withdrawal threshold.

Conclusion

The strong correlation between the potent in vitro inhibition of ASIC1a by this compound and its significant in vivo analgesic and neuroprotective effects underscores the therapeutic potential of targeting this ion channel. The detailed data and protocols presented in this guide provide a framework for researchers to further explore the intricate mechanisms of PcTx1 and to guide the development of novel therapeutics for pain and neurological disorders. The dual-faceted nature of its action, from molecular gating to systemic physiological response, makes PcTx1 a powerful tool and a promising, albeit complex, therapeutic candidate.

References

Psalmotoxin 1 (PcTx1) Cross-Reactivity with ASIC1a Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psalmotoxin 1 (PcTx1), a peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2] This property has established PcTx1 as an invaluable pharmacological tool for investigating the physiological and pathological roles of ASIC1a in conditions like pain, ischemic stroke, and neurodegeneration.[2][3] This guide provides a comparative analysis of PcTx1's cross-reactivity with ASIC1a from different species, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of PcTx1 Potency on ASIC1a Orthologs

The inhibitory potency of PcTx1 on ASIC1a is commonly quantified by the half-maximal inhibitory concentration (IC50). This value, however, can be influenced by experimental conditions, particularly the conditioning pH. The following table summarizes the reported IC50 values for PcTx1 against ASIC1a from various species.

SpeciesASIC1a OrthologIC50 (nM)Experimental SystemConditioning pHReference
RatrASIC1a0.3 - 3.7Cloned channels7.4[4]
RatrASIC1a~3Not specified7.4[5]
RatrASIC1a3.7Synthetic PcTx1 on ASIC1a7.4[6]
HumanhASIC1a~3Not specifiedNot specified[7][8]
HumanhASIC1a13Cloned channelsNot specified (Test pH 6)[4]
MousemASIC1Not specifiedNot specifiedNot specified[9]

Note: The variability in IC50 values can be attributed to differences in experimental setups, such as the expression system used (e.g., Xenopus oocytes vs. mammalian cell lines) and the specific pH conditions during the experiment.

Mechanism of Action

PcTx1 inhibits ASIC1a through a unique mechanism. It acts as a gating modifier by binding to the extracellular domain of the channel.[2][10] This binding increases the apparent affinity of the channel for protons (H+), which leads to the stabilization of the desensitized state at a physiological resting pH of 7.4.[1][2][6][11] Consequently, the channel is unable to open in response to a drop in extracellular pH. The binding site for PcTx1 is located within the cysteine-rich domains of the extracellular loop of ASIC1a.[1][12]

Experimental Methodologies

The characterization of PcTx1's interaction with ASIC1a channels predominantly relies on electrophysiological techniques and binding assays.

Electrophysiology

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is widely used for studying ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are harvested from female Xenopus laevis and enzymatically defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific ASIC1a subunit of interest.

  • Incubation: Injected oocytes are incubated for 2-5 days to ensure adequate channel expression on the oocyte membrane.

  • Recording:

    • An oocyte is placed in a recording chamber with a continuous flow of a standard bath solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -60 mV.

    • ASIC currents are activated by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0).

    • To assess the effect of PcTx1, the oocyte is pre-incubated with a solution containing the desired concentration of the toxin before the acidic stimulus.[10]

2. Whole-Cell Patch-Clamp in Mammalian Cells: This technique offers a more direct measurement of ion channel currents in a mammalian cell environment.

  • Cell Culture and Transfection: A suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, is cultured.[3][7] The cells are then transiently transfected with the cDNA encoding the desired ASIC1a subunit.

  • Recording:

    • A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to gain electrical access to the whole cell.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • ASIC1a currents are elicited by the rapid application of an acidic external solution.

    • The effect of PcTx1 is determined by pre-applying the toxin in the external solution (at pH 7.4) before the acidic challenge.[3]

Radioligand Binding Assays

These assays are employed to quantify the binding affinity of PcTx1 to ASIC1a.

  • Membrane Preparation: Membranes are prepared from either native tissue (e.g., rat brain) or from cultured cells expressing the recombinant ASIC1a channel.[10][12]

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled form of PcTx1 (e.g., 125I-PcTx1). For competition assays, a fixed concentration of the radiolabeled toxin is co-incubated with increasing concentrations of unlabeled PcTx1.[10][12]

  • Separation and Quantification: The membrane-bound radioligand is separated from the free radioligand by filtration. The radioactivity retained on the filters is then measured using a gamma counter.[10]

  • Data Analysis: The data is analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizing the Process

To better understand the experimental workflow and the underlying signaling pathway, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_app Application cluster_analysis Analysis cell_culture Cell Culture & Transfection (e.g., CHO, HEK) patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp oocyte_prep Oocyte Preparation & cRNA Injection tevc Two-Electrode Voltage Clamp oocyte_prep->tevc pct_app PcTx1 Pre-incubation patch_clamp->pct_app tevc->pct_app acid_app Acidic Solution Application (Channel Activation) data_acq Data Acquisition (Current Measurement) acid_app->data_acq pct_app->acid_app ic50_calc IC50 Determination data_acq->ic50_calc

Caption: Experimental workflow for assessing PcTx1 cross-reactivity.

signaling_pathway cluster_channel ASIC1a Channel ASIC1a_closed ASIC1a (Closed State) at pH 7.4 ASIC1a_open ASIC1a (Open State) ASIC1a_closed->ASIC1a_open Activation ASIC1a_desensitized ASIC1a (Desensitized State) ASIC1a_closed->ASIC1a_desensitized Stabilizes Desensitized State ASIC1a_open->ASIC1a_desensitized Desensitization Ion_influx Na+/Ca2+ Influx ASIC1a_open->Ion_influx Extracellular_H Extracellular Protons (H+) Extracellular_H->ASIC1a_closed pH drop PcTx1 This compound (PcTx1) PcTx1->ASIC1a_closed Inhibition Inhibition

Caption: Signaling pathway of ASIC1a inhibition by this compound.

References

Confirming the Activity of Synthetic Psalmotoxin 1: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to confirm the activity of synthetic Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). This guide includes detailed experimental protocols, quantitative data comparisons with alternative inhibitors, and visual diagrams of key pathways and workflows.

This compound (PcTx1), a 40-amino acid peptide originally isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a critical tool in neuroscience research.[1][2] Its high affinity and selectivity for ASIC1a make it invaluable for studying the channel's role in pathological conditions such as ischemic stroke and pain.[1] Synthetic versions of PcTx1 offer a readily available and highly pure alternative to the native toxin, necessitating robust methods for activity confirmation.[3]

Mechanism of Action

PcTx1 functions as a gating modifier of ASIC1a. It binds to the acidic pocket of the channel, increasing its apparent affinity for protons (H⁺).[1][4] This stabilizes the desensitized state of the channel at physiological pH (e.g., pH 7.4), thereby preventing its opening in response to a drop in extracellular pH.[1][5] The inhibitory effect of PcTx1 is highly pH-dependent, with its potency increasing at conditioning pH values closer to the channel's half-maximal steady-state desensitization.[1]

Comparative Performance of ASIC1a Inhibitors

The inhibitory potency of synthetic PcTx1 is comparable to its native counterpart and other known ASIC1a inhibitors. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50).

CompoundTypeTarget(s)IC50 (ASIC1a)Reference(s)
This compound (PcTx1) Peptide ToxinASIC1a ~0.9 - 3.7 nM [6][7][8]
Hi1aPeptide ToxinASIC1a~400 pM[9]
Mambalgin-1Peptide ToxinASIC1a, ASIC1bPotent inhibitor[9]
AmilorideSmall MoleculeASICs (non-selective)~20 µM[10]
A-317567Small Molecule"ASIC1-like"660 nM - 2 µM
Compound 5b (C5b)Small MoleculeASIC1a27 nM
APETx2Peptide ToxinASIC3-[9]

Key Biochemical Assays for Activity Confirmation

The primary method for confirming the activity of synthetic PcTx1 is electrophysiology , specifically the patch-clamp technique . This method directly measures the ion flow through the ASIC1a channel in response to pH changes and the inhibitory effect of the toxin. Fluorescence-based assays offer a higher-throughput alternative for screening.

Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the precise measurement of ionic currents across the entire cell membrane.

Experimental Protocol:

  • Cell Preparation:

    • Culture a suitable mammalian cell line (e.g., CHO-K1, HEK293) or use Xenopus laevis oocytes.

    • Transfect the cells with a vector encoding the human or rat ASIC1a subunit. For oocytes, inject the cRNA encoding ASIC1a and incubate for 2-4 days to allow for channel expression.[8][11]

  • Recording Setup:

    • Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (bath solution).

    • Extracellular Solution (in mM): 140 NaCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES. The pH is adjusted to a holding level, typically 7.4.[4]

    • Pipette Solution (in mM): 100 KCl, 5 NaCl, 40 HEPES, 10 EGTA, 2 MgCl₂.

    • Glass micropipettes with a resistance of 3-6 MΩ are filled with the pipette solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

  • Data Acquisition:

    • The membrane potential is clamped at a holding potential, typically -70 mV.[4]

    • ASIC1a channels are activated by a rapid change in the extracellular solution to a lower pH (e.g., pH 6.0) using a perfusion system. This will elicit an inward current.

    • To test the inhibitor, the cell is pre-incubated with varying concentrations of synthetic PcTx1 in the holding solution (pH 7.4) for a defined period (e.g., 125 seconds) before the acidic challenge.[8]

    • The reduction in the peak amplitude of the acid-evoked current in the presence of PcTx1 is measured.

  • Data Analysis:

    • A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of PcTx1.

    • The IC50 value is calculated by fitting the data to the Hill equation.[4]

Fluorescence-Based Assays

These assays use voltage-sensitive dyes (VSDs) to detect changes in membrane potential upon channel activation, offering a higher throughput for screening potential inhibitors.[12][13]

Experimental Protocol:

  • Cell Preparation:

    • Seed ASIC1a-expressing cells in a multi-well plate (e.g., 96-well).

    • Load the cells with a suitable voltage-sensitive dye.

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader with an automated liquid handling system.

    • The baseline fluorescence is measured at a holding pH of 7.4.

    • The cells are stimulated by injecting an acidic solution (e.g., pH 5.0) to activate ASIC1a channels, causing a change in membrane potential and a corresponding change in fluorescence.[12]

    • To test inhibitors, cells are pre-incubated with synthetic PcTx1 before the acidic stimulation.

  • Data Analysis:

    • The change in fluorescence intensity is used as a readout of channel activity.

    • The inhibitory effect of PcTx1 is quantified by the reduction in the fluorescence signal.

Visualizing Key Processes

To better understand the context of PcTx1 activity and the methods to verify it, the following diagrams illustrate the ASIC1a signaling pathway and a typical electrophysiology workflow.

ASIC1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Extracellular Protons (H⁺) ASIC1a ASIC1a Channel (Closed State) Protons->ASIC1a Activation PcTx1 This compound (PcTx1) PcTx1->ASIC1a Binding & Stabilization of Desensitized State ASIC1a_Desensitized ASIC1a Channel (Desensitized State) PcTx1->ASIC1a_Desensitized Inhibition of Reactivation ASIC1a_Open ASIC1a Channel (Open State) ASIC1a->ASIC1a_Open Conformational Change ASIC1a_Open->ASIC1a_Desensitized Desensitization Na_Influx Na⁺ Influx ASIC1a_Open->Na_Influx Ca_Influx Ca²⁺ Influx ASIC1a_Open->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Downstream Cellular Response Ca_Influx->Cellular_Response Depolarization->Cellular_Response Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Cell Culture & ASIC1a Expression B Prepare Extracellular & Intracellular Solutions A->B C Pull & Fill Patch Pipettes B->C D Obtain Whole-Cell Configuration C->D E Apply Holding Potential (-70 mV) D->E F Perfuse with Acidic Solution (e.g., pH 6.0) to Elicit Current E->F G Pre-incubate with PcTx1 F->G Washout & Recovery H Co-apply PcTx1 with Acidic Solution G->H I Record Inhibited Current H->I J Measure Peak Current Amplitude I->J K Calculate Percent Inhibition J->K L Generate Dose-Response Curve K->L M Calculate IC50 Value L->M

References

A Researcher's Guide to Utilizing Inactive Psalmotoxin 1 Analogs as Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, establishing the specificity of drug action is paramount. When studying the acid-sensing ion channel 1a (ASIC1a) and its potent inhibitor, Psalmotoxin 1 (PcTx1), the use of a proper negative control is critical to validate that the observed effects are due to the specific inhibition of ASIC1a. This guide provides a comprehensive comparison of wild-type PcTx1 with its inactive analogs, offering experimental data, detailed protocols, and a clear workflow for their use as negative controls.

Comparing Active and Inactive PcTx1 Analogs

This compound, a 40-amino acid peptide from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a highly potent and selective inhibitor of ASIC1a.[1] Its unique mechanism of action involves increasing the apparent proton affinity of the channel, which shifts it into a desensitized state at physiological pH.[2] To ensure that the biological effects observed in experiments are a direct result of this specific interaction, an inactive analog of PcTx1 that fails to inhibit ASIC1a serves as an ideal negative control.

One such well-characterized inactive analog is a double mutant where Arginine at position 27 and Valine at position 32 are replaced with Alanine (PcTx1 R27A/V32A). These residues are located in a critical β-hairpin loop of the toxin that interacts with the ASIC1a channel.[3] Mutation of these residues dramatically reduces the toxin's inhibitory potency.

Quantitative Comparison of PcTx1 and its Inactive Analog

The following table summarizes the inhibitory concentration (IC50) values for wild-type PcTx1 and its inactive R27A/V32A mutant on rat ASIC1a (rASIC1a) as determined by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes.

PeptideTargetIC50 (nM)Fold Change in PotencyReference
Wild-Type PcTx1rASIC1a0.35 ± 0.04-[4]
PcTx1 (R27A/V32A)rASIC1a>1000>2800-fold decrease[3]

This significant decrease in potency for the R27A/V32A mutant confirms its suitability as a negative control, as it is structurally very similar to the wild-type toxin but lacks its specific biological activity against ASIC1a.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of PcTx1 and its analogs.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is the gold-standard method for characterizing the effects of toxins on ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with 2 mg/mL collagenase type II).

  • Inject oocytes with cRNA encoding the desired ASIC subunit (e.g., rat ASIC1a).

  • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with 50 µg/mL gentamycin to allow for channel expression.[5]

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (ND96).

  • Impale the oocyte with two microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

3. Channel Activation and Toxin Application:

  • Activate ASIC1a currents by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0) for a short duration (e.g., 5-10 seconds).

  • To test the effect of PcTx1 or its analogs, pre-incubate the oocyte with a solution containing the desired concentration of the toxin for a defined period (e.g., 2-5 minutes) at a resting pH of 7.4 before the acid stimulus.[5] The toxin should also be present in the acidic solution.

  • Construct a dose-response curve by applying a range of toxin concentrations.

4. Data Acquisition and Analysis:

  • Record the resulting ionic currents using an appropriate amplifier and digitizer.

  • Analyze the peak current amplitudes to determine the percentage of inhibition by the toxin.

  • Fit the concentration-response data to a sigmoidal curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the application of inactive PcTx1 analogs and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion Oocytes Xenopus Oocytes cRNA ASIC1a cRNA Oocytes->cRNA Inject InjectedOocytes ASIC1a-expressing Oocytes cRNA->InjectedOocytes TEVC Two-Electrode Voltage Clamp InjectedOocytes->TEVC Acid Acidic Stimulus (e.g., pH 6.0) TEVC->Acid Activate WT_PcTx1 Wild-Type PcTx1 WT_PcTx1->TEVC Apply Inhibition Current Inhibition WT_PcTx1->Inhibition Inactive_Analog Inactive PcTx1 Analog (e.g., R27A/V32A) Inactive_Analog->TEVC Apply NoInhibition No Current Inhibition Inactive_Analog->NoInhibition Conclusion Effect is specific to ASIC1a inhibition Inhibition->Conclusion NoInhibition->Conclusion

Experimental workflow for using inactive PcTx1 analogs.

asic1a_pathway cluster_membrane Cell Membrane ASIC1a ASIC1a Channel (Closed State) ASIC1a_open ASIC1a Channel (Open State) ASIC1a->ASIC1a_open Activates ASIC1a_desens ASIC1a Channel (Desensitized State) ASIC1a->ASIC1a_desens Shifts to desensitized state ASIC1a_open->ASIC1a_desens Desensitizes Ca_influx Ca2+ Influx & Na+ Influx ASIC1a_open->Ca_influx Protons Extracellular Protons (H+) Protons->ASIC1a Binds Neuronal_activity Neuronal Excitation & Signaling Ca_influx->Neuronal_activity PcTx1 This compound (PcTx1) PcTx1->ASIC1a Binds & increases H+ affinity Inactive_PcTx1 Inactive PcTx1 Analog Inactive_PcTx1->ASIC1a Does not bind effectively

ASIC1a signaling and modulation by PcTx1.

Alternative Negative Controls

  • Broad-Spectrum ASIC Inhibitor: Amiloride is a well-known, albeit non-selective, blocker of ASIC channels.[6] Demonstrating that amiloride can replicate or occlude the effect of PcTx1 can provide additional evidence that an ASIC channel is involved. However, due to its lack of specificity, amiloride cannot confirm the involvement of the specific ASIC1a subtype.

  • Genetic Knockout/Knockdown: The most definitive negative control is the use of an animal model or cell line in which the ASIC1a gene has been knocked out or its expression has been knocked down (e.g., using siRNA).[7] If PcTx1 has no effect in these systems, it provides strong evidence that its action is mediated through ASIC1a. Studies have shown that ASIC1a knockout mice exhibit improved neurological outcomes after a stroke, similar to the effects of PcTx1 treatment in wild-type mice.[5]

Conclusion

The use of a well-characterized, inactive analog of this compound, such as the R27A/V32A mutant, is an essential component of rigorous experimental design when studying the role of ASIC1a. By comparing the effects of the wild-type toxin with an inactive counterpart, researchers can confidently attribute their findings to the specific inhibition of ASIC1a. This, in combination with other negative controls like broad-spectrum inhibitors and genetic models, provides a robust framework for validating the specificity of PcTx1's actions and advancing our understanding of ASIC1a's role in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Psalmotoxin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling Psalmotoxin 1 (PcTX1), a potent neurotoxin, ensuring laboratory safety and regulatory compliance through proper disposal is paramount. This guide provides essential, step-by-step procedures for the safe disposal of PcTX1 and contaminated materials, building on best practices for handling similar peptide toxins.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, adherence to strict safety protocols is mandatory. All handling of PcTX1, including weighing and dissolution, must be conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of the lyophilized powder.[1] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required at all times.[1]

Decontamination Agents

While specific disposal guidelines for PcTX1 are not extensively documented, procedures based on the decontamination of analogous peptide toxins, such as α-conotoxins, are recommended for denaturing and inactivating the toxin.[1][2] The following agents are recommended for the chemical inactivation of PcTX1.

Decontamination AgentConcentrationEfficacyNotes
Sodium Hypochlorite6% (m/v)Results in complete peptide digestion and is recommended for highly potent toxins.[1][2]Highly corrosive; use with caution and ensure compatibility with materials being decontaminated.[1]
Enzymatic Detergent1% (m/v)Disrupts the secondary structure of the peptide, leading to partial digestion.[1][2]A gentler alternative for the initial cleaning of labware and surfaces.[1]

Step-by-Step Disposal Protocols

Liquid Waste Disposal:

  • Collect all liquid waste containing PcTX1 in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Within a chemical fume hood, add a 6% sodium hypochlorite solution to the waste. A 1:1 volume ratio is a conservative starting point to ensure complete inactivation.[1]

  • Allow the mixture to react for a minimum of 30 minutes to ensure complete digestion of the peptide.[1][3]

  • Dispose of the resulting solution in accordance with all local, state, and federal hazardous waste regulations. Do not pour down the drain. [1][4]

Solid Waste Disposal (e.g., contaminated tips, tubes, vials):

  • Immerse all contaminated solid waste in a 6% sodium hypochlorite solution for at least 30 minutes.[1]

  • Following decontamination, dispose of the solid waste in a designated hazardous waste container.[1]

  • Alternatively, for less critical contamination, soak materials in a 1% enzymatic detergent solution, rinse thoroughly, and then immerse in the 6% sodium hypochlorite solution.[1]

Spill Cleanup Protocol:

  • Immediately evacuate and restrict access to the spill area.[1]

  • While wearing appropriate PPE, cover the spill with an absorbent material.[1]

  • Carefully apply a 6% sodium hypochlorite solution to the spill, working from the outside in.

  • Allow a contact time of at least 30 minutes.[1][3]

  • Collect all contaminated materials into a labeled hazardous waste container.[1]

  • Clean the spill area again with a 1% enzymatic detergent solution, followed by a water rinse.[1]

In the event of a spill of toxin powder, gently cover the powder with damp absorbent paper towels to avoid raising dust before applying the decontaminant.[3]

Experimental Workflow and Decision-Making

To ensure a systematic and safe approach to PcTX1 disposal, the following workflow should be implemented.

start Start: Handling PcTX1 ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_decision Waste Generated? fume_hood->waste_decision spill_decision Spill Occurs? waste_decision->spill_decision No liquid_waste Liquid Waste waste_decision->liquid_waste  Yes, Liquid solid_waste Solid Waste waste_decision->solid_waste  Yes, Solid spill_protocol Execute Spill Protocol spill_decision->spill_protocol Yes end End spill_decision->end No collect_liquid Collect in Labeled Hazardous Container liquid_waste->collect_liquid collect_solid Place in Labeled Hazardous Container solid_waste->collect_solid decon_liquid Add 6% Sodium Hypochlorite (30 min contact time) collect_liquid->decon_liquid decon_solid Immerse in 6% Sodium Hypochlorite (30 min contact time) collect_solid->decon_solid dispose_hw Dispose as Hazardous Waste decon_liquid->dispose_hw decon_solid->dispose_hw dispose_hw->end contain_spill Contain with Absorbent Material spill_protocol->contain_spill apply_decon_spill Apply 6% Sodium Hypochlorite (30 min contact time) contain_spill->apply_decon_spill collect_spill Collect Contaminated Material into Hazardous Waste Container apply_decon_spill->collect_spill final_clean Final Clean with Enzymatic Detergent and Water collect_spill->final_clean final_clean->end

Caption: Workflow for the safe handling and disposal of PcTX1 waste.

This comprehensive guide provides the necessary information for the safe handling and disposal of PcTX1. By implementing these procedures, laboratories can minimize risks and ensure the safety of all personnel. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

References

Standard Operating Procedure: Safe Handling of Psalmotoxin 1 (PcTx1)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Psalmotoxin 1 (PcTx1), a potent and selective neurotoxin that blocks the acid-sensing ion channel 1a (ASIC1a).[1][2][3] All personnel must read and understand this procedure before working with this compound.

Hazard Identification and Risk Assessment

This compound is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[2][4] While it is investigated for its therapeutic potential in neuroprotection and pain management, its potent biological activity necessitates careful handling to prevent accidental exposure through skin contact, inhalation, or ingestion.[1][5] The primary target of PcTx1 is the ASIC1a ion channel, with an IC₅₀ value as low as 0.9 nM.[3][6] Although a specific Safety Data Sheet (SDS) was not retrieved, a "Standard Handling (A)" toxicity disclaimer from one supplier suggests that established laboratory safety protocols for potent small molecules should be followed.

Quantitative Data Summary

ParameterValueSource(s)
Primary Target Acid-Sensing Ion Channel 1a (ASIC1a)[2]
IC₅₀ (ASIC1a) 0.9 nM[1][3][6]
Molecular Weight ~4689.4 g/mol [3]
Appearance White lyophilized solid[4]
Solubility Soluble in water (e.g., 2 mg/ml)[1]
Storage Temperature -20°C[3]
Storage Conditions Store desiccated and protected from light. Solutions may be stored at -20°C for up to one month.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound in its lyophilized or reconstituted form.

  • Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is strongly recommended, especially when handling stock solutions.

  • Eye Protection: Safety glasses with side shields or safety goggles.

  • Body Protection: A clean, fully buttoned laboratory coat.

  • Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood or containment device, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated) Don_Coat 1. Lab Coat Don_Gloves1 2. First Pair of Gloves Don_Coat->Don_Gloves1 Don_Goggles 3. Eye Protection Don_Gloves1->Don_Goggles Don_Gloves2 4. Second Pair of Gloves Don_Goggles->Don_Gloves2 lab_work Proceed with Handling PcTx1 Don_Gloves2->lab_work Doff_Gloves2 1. Outer Gloves Doff_Coat 2. Lab Coat Doff_Gloves2->Doff_Coat Doff_Goggles 3. Eye Protection Doff_Coat->Doff_Goggles Doff_Gloves1 4. Inner Gloves Doff_Goggles->Doff_Gloves1 End End Doff_Gloves1->End Start Start Start->Don_Coat lab_work->Doff_Gloves2

Figure 1. Recommended PPE donning and doffing sequence.

Operational Plan: Safe Handling and Reconstitution

3.1. Preparation

  • Designated Area: All handling of this compound, especially the weighing of lyophilized powder, should be performed in a designated area within a certified chemical fume hood or similar containment device to minimize aerosolization.

  • Gather Materials: Before starting, ensure all necessary equipment (calibrated pipettes, microcentrifuge tubes, vortexer, waste containers) is within the containment area.

3.2. Reconstitution Protocol

  • Equilibration: Allow the vial of lyophilized PcTx1 to equilibrate to room temperature before opening to prevent condensation.[1]

  • Opening: Carefully remove the cap. Avoid generating dust.

  • Solvent Addition: Add the required volume of sterile, high-purity water or appropriate buffer directly to the vial to achieve the desired stock concentration.[1]

  • Dissolution: Gently vortex or pipette to ensure the peptide is fully dissolved. Visually inspect the solution to confirm it is free of particulates.

  • Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month.[1] Clearly label all vials with the compound name, concentration, and date.

Decontamination and Disposal Plan

All materials and waste contaminated with this compound must be decontaminated before disposal. As peptides can retain biological activity, proper inactivation is crucial.

4.1. Decontamination While specific data for PcTx1 is unavailable, protocols for other peptide toxins, such as α-conotoxins, provide a strong basis for effective decontamination.[7]

  • Liquid Waste (e.g., HPLC waste, filtrates): Treat with 6% sodium hypochlorite (bleach) for at least one hour to ensure complete peptide digestion and inactivation.[7]

  • Spills: Absorb the spill with an inert material. Decontaminate the area with a 6% sodium hypochlorite solution, allowing for a contact time of at least 30 minutes, followed by cleaning with water.

  • Equipment: Clean non-disposable equipment by soaking in a 1% enzymatic detergent solution or 6% sodium hypochlorite, followed by thorough rinsing with purified water.[7]

4.2. Disposal All contaminated solid waste (gloves, pipette tips, tubes, vials) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Disposal_Workflow cluster_waste Waste Generation & Segregation cluster_treatment Decontamination Protocol Solid_Waste Contaminated Solids (Gloves, Tips, Tubes) Decon_Solid Place in Labeled Hazardous Waste Bag Solid_Waste->Decon_Solid Liquid_Waste Contaminated Liquids (Buffers, Supernatants) Decon_Liquid Inactivate with 6% Sodium Hypochlorite (≥1 hr) Liquid_Waste->Decon_Liquid Final_Disposal Dispose via Institutional Hazardous Waste Program Decon_Solid->Final_Disposal Decon_Liquid->Final_Disposal

Figure 2. Waste segregation and disposal workflow for PcTx1.

Emergency Procedures

In the event of an accidental exposure, follow these steps immediately.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact: Wash with soap and water for 15 min. Exposure->Skin Eye Eye Contact: Flush with eyewash for 15 min. Exposure->Eye Inhalation Inhalation/Ingestion: Move to fresh air. Exposure->Inhalation Notify Notify Supervisor & EHS Skin->Notify Eye->Notify Inhalation->Notify Medical Seek Immediate Medical Attention Notify->Medical SDS Bring SDS or chemical information to physician Medical->SDS

Figure 3. Emergency response plan for accidental exposure.

Example Experimental Protocol: Electrophysiology

The following methodology is adapted from a study investigating the mechanism of PcTx1 inhibition on ASIC1a channels expressed in Xenopus oocytes.[8]

Objective: To determine the effect of PcTx1 on the pH-dependent desensitization of ASIC1a channels.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for the ASIC1a channel and incubated to allow for channel expression.

  • Electrophysiology Setup: Two-electrode voltage-clamp recordings are performed. The oocyte is placed in a recording chamber with a continuous flow of a bath solution (e.g., 140 mM NaCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES, pH 7.4). The holding potential is maintained at -70 mV.

  • pH Application: Oocytes are exposed to acidic test solutions (e.g., pH 6.0 buffered with MES) to activate ASIC1a currents.

  • Steady-State Desensitization: To measure desensitization, the pH of the conditioning solution is varied (e.g., from pH 7.9 to 6.8) before applying the activating acidic pulse. The resulting current is measured and normalized.

  • Toxin Application: The experiment is repeated in the presence of a known concentration of PcTx1 (e.g., 30 nM) applied during the conditioning period.

  • Data Analysis: Dose-response curves for H⁺ are generated in the absence and presence of PcTx1. The data is fitted to the Hill equation to determine the pH at which half-maximal desensitization occurs (pH₅₀). A shift in the pH₅₀ value in the presence of the toxin indicates an effect on the channel's apparent affinity for H⁺.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.